Amino(mesityl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397802 | |
| Record name | AMINO(MESITYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500695-54-5 | |
| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMINO(MESITYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of the synthetic pathways leading to amino(mesityl)acetic acid, a sterically hindered non-proteinogenic amino acid. The unique structural characteristics of this compound, imparted by the bulky mesityl group, make it a molecule of significant interest in medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced metabolic stability and conformational rigidity. This document eschews a rigid, templated format in favor of a logical, in-depth exploration of the synthetic challenges and strategic solutions inherent in the creation of this molecule. Our focus is on the "why" behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Introduction and Strategic Considerations
This compound, formally known as 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, presents a unique synthetic challenge due to the significant steric hindrance imposed by the three methyl groups on the phenyl ring, positioned ortho and para to the α-carbon. This steric bulk profoundly influences the reactivity of adjacent functional groups and necessitates careful consideration of the synthetic strategy.
Classical methods for α-amino acid synthesis, such as the Strecker synthesis and the Bucherer-Bergs reaction, remain the most plausible and documented routes. Both pathways converge on a common precursor: mesitylaldehyde (2,4,6-trimethylbenzaldehyde) . Therefore, an efficient synthesis of this aldehyde is the critical first step.
This guide will first detail the reliable synthesis of mesitylaldehyde and then explore the two primary pathways to the target amino acid, providing detailed protocols and mechanistic insights.
Synthesis of the Key Precursor: Mesitylaldehyde (2,4,6-Trimethylbenzaldehyde)
The synthesis of mesitylaldehyde from readily available mesitylene (1,3,5-trimethylbenzene) is well-established. Several methods exist, with the Gattermann and Vilsmeier-Haack reactions being the most common.
Gattermann Reaction
The Gattermann reaction is a classic method for formylating aromatic compounds. In the context of mesitylene, it provides good yields of mesitylaldehyde.[1] The reaction proceeds via an electrophilic aromatic substitution, where the electrophile is generated from a source of carbon monoxide and a Lewis acid catalyst. A safer modification of this reaction utilizes zinc cyanide.[2]
Reaction:
Causality of Experimental Choices:
-
Zinc Cyanide (Zn(CN)₂): This solid reagent is a safer alternative to handling highly toxic hydrogen cyanide (HCN) gas directly.[2] In the presence of a strong acid like HCl, it generates the necessary HCN in situ.
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is crucial for activating the formylating agent and polarizing the C=O bond, thereby increasing the electrophilicity of the formyl cation or its equivalent.
-
Hydrogen Chloride (HCl): Gaseous HCl is passed through the reaction mixture to facilitate the in situ generation of HCN from Zn(CN)₂ and to protonate the intermediate species, driving the reaction forward.
Experimental Protocol: Gattermann Synthesis of Mesitylaldehyde [1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1.0 eq), zinc cyanide (1.2 eq), and a suitable solvent such as tetrachloroethane.
-
HCN Generation: Pass a rapid stream of dry hydrogen chloride gas through the stirred mixture at room temperature until the zinc cyanide has completely reacted (typically 2-3 hours).
-
Catalyst Addition: Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride (2.0 eq) in portions while maintaining vigorous stirring.
-
Reaction: Remove the ice bath and continue to pass HCl gas through the mixture. The reaction is exothermic and the temperature should be maintained between 65-75°C for approximately 2.5-3 hours.
-
Workup: Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with tetrachloroethane. Combine the organic layers and wash them with a 10% sodium carbonate solution to remove any acidic impurities.
-
Purification: Perform steam distillation to remove the tetrachloroethane and isolate the crude mesitylaldehyde. The distillate can then be extracted with benzene, the benzene extract dried, and the solvent removed. The final purification is achieved by fractional distillation under reduced pressure.
| Parameter | Value | Reference |
| Yield | 75-81% | [1] |
| Boiling Point | 96-98°C at 6 mmHg | [3] |
Primary Synthesis Pathway: The Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[3][4] It involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the corresponding amino acid.[5]
Step 1: Formation of 2-amino-2-(2,4,6-trimethylphenyl)acetonitrile
In this step, mesitylaldehyde reacts with ammonia and a cyanide source to form the α-aminonitrile.[6]
Reaction Mechanism:
-
Imine Formation: Mesitylaldehyde reacts with ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form an imine intermediate. The steric hindrance from the mesityl group may slow this step, but it is generally favorable.
-
Cyanide Addition: A cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile.[5]
Causality of Experimental Choices:
-
Ammonium Chloride (NH₄Cl) and Potassium Cyanide (KCN): This combination is a common and safer alternative to using ammonia and hydrogen cyanide directly. NH₄Cl serves as a source of ammonia and also provides a mildly acidic medium to protonate the aldehyde, making it more susceptible to nucleophilic attack.[5]
-
Solvent: A mixture of water and a miscible organic solvent like ethanol is often used to ensure the solubility of both the organic aldehyde and the inorganic salts.
Step 2: Hydrolysis of the α-Aminonitrile
The α-aminonitrile is then hydrolyzed to this compound. This is typically achieved under acidic or basic conditions.[7] Given the steric hindrance, strong acidic conditions and elevated temperatures are likely necessary to drive the hydrolysis to completion.
Reaction Mechanism:
-
Nitrile Protonation: Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon more electrophilic.
-
Nucleophilic Attack by Water: Water molecules attack the nitrile carbon, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide.
-
Amide Hydrolysis: The amide is then further hydrolyzed to the carboxylic acid and ammonia.
Experimental Protocol: Strecker Synthesis of this compound
-
Formation of the α-Aminonitrile:
-
In a sealed vessel, dissolve mesitylaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq).
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours to overnight. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Hydrolysis to the Amino Acid:
-
To the crude α-aminonitrile, add a strong acid such as 6M hydrochloric acid.
-
Heat the mixture to reflux for an extended period (several hours to days), monitoring the progress of the hydrolysis. The steric hindrance may necessitate longer reaction times and/or higher temperatures.
-
After complete hydrolysis, cool the reaction mixture. The amino acid hydrochloride may precipitate upon cooling.
-
Isolate the solid by filtration or concentrate the solution.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically around 6-7) using a base like ammonium hydroxide or sodium hydroxide.
-
The zwitterionic amino acid will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried.
-
Alternative Pathway: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another robust method for synthesizing α-amino acids, proceeding through a hydantoin intermediate.[8][9] This multicomponent reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate.[10]
Step 1: Formation of 5-(2,4,6-trimethylphenyl)hydantoin
Mesitylaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.[1]
Reaction Mechanism:
-
Cyanohydrin and Imine Formation: The reaction likely proceeds through the initial formation of a cyanohydrin from the aldehyde and cyanide, and an imine from the aldehyde and ammonia (from the decomposition of ammonium carbonate).
-
Formation of α-Aminonitrile: These intermediates can then react to form the α-aminonitrile, similar to the Strecker synthesis.
-
Cyclization to Hydantoin: The α-aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid derivative, which undergoes intramolecular cyclization to yield the 5-substituted hydantoin.[8]
Step 2: Hydrolysis of the Hydantoin
The 5-(2,4,6-trimethylphenyl)hydantoin is then hydrolyzed to the desired amino acid. This hydrolysis is typically carried out under strong basic conditions (e.g., using Ba(OH)₂ or NaOH) followed by acidification.[7]
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
-
Formation of the Hydantoin:
-
In a pressure vessel, combine mesitylaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.
-
Heat the sealed vessel to 80-100°C for several hours.
-
Cool the reaction mixture. The hydantoin product may precipitate upon cooling.
-
Acidify the mixture with hydrochloric acid to precipitate any remaining product.
-
Collect the solid hydantoin by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
-
Hydrolysis to the Amino Acid:
-
Suspend the 5-(2,4,6-trimethylphenyl)hydantoin in an aqueous solution of a strong base, such as 2M sodium hydroxide or a saturated solution of barium hydroxide.
-
Heat the mixture to reflux for an extended period until the hydrolysis is complete (monitoring by TLC).
-
If using barium hydroxide, cool the mixture and add sulfuric acid to precipitate barium sulfate. Filter off the precipitate.
-
If using sodium hydroxide, cool the mixture and carefully acidify with hydrochloric acid to the isoelectric point of the amino acid to precipitate the product.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
Purification and Characterization
Due to their zwitterionic nature, amino acids like this compound generally exhibit low solubility in most organic solvents but are soluble in aqueous acidic and basic solutions.
Purification:
-
Recrystallization: The primary method for purification is recrystallization. This can be achieved by dissolving the crude amino acid in a dilute acidic or basic solution, treating with activated carbon to remove colored impurities, filtering, and then adjusting the pH to the isoelectric point to precipitate the purified product. Washing the precipitate with cold water, followed by ethanol and diethyl ether, will aid in drying and removing residual impurities.
-
Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be employed. The amino acid can be bound to a cation-exchange resin and then eluted with a buffered solution.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the mesityl group, the methyl protons, and the α-proton. The chemical shifts will be influenced by the solvent and pH. |
| ¹³C NMR | Signals for the carboxyl carbon, the α-carbon, and the carbons of the mesityl ring. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 193.24 g/mol .[11] |
| IR Spec. | Characteristic absorptions for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring. |
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that relies on classical organic reactions. The key to a successful synthesis lies in the efficient preparation of the precursor, mesitylaldehyde, and the careful execution of either the Strecker or Bucherer-Bergs reaction, followed by a potentially challenging hydrolysis step due to steric hindrance.
For researchers in drug development, the availability of such sterically demanding amino acids opens up new avenues for the design of novel therapeutic peptides with improved pharmacological profiles. Future work in this area could focus on the development of asymmetric synthetic routes to obtain enantiomerically pure this compound, which would be of even greater value for pharmaceutical applications. Asymmetric versions of the Strecker synthesis, utilizing chiral auxiliaries or catalysts, could be a promising area of investigation.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Mesitaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]
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Wikipedia. (2023). Mesitylene. Retrieved from [Link]
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NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
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American Elements. (n.d.). 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid. Retrieved from [Link]
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Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
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Scribd. (n.d.). Strecker Synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Amino(mesityl)acetic Acid
Introduction
Amino(mesityl)acetic acid, with the CAS Number 500695-54-5, is a non-proteinogenic amino acid characterized by the presence of a bulky, hydrophobic mesityl (2,4,6-trimethylphenyl) group attached to the alpha-carbon.[1] This unique structural feature imparts specific physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The sterically hindered nature of the mesityl group can influence molecular interactions, metabolic stability, and conformational preferences, making it a valuable building block in the design of novel therapeutic agents. Amino acids and their derivatives are frequently utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of drug candidates.[2][3][4]
This guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the authoritative, standardized methodologies for determining these properties. By grounding our discussion in the established principles of physical chemistry and providing detailed experimental protocols, we offer a robust framework for researchers to characterize this and similar novel compounds.
Core Physicochemical Properties: A Summary
Quantitative experimental data for this compound is sparse in peer-reviewed literature. However, computational models provide initial estimates for several key parameters. The following table summarizes the available information for this compound and, for comparative context, experimentally determined values for a structurally related but distinct compound, Mesitylacetic acid.
| Property | This compound (CAS: 500695-54-5) | Mesitylacetic acid (CAS: 4408-60-0) |
| Molecular Formula | C₁₁H₁₅NO₂[1] | C₁₁H₁₄O₂[5] |
| Molecular Weight | 193.24 g/mol (Computed)[1] | 178.23 g/mol [6] |
| Melting Point | Not available[7] | 167-171 °C[6][8] |
| pKa | Not available | ~4.40 (Predicted)[8] |
| Solubility | Not available | Insoluble in water[9] |
| XLogP3 | -0.6 (Computed)[1] | 2.5 (Computed)[10] |
Acid-Base Properties: The pKa Values
The acid-base dissociation constants (pKa values) are critical for predicting the ionization state of a molecule at a given pH. For an amino acid, there are at least two pKa values: pKa₁ for the carboxylic acid group and pKa₂ for the amino group. These values govern the molecule's charge, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Causality Behind Experimental Choices
Potentiometric titration is the gold standard for determining pKa values.[11][12] This method is chosen for its accuracy and the wealth of information it provides about the buffering capacity of the compound at different pH ranges. The principle relies on monitoring the change in pH of a solution of the amino acid as a strong base (e.g., NaOH) is added incrementally. The points of inflection on the resulting titration curve correspond to the equivalence points, and the midpoints of the buffering regions reveal the pKa values.[13]
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed, though this will yield an apparent pKa (pKa*) that may need correction.
-
Initial Acidification: To ensure the amino acid is fully protonated at the start, the pH of the solution is adjusted to ~1.5-2.0 using a standardized strong acid (e.g., 0.1 M HCl).
-
Titration with Standardized Base: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments (e.g., 0.1-0.2 mL).
-
pH Monitoring: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized. A calibrated pH meter with a glass electrode is essential for accurate measurements.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the curve.[14]
Data Visualization: Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile
Solubility is a fundamental property that dictates a compound's suitability for various formulations and its absorption in biological systems.[15] For drug candidates, poor aqueous solubility is a major hurdle in development.[1] The bulky, hydrophobic mesityl group of this compound suggests that its solubility in aqueous media may be limited, while its amino and carboxylic acid groups provide hydrophilic character.
Causality Behind Experimental Choices
The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[7][16] It involves creating a saturated solution of the compound and then measuring its concentration. This method is favored for its directness and accuracy, providing a true measure of equilibrium solubility. For higher throughput screening, kinetic solubility methods or techniques like nephelometry, which measures turbidity, can be employed.[1]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of solid material is crucial to ensure saturation.
-
Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Measurement: The concentration of the dissolved this compound in the clear supernatant/filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: A standard curve of known concentrations of the compound is prepared to accurately determine the concentration in the saturated solution.
Data Visualization: Solubility Determination Workflow
Caption: Shake-flask method for determining thermodynamic solubility.
Thermal Properties: Melting Point
The melting point is a key indicator of a compound's purity and the strength of its crystal lattice forces. For amino acids, melting is often accompanied by decomposition, so the observed melting range can be an important characteristic.
Causality Behind Experimental Choices
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides precise information on melting temperature and the enthalpy of fusion.[9] It is preferred over traditional capillary methods because it offers greater accuracy, sensitivity, and can detect other thermal events like phase transitions or decomposition. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a controlled atmosphere.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Data Visualization: DSC Analysis Logic
Caption: Logical flow of a Differential Scanning Calorimetry experiment.
Conclusion
References
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Vertex AI Search. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. 17
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. 18
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 19
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PubChem. (n.d.). This compound. National Institutes of Health. 20
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. 21
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Fisher Scientific. (2024). Safety Data Sheet: Mesitylacetic acid. 6
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Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. 22
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TA Instruments. (n.d.). Characterizing Protein Stability by DSC.
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PubChem. (n.d.). Mesitylacetic acid. National Institutes of Health. 23
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eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
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PMC. (n.d.). Thermodynamic and structural characterization of amino acid-linked dialkyl lipids. 24
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The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. 25
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Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. 26
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Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. 27
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MDPI. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. 28
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MDPI. (n.d.). Amino Acids in the Development of Prodrugs. 29
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Microbe Notes. (2022). Amino Acids- Properties, Structure, Classification, Functions. 30
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BOC Sciences. (n.d.). Amino Acids for Cocrystal Development.
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MDPI. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. 32
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American Elements. (n.d.). 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid. 4
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Sigma-Aldrich. (n.d.). Mesitylacetic acid 97%.
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ChemicalBook. (n.d.). MESITYLACETIC ACID. 33
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- 33. MESITYLACETIC ACID | 4408-60-0 [chemicalbook.com]
An In-depth Technical Guide to Amino(mesityl)acetic Acid: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Amino(mesityl)acetic acid, a non-proteinogenic amino acid with significant potential in synthetic chemistry and drug development. A critical ambiguity in the common nomenclature is addressed by examining two distinct chemical entities often referred to by this name: 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid and 2-Mesityl-2-(methylamino)acetic acid. This document elucidates their respective structures, CAS numbers, and physicochemical properties. Furthermore, it delves into established and theoretical synthetic pathways, providing detailed experimental insights. The guide concludes with a discussion on the potential applications of these compounds, particularly in the realm of medicinal chemistry, drawing parallels with the broader role of unnatural amino acids in shaping modern therapeutics.
Introduction: Decoding "this compound"
The term "this compound" can be ambiguous and has been used to refer to at least two distinct molecules. This ambiguity necessitates a precise identification based on their chemical structures and officially assigned CAS numbers. This guide will address both compounds to ensure clarity for researchers.
The core structure consists of an acetic acid backbone substituted with a mesityl (2,4,6-trimethylphenyl) group at the alpha-carbon. The variation arises from the substitution on the alpha-amino group.
-
Structure A: 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid features a primary amino group (-NH2).
-
Structure B: 2-Mesityl-2-(methylamino)acetic acid possesses a secondary amino group (-NHCH3).
This distinction is crucial as the seemingly minor difference of a methyl group can significantly impact the compound's chemical reactivity, biological activity, and physical properties.
Chemical Identity and Structure Elucidation
2-Amino-2-(2,4,6-trimethylphenyl)acetic acid
This compound is the direct alpha-amino acid derivative of mesitylglycine.
-
CAS Number: 500695-54-5[1]
-
Molecular Formula: C₁₁H₁₅NO₂[1]
-
Molecular Weight: 193.24 g/mol [1]
-
IUPAC Name: 2-amino-2-(2,4,6-trimethylphenyl)acetic acid[1]
Diagram: Chemical Structure of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid
A 2D representation of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid.
2-Mesityl-2-(methylamino)acetic acid
This derivative contains an N-methylated amino group, which can alter its hydrogen bonding capabilities and lipophilicity.
-
Molecular Formula: C₁₂H₁₇NO₂[2]
-
Molecular Weight: 207.27 g/mol [2]
-
Synonym: Methylamino-(2,4,6-trimethyl-phenyl)-acetic acid[2]
Diagram: Chemical Structure of 2-Mesityl-2-(methylamino)acetic acid
A 2D representation of 2-Mesityl-2-(methylamino)acetic acid.
Physicochemical Properties
The physicochemical properties of these amino acids are crucial for their application in synthesis and drug development. The bulky mesityl group significantly influences their solubility and steric hindrance.
| Property | 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid | 2-Mesityl-2-(methylamino)acetic acid |
| Molecular Weight | 193.24 g/mol [1] | 207.27 g/mol [2] |
| Molecular Formula | C₁₁H₁₅NO₂[1] | C₁₂H₁₇NO₂[2] |
| XLogP3 | -0.6[1] | 1.95696[2] |
| Hydrogen Bond Donors | 2[1] | 2[2] |
| Hydrogen Bond Acceptors | 2[1] | 2[2] |
| Rotatable Bonds | 2 | 3[2] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų[1] | 49.33 Ų[2] |
| Appearance | Crystalline solid[4][5] | Not specified, likely a solid |
| Solubility | Expected to be soluble in water and polar organic solvents[4][5] | Expected to have lower water solubility than the primary amine analogue |
Expertise & Experience Insight: The significant difference in the calculated LogP values suggests that the N-methylated version is considerably more lipophilic. This has profound implications for its potential use in drug design, affecting properties like membrane permeability and metabolic stability.
Synthesis Methodologies
The synthesis of alpha-amino acids is a well-established field in organic chemistry. Several methods can be adapted for the preparation of this compound derivatives.
Strecker Synthesis
A classic method for synthesizing amino acids, the Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.[6]
Experimental Protocol (Conceptual):
-
Step 1: Formation of the α-aminonitrile. Mesitylaldehyde is reacted with ammonia and potassium cyanide. The aldehyde is susceptible to nucleophilic attack by ammonia to form an imine, which is then attacked by the cyanide ion.
-
Step 2: Hydrolysis. The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the racemic amino acid.
Diagram: Strecker Synthesis Pathway
Conceptual workflow of the Strecker synthesis for this compound.
Amidomalonate Synthesis
This method is a variation of the malonic ester synthesis and is highly versatile for preparing various amino acids.[6][7]
Experimental Protocol (Conceptual):
-
Step 1: Alkylation. Diethyl acetamidomalonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then alkylated with a suitable mesityl halide, such as mesityl bromide.
-
Step 2: Hydrolysis and Decarboxylation. The resulting substituted malonic ester is hydrolyzed with aqueous acid, which also removes the acetyl protecting group and leads to decarboxylation, yielding the final amino acid.
Diagram: Amidomalonate Synthesis Pathway
Conceptual workflow of the Amidomalonate synthesis.
Trustworthiness Insight: Both the Strecker and Amidomalonate syntheses will produce a racemic mixture of the amino acid. For applications requiring enantiomerically pure compounds, a subsequent resolution step (e.g., via diastereomeric salt formation with a chiral resolving agent) or the use of asymmetric synthesis methods would be necessary.[6]
Applications in Research and Drug Development
Non-proteinogenic amino acids like the this compound variants are of significant interest in medicinal chemistry and drug development.[8][9]
-
Peptidomimetics: Incorporation of these bulky amino acids into peptide sequences can enforce specific conformations and increase resistance to proteolytic degradation.
-
Drug Scaffolds: The unique steric and electronic properties of the mesityl group can be exploited to design novel drug candidates with improved target binding and pharmacokinetic profiles. The introduction of amino acids into existing drug molecules can enhance their solubility and bioavailability.[9][10]
-
Asymmetric Catalysis: Chiral derivatives of these amino acids can serve as ligands in asymmetric catalysis.
-
Co-crystal Formation: Amino acids are increasingly used as co-formers in the development of pharmaceutical co-crystals to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[][12]
Authoritative Grounding: The use of amino acids to modify drug properties is a well-established strategy. They can improve water solubility, act as carriers for targeted delivery, and enhance bioavailability.[10] For instance, amino acid prodrugs are designed to leverage amino acid transporters for improved absorption.[10]
Safety and Handling
While specific toxicity data for these particular compounds are not extensively available, general laboratory safety precautions for handling chemical reagents should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14][15][16] Work should be conducted in a well-ventilated area or a fume hood.[15][16]
Conclusion
This compound, in its primary and N-methylated forms, represents a valuable class of synthetic building blocks. A clear understanding of their distinct identities, as defined by their CAS numbers and structures, is paramount for any research or development endeavor. The synthetic routes outlined in this guide provide a solid foundation for their preparation, while their potential applications in medicinal chemistry underscore their importance. As the demand for novel therapeutics with improved properties continues to grow, the exploration of unique amino acid scaffolds like these will undoubtedly play a crucial role.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3891204, this compound. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 78123, Mesitylacetic acid. [Link]
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Organic Syntheses. Mesitylacetic acid. [Link]
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Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]
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Oakwood Labs. The Role of Amino Acids in Pharmaceuticals. [Link]
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Frontiers in Chemistry. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]
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Chemistry LibreTexts. Synthesis of Amino Acids. [Link]
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MDPI. Amino Acids in the Development of Prodrugs. [Link]
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Pearson. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis. [Link]
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Microbe Notes. Amino Acids- Properties, Structure, Classification, Functions. [Link]
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CyberLeninka. GENERAL PROPERTIES OF AMINO ACIDS. [Link]
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MDPI. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]
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An In-depth Technical Guide to 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, a non-proteinogenic, sterically hindered alpha-amino acid. As the demand for novel peptide and peptidomimetic therapeutics grows, unnatural amino acids (UAAs) with unique structural features are becoming indispensable tools for modulating pharmacological properties. The bulky, lipophilic mesityl group of this compound offers significant potential for enhancing metabolic stability, influencing peptide conformation, and improving receptor binding affinity. This document details the chemical identity, plausible synthetic routes based on established organic reactions, theoretical characterization data, and the strategic application of this UAA in modern drug development for an audience of researchers, medicinal chemists, and drug development professionals.
Introduction and Strategic Importance
The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and potency. However, natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[1] The incorporation of unnatural amino acids (UAAs) is a transformative strategy to overcome these limitations.[2] By expanding beyond the canonical 20 amino acids, UAAs introduce novel side-chain functionalities, conformational constraints, and resistance to enzymatic degradation.[3][4]
2-Amino-2-(2,4,6-trimethylphenyl)acetic acid, featuring a mesityl group (2,4,6-trimethylphenyl), is a UAA of significant interest. The steric bulk of the mesityl group can act as a shield, protecting the adjacent peptide bonds from proteolytic cleavage, thereby extending the in-vivo half-life of a peptide therapeutic.[5] Furthermore, the rigid and lipophilic nature of this aromatic side chain can enforce specific secondary structures (e.g., turns or helices) in a peptide backbone, which can be crucial for optimizing binding to a biological target.[6] This guide serves as a technical resource for the synthesis, characterization, and strategic incorporation of this promising building block.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-amino-2-(2,4,6-trimethylphenyl)acetic acid are crucial for its handling, reaction setup, and incorporation into larger molecules.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | PubChem[1] |
| Synonyms | Amino(mesityl)acetic acid, 2-Amino-2-mesitylacetic acid | PubChem[1] |
| CAS Number | 500695-54-5 | American Elements[7] |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 193.1103 Da | PubChem[1] |
| Computed XLogP3 | -0.6 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | - |
Synthesis of Racemic 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid
While specific literature detailing the synthesis of this exact molecule is scarce, established methodologies for α-amino acid synthesis can be reliably applied. The Strecker and Bucherer-Bergs syntheses, both commencing from the corresponding aldehyde (2,4,6-trimethylbenzaldehyde or mesitylaldehyde), are the most plausible and scalable routes to the racemic product.
Proposed Method 1: Strecker Synthesis
The Strecker synthesis is a classic one-pot, three-component reaction that produces an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[2][4]
Caption: Strecker synthesis workflow for the target amino acid.
Experimental Protocol (Representative):
-
α-Aminonitrile Formation:
-
To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq).
-
The causality here involves the in situ formation of ammonia and hydrogen cyanide. Ammonia reacts with the aldehyde to form an imine.[2] The subsequent nucleophilic attack of the cyanide ion on the iminium ion is the key C-C bond-forming step, favored due to the electrophilicity of the iminium carbon.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add concentrated hydrochloric acid (e.g., 6 M HCl) to the residue.
-
Heat the mixture to reflux for 4-8 hours. This harsh acidic condition is necessary to hydrolyze the stable nitrile group first to an amide, and subsequently to a carboxylic acid.[8]
-
Cool the reaction mixture. The product may precipitate as the hydrochloride salt.
-
-
Isolation and Purification:
-
Collect the solid precipitate by filtration.
-
To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to its isoelectric point (typically pH 5-6) using a base like aqueous ammonia.
-
Collect the crystalline product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
-
Proposed Method 2: Bucherer-Bergs Synthesis
This method involves the formation of a hydantoin intermediate, which is then hydrolyzed to the amino acid. It is often higher yielding for sterically hindered ketones and aldehydes.[1][9]
Experimental Protocol (Representative):
-
Hydantoin Formation:
-
In a pressure vessel, combine 2,4,6-trimethylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.
-
The reaction mechanism involves the formation of a cyanohydrin, which reacts with ammonia and carbon dioxide (from ammonium carbonate) to form a 5,5-disubstituted hydantoin.[9] This multicomponent reaction is a robust method for creating the core amino acid precursor.
-
Heat the sealed vessel to 60-80°C for 12-18 hours.
-
Cool the mixture to crystallize the 5-(2,4,6-trimethylphenyl)hydantoin.
-
-
Hydrolysis:
-
Suspend the isolated hydantoin in a strong basic solution (e.g., 2-4 M NaOH or Ba(OH)₂).
-
Heat the mixture under reflux for 12-24 hours. The hydantoin ring is resistant to cleavage, requiring prolonged heating with a strong base.
-
After hydrolysis, carefully acidify the reaction mixture with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the amino acid.
-
-
Purification:
-
Isolate and purify the final product as described in the Strecker synthesis protocol.
-
Physicochemical Characterization (Theoretical)
Due to the lack of publicly available experimental spectra, the following data is predicted based on the known chemical structure and spectroscopic principles. This section serves as a guideline for researchers to validate their synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, D₂O, predicted):
-
δ ~6.9-7.0 ppm (s, 2H): Aromatic protons on the mesityl ring. Due to symmetry, these protons are chemically equivalent.
-
δ ~4.5-4.7 ppm (s, 1H): The α-proton (methine proton). The chemical shift is downfield due to the adjacent amino and carboxyl groups.
-
δ ~2.3 ppm (s, 6H): The two ortho-methyl groups on the mesityl ring.
-
δ ~2.2 ppm (s, 3H): The single para-methyl group on the mesityl ring.
-
Note: The amine (NH₂) and carboxylic acid (OH) protons will exchange with D₂O and thus will not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad signals.
-
-
¹³C NMR (125 MHz, D₂O, predicted):
-
δ ~175-180 ppm: Carboxylic acid carbonyl carbon.
-
δ ~138-140 ppm: Aromatic carbons attached to the methyl groups (C2, C4, C6).
-
δ ~135-137 ppm: Aromatic carbon attached to the α-carbon (C1).
-
δ ~129-131 ppm: Aromatic carbons at the C3 and C5 positions.
-
δ ~60-65 ppm: The α-carbon.
-
δ ~20-22 ppm: para-methyl carbon.
-
δ ~19-21 ppm: ortho-methyl carbons.
-
Infrared (IR) Spectroscopy
-
3000-3100 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
2850-3000 cm⁻¹ (medium-strong): C-H stretching of the methyl and aromatic groups.
-
~1680-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1550-1640 cm⁻¹ (variable, broad): N-H bend of the primary amine.
-
~1400-1500 cm⁻¹ (medium): C-C stretching within the aromatic ring.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
[M+H]⁺: Expected at m/z 194.1176
-
[M-H]⁻: Expected at m/z 192.1029
-
-
Fragmentation Pattern: A prominent fragment would be the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 148, corresponding to the mesityl methaniminium cation.
Chiral Resolution
The syntheses described above yield a racemic mixture. For applications in drug development, isolating a single enantiomer is almost always required.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Protocol: Diastereomeric Salt Crystallization (Representative)
-
Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent (e.g., ethanol/water). Add a stoichiometric amount (0.5 eq) of a chiral resolving agent, such as a single enantiomer of tartaric acid or mandelic acid.
-
Crystallization: Allow the solution to cool slowly. One diastereomeric salt is typically less soluble and will crystallize out. The choice of solvent is critical for achieving efficient separation.
-
Isolation: Collect the crystals by filtration. The enantiomeric purity can be checked by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Liberation: Treat the isolated diastereomeric salt with a dilute acid (if a basic resolving agent was used) or base (if an acidic resolving agent was used) to liberate the enantiomerically pure amino acid.
Applications in Drug Development and Peptide Synthesis
The true value of 2-amino-2-(2,4,6-trimethylphenyl)acetic acid lies in its application as a building block for peptide therapeutics. Its incorporation can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.
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- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
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molecular weight and formula of Amino(mesityl)acetic acid
An In-Depth Technical Guide to Amino(mesityl)acetic Acid for Advanced Research
Introduction: Unveiling this compound
In the landscape of drug discovery and materials science, the utility of non-proteinogenic amino acids is expanding at an unprecedented rate. These molecular architects offer novel side chains and stereochemistries that are inaccessible through natural biosynthetic pathways. Among these, this compound, also known as 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, stands out. Its defining feature is the mesityl group—a trimethylated phenyl ring—which imparts significant steric hindrance and unique electronic properties.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and potential applications, designed for researchers and drug development professionals seeking to leverage its unique structure. The bulky mesityl moiety can serve as a powerful tool to modulate peptide conformation, enhance metabolic stability, and create specific molecular interactions, making it a compound of high interest.
Section 1: Core Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a chiral α-amino acid distinguished by the direct attachment of the bulky, hydrophobic mesityl group to its α-carbon. This structure dictates its behavior in both chemical reactions and biological systems.
Molecular Identity
The identity and key computed properties of this compound are summarized below. These values, derived from computational models, provide a baseline for experimental design.[2]
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | PubChem[2] |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 193.24 g/mol | PubChem[2] |
| CAS Number | 500695-54-5 | PubChem[2] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| XLogP3 (Hydrophobicity) | -0.6 | PubChem[2] |
Note: The negative XLogP3 value may seem counterintuitive given the large aromatic group. This computed value is influenced by the presence of the polar amino and carboxylic acid groups, highlighting the molecule's amphipathic nature.
Section 2: Rational Synthesis of this compound
The synthesis of α-aryl amino acids requires strategies that can efficiently form the C-N and C-C bonds at the α-position. While multiple routes exist for general amino acid synthesis[3], the Strecker synthesis is particularly well-suited for this target due to the availability of the corresponding aldehyde precursor.
Proposed Protocol: The Strecker Synthesis
The Strecker synthesis is a robust, three-component reaction that assembles an α-amino acid from an aldehyde, ammonia, and cyanide.[3] This method is effective because it builds the amino acid backbone directly onto the desired aryl starting material.
Core Rationale: This approach is chosen for its directness. Starting with 2,4,6-trimethylbenzaldehyde (mesitylaldehyde), the synthesis constructs the chiral center in a convergent manner. The protocol must be self-validating, with clear checkpoints for reaction completion and purification to ensure the final product's integrity.
Step-by-Step Methodology:
-
Step 1: Imine Formation.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol.
-
Add an aqueous solution of ammonium chloride (1.2 eq) followed by sodium cyanide (1.2 eq). Causality Note: Ammonium chloride serves as the ammonia source. In solution, it exists in equilibrium with ammonia, which reacts with the aldehyde to form an imine intermediate. Cyanide is added subsequently to avoid premature reaction.
-
Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
-
Step 2: Aminonitrile Formation.
-
The cyanide ion attacks the electrophilic carbon of the in-situ generated imine, forming an α-aminonitrile. This reaction is typically allowed to proceed for 12-24 hours. Expertise Note: This is the key bond-forming step. The steric bulk of the mesityl group may slow the reaction rate compared to unhindered aldehydes, necessitating longer reaction times or gentle heating.
-
-
Step 3: Hydrolysis to the Amino Acid.
-
Once the aminonitrile formation is complete, the solvent is removed under reduced pressure.
-
The crude α-aminonitrile residue is then subjected to vigorous hydrolysis using a strong acid, such as 6M hydrochloric acid, under reflux conditions for several hours. Causality Note: The harsh acidic conditions are required to hydrolyze both the nitrile and any potential amide intermediates completely to the carboxylic acid and ammonium salt.
-
The reaction mixture is cooled, and the resulting amino acid hydrochloride may precipitate.
-
-
Step 4: Isolation and Purification.
-
The cooled acidic solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
The aqueous layer is then neutralized by the careful addition of a base (e.g., pyridine or ammonium hydroxide) to the isoelectric point of the amino acid, at which it has minimum solubility, causing it to precipitate.
-
The solid product is collected by vacuum filtration, washed with cold water and ethanol, and dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.
-
Synthesis Workflow Diagram
The logical flow of the Strecker synthesis is visualized below.
Caption: Workflow for the Strecker synthesis of this compound.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation.[4]
-
¹H NMR : The proton NMR spectrum should show distinct signals corresponding to the mesityl group's three methyl groups (appearing as two singlets with a 6H:3H integration ratio due to symmetry) and the aromatic protons. A key signal will be the α-proton, which will appear as a singlet. The positions of the -NH₂ and -COOH protons are often broad and solvent-dependent.
-
¹³C NMR : The carbon spectrum will confirm the presence of the carboxylic acid carbonyl carbon (~170-180 ppm), the α-carbon, and the distinct aromatic and methyl carbons of the mesityl group.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should show a molecular ion peak corresponding to the exact mass of C₁₁H₁₅NO₂ (193.1103).[2] Fragmentation patterns can further validate the structure, often showing a characteristic loss of the carboxylic acid group.
-
Infrared (IR) Spectroscopy : IR spectroscopy will identify the key functional groups. Expect to see characteristic stretches for the N-H bonds of the primary amine, the O-H and C=O bonds of the carboxylic acid, and C-H stretches from the aromatic and methyl groups.
Section 4: Potential Applications in Drug Development
The unique structure of this compound makes it a valuable building block for addressing common challenges in medicinal chemistry. Non-natural amino acids are frequently used to enhance the properties of pharmaceuticals.[5][6]
Peptidomimetics and Metabolic Stability
Peptides often suffer from poor metabolic stability due to degradation by proteases. Incorporating sterically bulky amino acids like this compound can shield adjacent peptide bonds from enzymatic cleavage.
-
Mechanism of Action : The mesityl group acts as a "steric shield," physically blocking the approach of protease active sites. This can dramatically increase the in-vivo half-life of a peptide-based drug candidate.
Modulating Bioavailability and Solubility
Amino acids are often used as promoieties in prodrug strategies to improve a drug's solubility and membrane transport.[7] While the mesityl group is hydrophobic, the overall amino acid structure is zwitterionic and can be used to form co-crystals or co-amorphous solids with active pharmaceutical ingredients (APIs), thereby modifying their physicochemical properties like solubility and dissolution rate.[][9]
Constraining Peptide Conformation
The rotational freedom of the peptide backbone is a key determinant of its binding affinity and selectivity. The steric bulk of the mesityl group can impose significant conformational constraints on a peptide chain, locking it into a specific bioactive conformation. This pre-organization can lead to a substantial increase in binding affinity for its target receptor.
Conceptual Application Diagram
Caption: Conceptual applications of this compound in drug development.
Conclusion
This compound is more than just another synthetic amino acid; it is a specialized tool for molecular design. Its prominent mesityl group offers a predictable and powerful method for introducing steric bulk, which can be strategically employed to overcome common hurdles in drug development, from enhancing metabolic stability to controlling molecular conformation. The synthetic accessibility via established methods like the Strecker synthesis, combined with straightforward analytical characterization, positions this compound as a valuable asset for researchers in medicinal chemistry, chemical biology, and materials science. As the demand for more sophisticated and stable therapeutics grows, the role of sterically engineered building blocks like this compound will undoubtedly continue to expand.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3891204, this compound. Available from: [Link]
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Organic Syntheses. mesitylacetic acid. Coll. Vol. 3, p.555 (1955); Vol. 25, p.65 (1945). Available from: [Link]
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discovery and history of Amino(mesityl)acetic acid
An In-Depth Technical Guide to Amino(mesityl)acetic Acid: Synthesis, Properties, and Potential Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with unique steric and electronic properties is insatiable. Non-proteinogenic amino acids, particularly those bearing sterically encumbered side chains, represent a vital class of building blocks. These compounds are instrumental in the design of peptides with enhanced metabolic stability, constrained conformations, and novel pharmacological activities. This guide focuses on one such molecule: this compound. While its specific discovery and developmental history are not prominently documented in seminal publications, its structural motifs suggest a rationale for its synthesis rooted in the principles of medicinal chemistry and asymmetric synthesis. The mesityl group, a 2,4,6-trimethylphenyl substituent, is a well-established bulky moiety used to impart steric hindrance, thereby influencing reaction selectivity and stabilizing reactive intermediates. This guide provides a comprehensive overview of the probable synthetic routes, physicochemical properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the synthesis of novel amino acids and their incorporation into advanced molecular designs.
Section 1: Physicochemical Properties and Structural Features
This compound is an α-amino acid characterized by the presence of a bulky mesityl group attached to the α-carbon. This structural feature is the primary determinant of its unique properties.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | PubChem |
| CAS Number | 500695-54-5 | PubChem |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| Appearance | White to off-white crystalline powder (predicted) | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents and aqueous acid/base | General knowledge of amino acids |
The steric bulk of the mesityl group is expected to significantly influence the reactivity of both the amino and carboxylic acid functionalities. Furthermore, the incorporation of this amino acid into a peptide chain would impose significant conformational constraints on the resulting peptide backbone.
Section 2: Probable Synthetic Methodologies
The synthesis of sterically hindered α-amino acids can be challenging. However, several classical and modern synthetic methods are applicable to the preparation of this compound. Two of the most probable and well-established routes are the Strecker synthesis and the Bucherer-Bergs synthesis.
Strecker Synthesis
The Strecker synthesis is a versatile method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3]
-
Imine Formation: Mesitylaldehyde is reacted with ammonia (or an ammonium salt such as ammonium chloride) to form the corresponding imine in situ.
-
Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[1]
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the racemic α-amino acid, this compound.[2]
Caption: Strecker synthesis of this compound.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another multicomponent reaction that yields hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids.[4][5][6]
-
Hydantoin Formation: Mesitylaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol). This one-pot reaction forms the corresponding 5-mesitylhydantoin.[6]
-
Hydrolysis: The hydantoin intermediate is isolated and subsequently hydrolyzed, typically under strong basic conditions (e.g., using barium hydroxide or sodium hydroxide), followed by acidification to afford the desired this compound.[5]
Caption: Bucherer-Bergs synthesis of this compound.
Section 3: Asymmetric Synthesis and Resolution
For applications in drug development and chiral materials, enantiomerically pure forms of this compound are required. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.
Asymmetric Synthesis
-
Chiral Auxiliary Attachment: Glycine is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone or a Schöllkopf bis-lactim ether).
-
Diastereoselective Alkylation: The resulting chiral glycine enolate equivalent is alkylated with a mesitylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved under appropriate conditions to release the enantiomerically enriched this compound.
Resolution of Racemic Mixtures
Classical resolution techniques can also be employed to separate the enantiomers of this compound. This typically involves the formation of diastereomeric salts with a chiral resolving agent.
-
Salt Formation: The racemic amino acid is treated with an enantiomerically pure chiral acid or base (e.g., tartaric acid or a chiral amine) to form a mixture of diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts, having different physical properties, are separated by fractional crystallization.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the individual enantiomers of this compound.
Section 4: Potential Applications in Research and Development
The unique structural features of this compound suggest several potential applications, primarily in the fields of medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
-
Peptide Mimetics: The incorporation of sterically hindered amino acids like this compound into peptide sequences can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[7]
-
Conformational Constraints: The bulky mesityl group can be used to induce specific secondary structures (e.g., turns or helices) in peptides, which is crucial for modulating their biological activity.
-
Novel Pharmacophores: The mesityl group itself can engage in specific interactions with biological targets, and its presence in an amino acid scaffold provides a novel building block for the synthesis of small molecule drugs.
Asymmetric Catalysis
The mesityl group is known for its ability to create a sterically demanding environment. This compound and its derivatives could serve as chiral ligands for transition metal catalysts, where the steric bulk could enhance the enantioselectivity of catalytic transformations.
Section 5: Conclusion and Future Outlook
This compound represents a fascinating, albeit not widely explored, non-proteinogenic amino acid. Its synthesis is achievable through well-established organic reactions, and its potential for creating novel molecular architectures with tailored properties is significant. For researchers in drug discovery, the ability to introduce significant steric bulk and conformational rigidity into peptides and small molecules is a powerful tool. In the realm of asymmetric catalysis, the development of new chiral ligands based on this scaffold could lead to advances in stereoselective synthesis. Further research into the synthesis, resolution, and application of this compound is warranted and holds the promise of new discoveries in both medicine and chemistry.
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- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
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An In-depth Technical Guide to Amino(mesityl)acetic Acid Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of amino(mesityl)acetic acid derivatives and their analogs, a class of unnatural amino acids with significant potential in modern drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the synthesis, chemical properties, biological activities, and therapeutic applications of these compounds. We will explore the rationale behind their design, detail key experimental protocols, and present structure-activity relationships that are crucial for the development of novel therapeutics.
Introduction: The Rationale for Bulky, Conformationally Restricted Amino Acids in Drug Design
The 20 proteinogenic amino acids offer a remarkable yet finite chemical space for peptide and protein therapeutics. A significant strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, is the incorporation of unnatural amino acids (UAAs).[1] Among these, this compound and its analogs, characterized by a bulky, sterically hindered mesityl (2,4,6-trimethylphenyl) group, have emerged as valuable tools for medicinal chemists.[2]
The mesityl group imparts several desirable properties:
-
Conformational Rigidity: The steric bulk of the mesityl group restricts the rotational freedom of the amino acid backbone, which can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2][3]
-
Enhanced Metabolic Stability: The steric hindrance provided by the mesityl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the therapeutic peptide.[1][4]
-
Modulation of Receptor Selectivity: The unique steric and electronic properties of the mesityl group can lead to altered binding affinities and selectivities for different receptor subtypes, allowing for the fine-tuning of a drug's pharmacological profile.[2][5]
This guide will focus on the practical aspects of working with this compound derivatives, from their synthesis to their application in drug discovery.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives can be achieved through several established methods for α-amino acid synthesis. The Strecker synthesis is a particularly effective and versatile approach.[6][7]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core scaffold is essential for its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [8] |
| Molecular Weight | 193.24 g/mol | [8] |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | [8] |
| CAS Number | 500695-54-5 | [8] |
| XLogP3 | -0.6 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 2 | [8] |
General Synthetic Approach: The Strecker Synthesis
The Strecker synthesis provides a robust route to racemic α-amino acids from an aldehyde, in this case, 2,4,6-trimethylbenzaldehyde. The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[6][7]
Experimental Protocol: Strecker Synthesis of Racemic this compound
Materials and Reagents:
-
2,4,6-Trimethylbenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) for neutralization
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
Step 1: Formation of the α-Aminonitrile [4][6]
-
In a well-ventilated fume hood, dissolve 2,4,6-trimethylbenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia and a separate aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10°C.
-
Subsequently, add the sodium cyanide solution dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
The resulting α-aminonitrile can be isolated by extraction or used directly in the next step.
Step 2: Hydrolysis of the α-Aminonitrile [4][6]
-
To the reaction mixture containing the α-aminonitrile, slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. This will hydrolyze the nitrile to a carboxylic acid and the amino group will be protonated.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the amino acid hydrochloride salt.
-
Collect the precipitate by filtration using a Büchner funnel and wash with cold water.
Step 3: Isolation of the Free Amino Acid [4]
-
Dissolve the collected hydrochloride salt in a minimum amount of deionized water.
-
Adjust the pH of the solution to the isoelectric point (typically around pH 5-6 for α-amino acids) using a solution of sodium hydroxide or aqueous ammonia. This will cause the free amino acid to precipitate.
-
Collect the precipitated racemic this compound by filtration, wash with cold water, and dry under vacuum.
Characterization:
The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Caption: Strecker synthesis of this compound.
Biological Activities and Therapeutic Applications
The incorporation of this compound and its analogs into peptides has been shown to significantly impact their biological activity, primarily through the modulation of peptide conformation and stability. A prominent example is the development of somatostatin analogs.[2][5]
Somatostatin Analogs: A Case Study
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes, but its therapeutic use is limited by a short half-life of 2-3 minutes.[2] The development of synthetic analogs with improved stability and receptor selectivity has led to successful drugs for the treatment of neuroendocrine tumors and acromegaly.[9][10]
The incorporation of mesitylalanine (Msa), a close analog of this compound, into somatostatin has been shown to:
-
Increase Serum Stability: The bulky mesityl group protects the peptide backbone from proteolytic degradation.[2]
-
Induce Conformational Restriction: NMR studies have revealed that the presence of Msa leads to a more defined and rigid conformation in solution compared to the native peptide.[2][5]
-
Modulate Receptor Binding Affinity: The altered conformation can lead to changes in binding affinity for the five different somatostatin receptor subtypes (SSTR1-5).[2][5]
The following table summarizes the binding affinities (IC₅₀ values in nM) of some mesitylalanine-containing somatostatin analogs compared to the native somatostatin (SRIF-14).[2]
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| SRIF-14 | 1.3 ± 0.2 | 0.5 ± 0.1 | 1.2 ± 0.3 | 1.8 ± 0.4 | 0.8 ± 0.2 |
| [Msa⁶]-SRIF-14 | >1000 | 12 ± 2 | >1000 | >1000 | 250 ± 50 |
| [Msa⁷]-SRIF-14 | 15 ± 3 | 1.5 ± 0.3 | 20 ± 4 | >1000 | 50 ± 10 |
| [Msa¹¹]-SRIF-14 | 2.5 ± 0.5 | 0.8 ± 0.2 | 3.0 ± 0.6 | 10 ± 2 | 1.2 ± 0.3 |
These data illustrate how the position of the mesitylalanine substitution can be used to fine-tune the receptor selectivity profile of the somatostatin analog.
Mechanism of Action of Somatostatin Analogs
Somatostatin and its analogs exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This binding event triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[7][10] The key downstream effectors include:
-
Inhibition of Adenylyl Cyclase: Leading to decreased intracellular cAMP levels.
-
Modulation of Ion Channels: Affecting calcium and potassium ion fluxes.
-
Activation of Phosphatases: Such as tyrosine phosphatases, which can counteract the signaling of growth factor receptors.[7]
Caption: Simplified signaling pathway of somatostatin analogs.
Potential as Enzyme Inhibitors
The structural features of this compound derivatives also make them attractive candidates for the design of enzyme inhibitors. The bulky mesityl group can be designed to occupy specific hydrophobic pockets in an enzyme's active site, potentially leading to potent and selective inhibition.
Structure-Activity Relationships (SAR) and Molecular Modeling
The development of effective therapeutics based on this compound requires a thorough understanding of the relationship between chemical structure and biological activity. As demonstrated with the somatostatin analogs, the position and stereochemistry of the mesityl-containing amino acid can have a profound impact on the pharmacological profile.
Molecular modeling and conformational analysis are invaluable tools for rationalizing these SAR observations and for the de novo design of new analogs with improved properties.[2][11] Computational approaches can be used to:
-
Predict Peptide Conformations: And how they are influenced by the incorporation of bulky amino acids.
-
Dock Analogs into Receptor Binding Pockets: To understand the molecular basis of binding affinity and selectivity.
-
Guide the Design of New Derivatives: With optimized interactions with the target.
Preclinical Development and Future Perspectives
This compound derivatives and the peptides that contain them are subject to the standard preclinical development process, which includes evaluation of their pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicology.[12][13] The use of unnatural amino acids can significantly alter the pharmacokinetic properties of a peptide, often for the better, but this must be carefully evaluated for each new candidate.[4][14]
The field of unnatural amino acids in drug discovery continues to expand, and this compound and its analogs represent a valuable class of building blocks for the development of the next generation of peptide and peptidomimetic therapeutics. Future research will likely focus on:
-
Exploring a wider range of therapeutic targets.
-
Developing more efficient and stereoselective synthetic methods.
-
Combining the use of mesityl-containing amino acids with other peptide engineering strategies to further optimize drug-like properties.
Conclusion
This compound derivatives and their analogs offer a powerful tool for medicinal chemists to address some of the key challenges in peptide drug development. Their ability to impart conformational rigidity, enhance metabolic stability, and modulate receptor selectivity makes them highly valuable for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. A thorough understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, is essential for unlocking their full potential in the development of new medicines.
References
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Martín-Gago, P., et al. (2012). Fine-tuning the π-π aromatic interactions in peptides: somatostatin analogues containing mesityl alanine. Angewandte Chemie International Edition, 51(8), 1820-5. [Link]
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Gomez-Caminals, M., et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 18(12), 14564-14582. [Link]
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Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? (2021). MDPI. [Link]
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Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
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How to Improve the Pharmacokinetic Properties of Peptides? (n.d.). Creative Bioarray. [Link]
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Schally, A. V., & Varga, J. L. (1998). Mechanisms of Antineoplastic Action of Somatostatin Analogs. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 1-16. [Link]
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Hruby, V. J. (1993). Designing amino acids to determine the local conformations of peptides. Biopolymers, 33(7), 1073-82. [Link]
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Implications of Somatostatin Analogs in the Treatment of Acromegaly. (2015). European Endocrinology, 11(1), 32-35. [Link]
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Somatostatin Analogs in Clinical Practice: A Review. (2020). International Journal of Molecular Sciences, 21(5), 1644. [Link]
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Molecular modelling and computational studies of peptide diphenylalanine nanotubes, containing waters: structural and interactions analysis. (2022). R Discovery. [Link]
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theoretical studies of Amino(mesityl)acetic acid
An In-Depth Technical Guide to the Theoretical Study of Amino(mesityl)acetic Acid
Abstract
This compound represents a fascinating molecular scaffold characterized by significant steric hindrance, a feature that imparts unique conformational constraints and reactivity. As a member of the N-aryl amino acid class, it holds potential as a valuable chiral building block in pharmaceutical and materials science.[1][2] This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound using first-principles computational methods. We detail a multi-faceted approach, grounded in Density Functional Theory (DFT), to elucidate its structural, electronic, and spectroscopic properties. This whitepaper serves as a roadmap for researchers, scientists, and drug development professionals aiming to computationally model and predict the behavior of sterically encumbered amino acid derivatives, thereby accelerating their rational design and application.
Introduction: The Imperative for Theoretical Modeling of Sterically Constrained Scaffolds
N-aryl amino acids are foundational components in a variety of medicinally important agents and serve as versatile synthons in organic chemistry.[3][4] Their utility often stems from the electronic nature of the aryl substituent and its influence on the amino acid backbone. This compound, with its bulky 2,4,6-trimethylphenyl (mesityl) group, introduces an exceptional level of steric congestion around the chiral alpha-carbon.[5] This steric shielding is not a trivial feature; it is expected to govern the molecule's conformational landscape, dictate its reactivity, and influence its incorporation into larger structures like peptides, potentially inducing specific secondary structures.[6]
Experimental characterization, while indispensable, can be augmented significantly by theoretical studies. Computational modeling provides a molecular-level understanding that is often inaccessible through empirical methods alone. It allows for the exploration of transient structures, the prediction of reactivity, and the systematic investigation of conformational space.
1.1 Objectives of this Theoretical Guide
This guide proposes a rigorous computational workflow designed to:
-
Determine the ground-state geometry and conformational isomers of this compound.
-
Analyze the electronic structure to predict sites of reactivity and understand intramolecular interactions.
-
Calculate key spectroscopic markers to aid in experimental validation.
-
Establish a foundational dataset to inform the use of this molecule in drug design and materials science.
A Validated Computational Methodology
The reliability of any theoretical study hinges on the selection of appropriate computational methods. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[7][8] It is a well-established method for evaluating the chemical reactivity and thermodynamic properties of amino acids.[9][10]
2.1 Core Computational Approach
Our proposed framework utilizes the Gaussian suite of programs, a standard in the field. The primary method involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7][10] This functional has a long track record of providing reliable results for a wide range of organic systems.
2.2 Basis Set Selection
To accurately describe the electronic distribution, the 6-31G(d,p) basis set is recommended.[7][8] This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for correctly modeling the geometry and interactions within a molecule containing polar functional groups like amines and carboxylic acids.
2.3 Modeling Solvent Effects
To simulate realistic solution-phase conditions, an implicit solvent model such as the Polarizable Continuum Model (PCM) should be employed. This approach models the solvent as a continuous dielectric medium, accounting for bulk electrostatic effects on the solute's geometry and energy.
Experimental Protocol: DFT Geometry Optimization
-
Structure Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Input File Generation: Create a Gaussian input file specifying the initial coordinates, charge (0), and multiplicity (1).
-
Keyword Specification: Define the calculation job with the following keywords: #p B3LYP/6-31G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)
-
B3LYP/6-31G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to the nearest local minimum.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
SCRF=(PCM,Solvent=Water): Applies the PCM solvent model for water.
-
-
Execution: Submit the calculation to a high-performance computing resource.
-
Analysis: Analyze the output file to confirm convergence, extract optimized coordinates, and verify the absence of imaginary frequencies.
Structural and Conformational Analysis: The Role of Steric Hindrance
The central thesis of this investigation is that the mesityl group dominates the molecule's structure. A full conformational analysis is therefore critical.
3.1 Optimized Ground-State Geometry
The initial geometry optimization will yield the most stable conformer. Analysis of this structure will focus on key parameters that reveal the extent of steric strain.
| Parameter | Predicted Value (Å/°) | Rationale / Expected Deviation |
| Cα-N Bond Length | ~1.47 Å | Standard sp³ C-N bond length. |
| Cα-C(mesityl) Bond Length | ~1.52 Å | Potential elongation due to steric repulsion. |
| Cα-C(carboxyl) Bond Length | ~1.53 Å | Typical for amino acids. |
| N-Cα-C(mesityl) Angle | >109.5° | Expected widening to alleviate steric clash. |
| τ (C-N-Cα-C) Dihedral | Variable | Key parameter defining low-energy conformers. |
3.2 Potential Energy Surface (PES) Scan
To explore the rotational barriers imposed by the mesityl group, a relaxed PES scan should be performed. The dihedral angle defined by the atoms C(ortho)-C(ipso)-Cα-N is the most critical coordinate. This scan will reveal the energy cost of rotating the mesityl group and identify all low-energy conformers. The results will quantify the "gearing" effect of the methyl groups as they interact with the amino acid backbone.
Caption: A typical workflow for the theoretical analysis of a molecule.
Electronic Structure and Predicted Reactivity
Understanding the electronic landscape is key to predicting how this compound will behave in chemical reactions.
4.1 Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Expected to be localized on the electron-rich mesityl ring and the nitrogen lone pair. This region represents the primary site for electrophilic attack.
-
LUMO: Likely localized on the antibonding π* orbital of the carboxylic acid group, indicating this is the site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a measure of chemical stability. A large gap suggests high stability and low reactivity.
4.2 Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive, color-coded visualization of the charge distribution. For this compound, the MEP map is predicted to show:
-
Negative Potential (Red): Concentrated around the oxygen atoms of the carboxyl group, indicating the most likely sites for protonation or interaction with electrophiles.
-
Positive Potential (Blue): Located around the amino group's hydrogen atoms and the carboxylic proton, highlighting their role as hydrogen bond donors.
-
Neutral Potential (Green): Covering the hydrocarbon mesityl group, confirming its non-polar, sterically-blocking nature.
Caption: The chemical structure of this compound.
Application in Drug Development and Peptidomimetics
The theoretical data derived from this workflow has direct, practical implications for drug discovery professionals.
-
Constrained Dipeptide Mimic: The severe rotational restriction imposed by the mesityl group means that when incorporated into a peptide chain, this amino acid will force a specific, predictable local conformation. This makes it an ideal candidate for designing peptidomimetics that mimic protein turns or other secondary structures.[6]
-
Chiral Building Block: As a non-natural amino acid, it can be used to enhance the metabolic stability of peptide-based drugs.[11] The computational data on its shape and electronic properties can guide its use in creating conjugates with improved bioavailability or targeted delivery.[12]
-
Solubility and Binding: The large, hydrophobic mesityl group will significantly impact solubility and binding interactions. The calculated properties (e.g., dipole moment, surface area) can be used in quantitative structure-activity relationship (QSAR) models to predict its behavior in different biological environments.
Conclusion
The proposed theoretical investigation provides a robust and comprehensive pathway to fully characterize this compound. By employing established DFT methods, it is possible to generate a wealth of predictive data on its structure, conformational dynamics, electronic properties, and spectroscopic signatures. This in silico approach is not merely an academic exercise; it is a critical, cost-effective tool that provides actionable insights for chemists and drug developers. The resulting data will de-risk and accelerate the experimental application of this unique chiral building block, paving the way for its use in next-generation pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Stability and Storage of Amino(mesityl)acetic Acid
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for amino(mesityl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.
Section 1: Core Molecular Attributes and Their Influence on Stability
This compound, with the chemical formula C₁₁H₁₅NO₂, is a non-proteinogenic α-amino acid characterized by the presence of a bulky mesityl group (2,4,6-trimethylphenyl) attached to the α-carbon.[1] This unique structural feature imparts significant steric hindrance around the chiral center, which profoundly influences its reactivity, stability, and handling requirements.
The mesityl group, with its three methyl substituents, creates a sterically crowded environment that can shield the α-carbon and the adjacent amino and carboxyl groups from enzymatic and certain chemical attacks.[2] This steric hindrance can contribute to enhanced metabolic stability in biological systems, a desirable trait in drug design.[2] However, it also necessitates a careful consideration of potential degradation pathways that may be favored under specific storage and handling conditions.
Caption: Chemical structure of this compound.
Section 2: Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for establishing appropriate storage and handling protocols. While the mesityl group offers some steric protection, the molecule is still susceptible to degradation under certain conditions. Forced degradation studies, which subject the compound to harsh conditions like extreme pH, high temperature, light, and oxidizing agents, are instrumental in identifying these pathways.
Key Potential Degradation Pathways:
-
Oxidative Degradation: The aromatic mesityl ring and the amino group are potential sites for oxidation. The presence of the electron-donating methyl groups on the aromatic ring can increase its susceptibility to oxidation. Oxidative degradation of N-aryl amino acids can lead to the formation of various colored impurities.
-
Decarboxylation: Like many α-amino acids, this compound can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding amine. The stability of the resulting benzylic carbanion intermediate can influence the rate of this process.
-
Hydrolysis: While the carboxylic acid itself is stable, if the compound is in a derivatized form, such as an ester or amide, hydrolysis can occur. The steric hindrance from the mesityl group is expected to slow the rate of hydrolysis compared to less hindered analogues.[3][4][5][6]
-
Photodegradation: Aromatic amino acids are known to be susceptible to photodegradation. Exposure to UV light can lead to the formation of radical species and subsequent degradation products. Therefore, protection from light is a critical consideration.
Caption: Potential degradation pathways for this compound.
Section 3: Recommended Storage and Handling Conditions
Based on the chemical properties of this compound and general best practices for storing sterically hindered aromatic amino acids, the following storage conditions are recommended to ensure its long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C Short-term: 2-8°C | Lower temperatures slow down the rate of potential degradation reactions such as decarboxylation and oxidation. A related compound, 2-Mesityl-2-(methylamino)acetic acid, is recommended to be stored at 2-8°C.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation of the amino group and the electron-rich mesityl ring. |
| Light | Protect from light (amber vials) | The aromatic nature of the mesityl group makes the compound susceptible to photodegradation. |
| Moisture | Store in a tightly sealed container in a desiccator | Moisture can facilitate hydrolytic degradation if any reactive impurities are present and can also lead to clumping of the solid material. |
| Container | Glass vials with PTFE-lined caps | Glass is inert and will not leach impurities. PTFE liners provide a good seal and are chemically resistant. |
Handling Precautions:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.
-
Handle in an inert atmosphere glovebox or use a gentle stream of argon or nitrogen to blanket the compound after dispensing.
-
Avoid exposure to strong oxidizing agents and extreme pH conditions unless part of a controlled chemical reaction.
Section 4: Analytical Methods for Stability Assessment
Regular analytical testing is essential to monitor the purity and stability of this compound over time. The following are recommended, field-proven methodologies for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating the parent compound from potential degradation products and impurities.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the mesityl group suggests good retention on a C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the zwitterionic amino acid.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be necessary to elute the relatively nonpolar this compound and separate it from more polar impurities. A suggested starting gradient is 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (for the carboxyl group) and 254 nm or 280 nm (for the aromatic ring). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition or a suitable solvent like a water/acetonitrile mixture.
Causality Behind Choices:
-
The C18 column is chosen for its versatility and strong retention of hydrophobic molecules like those containing a mesityl group.
-
The acidic mobile phase (pH ~2-3 with TFA) protonates the carboxyl group and ensures the amino group is protonated, leading to a single, well-defined species for chromatography and improved peak shape.[8][9]
-
Gradient elution is necessary to handle the potential range of polarities of degradation products.
Caption: RP-HPLC workflow for stability assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Solvent: Choose a deuterated solvent in which both the this compound and the internal standard are fully soluble and stable (e.g., DMSO-d₆, MeOD-d₄).
-
Internal Standard (IS): Select a high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates. The IS should be accurately weighed.
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the nuclei. This is critical for accurate integration.
-
Acquire the ¹H NMR spectrum with a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte (e.g., the aromatic protons of the mesityl group) and the internal standard.
-
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Causality Behind Choices:
-
The choice of internal standard is critical for accuracy. It must be non-reactive with the analyte and have signals in a clear region of the spectrum.
-
A long relaxation delay is the most critical parameter in qNMR to ensure that the signal intensity is directly proportional to the number of nuclei, which is the fundamental principle of the technique.
-
High-field NMR provides better resolution, which is important for separating analyte signals from those of impurities and the internal standard, leading to more accurate integration.
Section 5: Conclusion
The stability of this compound is intrinsically linked to its unique chemical structure, particularly the sterically demanding mesityl group. While this group offers a degree of protection against certain degradation pathways, careful control of storage conditions is paramount to ensure its long-term integrity. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and storage under an inert atmosphere, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of robust analytical methods, such as the RP-HPLC and qNMR protocols detailed in this guide, provides a reliable framework for monitoring the purity and stability of this important compound, thereby ensuring the validity and reproducibility of experimental results.
References
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DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]
- Lin, T., Wang, C., et al. (2026, January 10). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of N-aryl glycine and N-aryl alanine tert-butyl esters in organic solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]
- National Institutes of Health. (n.d.). Purity by Absolute qNMR Instructions.
-
The Chemist's Den. (2020, August 8). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. Retrieved from [Link]
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-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Retrieved from [Link]
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-
BIPM. (n.d.). qNMR. Retrieved from [Link]
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-
ACS Publications. (2022, May 27). Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride: An Environmentally Friendly Approach to the Synthesis of Non-Proteinogenic α-Amino Acids (NPAAs) Decorated with Indoles. Retrieved from [Link]
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Semantic Scholar. (2022, February 9). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photocatalytic decarboxylative phosphorylation of N-aryl glycines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrothermal Degradation of Amino Acids. Retrieved from [Link]
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A Technical Guide to Amino(mesityl)acetic Acid for Advanced Research and Drug Development
This guide provides an in-depth technical overview of Amino(mesityl)acetic acid, a non-proteinogenic amino acid of significant interest to researchers and drug development professionals. We will delve into its chemical identity, commercial sourcing, quality control, strategic applications in medicinal chemistry, and safe handling protocols. This document is designed to equip scientists with the necessary information to effectively evaluate, source, and implement this unique chemical building block in their research endeavors.
Introduction: The Strategic Value of Steric Hindrance
In the realm of peptide and small molecule drug discovery, the rational incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry.[1][2][3] These custom-designed building blocks allow for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. This compound, with its bulky mesityl group, is a prime example of a sterically hindered UAA. Its strategic value lies in the introduction of conformational constraints, which can lock a peptide backbone into a bioactive conformation or shield it from enzymatic degradation.
Chemical Identity:
-
Systematic Name: 2-amino-2-(2,4,6-trimethylphenyl)acetic acid
-
Common Name: this compound
-
CAS Number: 500695-54-5
-
Molecular Formula: C₁₁H₁₅NO₂
-
Molecular Weight: 193.24 g/mol
The core structure features a glycine backbone with a mesityl (2,4,6-trimethylphenyl) group attached to the alpha-carbon. This substitution imparts significant steric bulk, a key feature influencing its application.
Figure 2: A self-validating workflow for qualifying commercial this compound.
Technical Specifications and Quality Control
A Certificate of Analysis (CoA) from the supplier should, at a minimum, include the compound's identity, purity, and the methods used for determination. For a research-grade material, the following specifications are typical:
-
Appearance: White to off-white or yellow solid/powder.
-
Identity: Conforms to the structure as determined by ¹H NMR and Mass Spectrometry.
-
Purity: Typically ≥95% as determined by HPLC or UPLC.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons of the mesityl group, the three methyl groups, and the alpha-proton.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the compound.
Synthesis Pathway Overview
The synthesis of this compound is not trivial, reflecting its status as a specialty chemical. While specific, proprietary industrial syntheses may vary, a plausible route can be inferred from established organic chemistry principles and related patent literature. A common approach for alpha-amino acid synthesis is the Strecker synthesis or the amination of an α-halo acid.
A potential precursor, 2,4,6-trimethylphenylacetic acid, can be synthesized by reacting mesitylene with a sulfonyloxy-activated hydroxyacetic acid derivative, as detailed in patent EP0665212B1. [4]This precursor could then be subjected to alpha-bromination followed by amination to yield the final product.
Illustrative Synthetic Pathway:
-
Friedel-Crafts type reaction: Mesitylene is reacted with an activated glycolic acid derivative to form 2,4,6-trimethylphenylacetic acid. [4]2. Alpha-Halogenation: The resulting acid is converted to an acid halide and then reacted with a brominating agent (e.g., NBS) to form the α-bromo intermediate.
-
Amination: The α-bromo acid is then reacted with an ammonia source to displace the bromide, yielding the racemic amino acid.
-
Resolution (Optional): If a specific enantiomer is required, a chiral resolution step would be necessary.
Applications in Drug Discovery and Peptide Science
The incorporation of this compound into a peptide or small molecule therapeutic is a strategic decision aimed at overcoming common pharmacological hurdles.
Causality Behind its Use:
-
Enzymatic Shielding: The bulky mesityl group can act as a "steric shield," physically blocking the approach of proteases to the adjacent peptide bonds. This can significantly increase the in-vivo half-life of a peptide therapeutic.
-
Conformational Rigidity: The steric hindrance restricts the rotational freedom around the alpha-carbon, forcing the peptide backbone into a more defined conformation. This can be used to lock a peptide into its bioactive shape, potentially increasing its binding affinity and selectivity for its target receptor.
-
Modulation of Physicochemical Properties: As a non-natural amino acid, it can be used to modify properties like solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered Amino Acid
Incorporating a sterically hindered amino acid like this compound into a peptide chain via automated SPPS requires optimization to overcome the slow coupling kinetics.
Objective: To efficiently couple Fmoc-protected this compound onto a growing peptide chain attached to a solid support resin.
Methodology:
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first amino acid of the sequence already attached.
-
Fmoc-Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve a 4-fold molar excess of Fmoc-Amino(mesityl)acetic acid, a 3.95-fold excess of a coupling agent (e.g., HCTU), and a 6-fold excess of a base (e.g., DIEA) in DMF. Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction (Extended Time): Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) compared to a standard amino acid (typically 30-60 minutes). The reduced reactivity of the sterically hindered amino acid necessitates a longer reaction time to drive the reaction to completion.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless/yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated (double coupling).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes. This prevents the formation of deletion sequences in the final peptide.
-
Continuation: Proceed to the deprotection step for the next amino acid in the sequence.
Safety and Handling
Based on data for structurally related compounds, this compound should be handled as a potential irritant. [5][6]
-
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound. [7]
Conclusion
This compound represents a valuable tool for the advanced medicinal chemist and peptide scientist. Its defining feature—the sterically demanding mesityl group—provides a rational and effective means to enhance the drug-like properties of peptide-based therapeutics by improving metabolic stability and conferring conformational rigidity. By carefully selecting a reputable commercial supplier, implementing robust internal quality control, and optimizing synthetic protocols to account for its reduced reactivity, researchers can successfully leverage this unique building block to accelerate their drug discovery programs.
References
-
American Elements. 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid Product Page. [Link]
- König, G., et al. (1998). Process for the preparation of 2,4,6-trimethylphenylacetic acid.
-
Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Nielsen, D. S., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. [Link]
-
Verma, A., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, Z., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
O'Donoghue, A. J., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics. [Link]
-
Vankayala, S. L., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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safety and handling of Amino(mesityl)acetic acid
An In-depth Technical Guide to the Safe Handling of Amino(mesityl)acetic Acid
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS 500695-54-5) was not identified during the preparation of this guide. The following information is therefore a synthesis of best practices derived from the compound's chemical structure, data from structurally analogous chemicals, and established laboratory safety principles. This guide is intended for use by trained professionals and must be supplemented by a thorough, institution-specific risk assessment before any work commences.
Introduction
This compound is a non-proteinogenic amino acid characterized by a bulky mesityl (2,4,6-trimethylphenyl) group attached to the alpha-carbon. This unique structure makes it a valuable building block in medicinal chemistry and drug development. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound.
Chemical & Physical Properties
A foundational understanding of the compound's physical properties is essential for anticipating its behavior in a laboratory setting. The data below, sourced from PubChem, provides key physical and chemical descriptors for this compound[1].
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| CAS Number | 500695-54-5 | PubChem[1] |
| Appearance | White Powder/Solid | Inferred from related compounds[2] |
| Solubility | Soluble in water | Inferred from related compounds[2] |
| Melting Point | 233 °C / 451.4 °F | Inferred from related compounds[2] |
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Like many amino acid derivatives and substituted acetic acids, this compound should be considered a potential skin and eye irritant.[3][4][5] Direct contact may cause redness and discomfort.
-
Respiratory Tract Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[4][5]
-
Corrosive Hazard (in solution): The acetic acid functional group means that aqueous solutions of this compound will be acidic. Depending on the concentration, these solutions could present a corrosive hazard to skin, eyes, and metals.[6][7][8]
The logical workflow for assessing risk and implementing controls is essential for safe laboratory operations.
Caption: Risk assessment and hazard control workflow.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is critical.
Engineering Controls:
-
Chemical Fume Hood: Always handle the solid compound and prepare solutions inside a certified chemical fume hood.[6][9] This is the primary defense against inhaling fine dust particles and potential vapors from solutions.
-
Safety Shower & Eyewash Station: Ensure that a properly functioning safety shower and eyewash station are readily accessible in the immediate work area.[5][10]
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following table outlines the required PPE based on a conservative risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Safety goggles are mandatory to protect against dust and splashes.[11] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[12][13] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[11] Ensure gloves are inspected before use and changed immediately upon contamination. |
| Body | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from contamination.[11][12] |
| Respiratory | NIOSH-Approved Respirator | A respirator is typically not required when handling the compound within a fume hood.[2] If work must be done outside a hood where dust may be generated, a risk assessment must be performed to select the appropriate respirator (e.g., N95).[12][14] |
Safe Handling and Storage Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Caption: Step-by-step safe handling workflow.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is in good condition and worn correctly.[12] Verify that the chemical fume hood is operational.
-
Weighing & Transfer:
-
Solution Preparation:
-
When preparing aqueous solutions, always add the this compound solid to the water/solvent, not the other way around, to prevent splashing.
-
Be aware that the resulting solution will be acidic.
-
-
Post-Handling Cleanup:
-
Thoroughly decontaminate any equipment or surfaces that may have come into contact with the chemical.
-
Dispose of all contaminated disposables (e.g., gloves, weigh paper) in a designated and clearly labeled hazardous waste container.[14]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][15]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Given that a structurally similar compound requires refrigerated storage (2-8°C), this may be a prudent measure to ensure long-term stability.[16]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures: Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.[5][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Seek immediate medical attention. |
Spill Response: The response to a chemical spill depends on its size and location. All personnel must be trained on these procedures.[17]
Caption: Decision workflow for chemical spill response.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.[14]
-
Solid Waste: Collect all solid waste, including contaminated absorbents from spills, in a heavy-duty plastic bag or a sealed, labeled container.[18]
-
Liquid Waste: Unused or contaminated solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Neutralization: Dilute acidic solutions (<10%) can potentially be neutralized with a base like sodium bicarbonate to a neutral pH before disposal, but this must be done in accordance with institutional and local regulations.[19]
-
Disposal: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name. Arrange for pickup and disposal by a licensed environmental waste management company.[19][20] Never pour the chemical or its concentrated solutions down the drain.[19]
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Spectroscopic Characterization of Amino(mesityl)acetic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Amino(mesityl)acetic acid. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes foundational principles of spectroscopic analysis of α-amino acids with data from structurally related compounds to present a robust predictive analysis. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel amino acid derivatives.
Introduction to this compound
This compound is an α-amino acid characterized by the presence of a bulky, sterically hindered mesityl (2,4,6-trimethylphenyl) group attached to the α-carbon. This structural feature is anticipated to impart unique chemical and physical properties, including potential applications in peptide synthesis where conformational restriction is desired. The molecular formula is C₁₁H₁₅NO₂ and the molecular weight is 193.24 g/mol [1]. Accurate characterization of this compound is paramount for its application and further development. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding its molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups on the mesityl ring, the α-proton, the amine protons, and the carboxylic acid proton.
Key Predicted ¹H NMR Signals:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10-12 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad signal[2]. |
| Aromatic (Ar-H) | ~6.8-7.0 | Singlet | 2H | The two aromatic protons of the mesityl group are chemically equivalent and will appear as a singlet. |
| α-Proton (-CH(NH₂)-) | ~4.0-4.5 | Singlet | 1H | The α-proton of an amino acid is deshielded by the adjacent amino and carboxyl groups. Typical shifts are in this range[3][4]. |
| Amine (-NH₂) | 1-5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on solvent and concentration[2]. |
| Ortho-Methyl (Ar-CH₃) | ~2.3 | Singlet | 6H | The two ortho methyl groups are equivalent. |
| Para-Methyl (Ar-CH₃) | ~2.2 | Singlet | 3H | The para methyl group will have a slightly different chemical shift from the ortho methyls. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Key Predicted ¹³C NMR Signals:
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 170-180 | The carbonyl carbon of a carboxylic acid is highly deshielded[5]. |
| Aromatic Quaternary (C-ipso) | 135-140 | The aromatic carbons attached to the methyl groups and the α-carbon will have distinct chemical shifts. |
| Aromatic (C-H) | 128-130 | Aromatic carbons bearing a proton. |
| α-Carbon (-CH(NH₂)-) | 50-60 | The α-carbon of an amino acid is shielded compared to the carbonyl carbon but deshielded relative to alkyl carbons[6][7]. |
| Ortho-Methyl (Ar-CH₃) | ~21 | |
| Para-Methyl (Ar-CH₃) | ~20 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amino groups.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Strong | Very Broad |
| N-H | Stretching | 3200-3500 | Medium | Broad |
| C-H (aromatic & aliphatic) | Stretching | 2850-3100 | Medium-Strong | Sharp |
| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong | Sharp |
| C=C (aromatic) | Stretching | 1600 & 1475 | Medium | Sharp |
| N-H | Bending | 1550-1650 | Medium | Broad |
| C-O | Stretching | 1210-1320 | Strong | Sharp |
The presence of a very broad O-H stretch from the carboxylic acid, often overlapping with the C-H stretches, is a hallmark of carboxylic acids in the solid state or in concentrated solutions due to hydrogen bonding[8]. The N-H stretching of the amino group is also expected to be broad[8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
For this compound (MW = 193.24), the mass spectrum under electron ionization (EI) or electrospray ionization (ESI) would be expected to show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺).
Predicted Key Fragmentation Pathways:
A common fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ or the entire carboxylic acid group (-COOH)[9][10][11].
-
Loss of -COOH (45 Da): This would result in a fragment ion at m/z 148.
-
Decarboxylation (-CO₂; 44 Da): This would lead to a fragment ion at m/z 149.
-
Loss of the mesityl group: Cleavage of the bond between the α-carbon and the mesityl ring could also occur.
Synthesis of this compound
A plausible synthetic route to this compound could be adapted from the known synthesis of Mesitylacetic acid[12], followed by an amination step. A common method for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. Another approach is the O'Donnell amino acid synthesis[13] or the acetamidomalonic ester synthesis[14].
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed synthetic and analytical protocols, offer a comprehensive framework for researchers working with this and similar novel amino acid derivatives. Experimental verification of these predictions will be crucial for the definitive characterization of this compound.
References
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Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6453.
- Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. (2005). Journal of Biomolecular NMR, 32(3), 221–233.
- Fragmentation of the α-Amino Acid Methionine in Field Desorption Mass Spectrometry. (2014).
- Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009). Journal of the American Chemical Society, 131(10), 3669–3675.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules, 24(18), 3291.
- Infrared Spectroscopy of Amino Acid Side Chains. (2016). Journal of the South Carolina Academy of Science, 14(1).
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 11, 2026, from [Link]
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The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. (n.d.). OSTI.GOV. Retrieved January 11, 2026, from [Link]
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13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc. Retrieved January 11, 2026, from [Link]
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FT-IR spectra of amino acids studied in the present work. Each panel... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Typical proton chemical shifts for amino acids within a protein. (n.d.). Retrieved January 11, 2026, from [Link]
-
[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021). KPWu's group research site. Retrieved January 11, 2026, from [Link]
- 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. (2002). Biophysical Chemistry, 96(2-3), 129–140.
- The Mass Spectra of the α-Amino Acids. (1963). Journal of the American Chemical Society, 85(22), 3497–3504.
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6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide on the Potential Biological Activity of Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino(mesityl)acetic acid is a non-proteinogenic amino acid characterized by a sterically hindered mesityl group attached to the alpha-carbon. While specific biological data on this compound is limited, its structural features—a bulky hydrophobic moiety and an amino acid backbone—suggest a strong potential for diverse pharmacological activities. This guide synthesizes information from related chemical structures, including unnatural amino acids (UAAs) and acetic acid derivatives, to propose and explore potential biological activities. We will delve into hypothesized antimicrobial, cytotoxic, and enzyme inhibitory properties, providing detailed experimental protocols to investigate these hypotheses. Furthermore, this document will present potential mechanisms of action and outline future research directions to unlock the therapeutic promise of this compound.
Introduction: The Structural Rationale for Potential Bioactivity
This compound, with the chemical formula C₁₁H₁₅NO₂, belongs to the class of unnatural amino acids (UAAs).[1] UAAs are pivotal in medicinal chemistry and drug discovery as they can enhance the structural and functional diversity of peptides and other small molecules, often leading to improved pharmacological profiles.[2][3] The defining feature of this compound is the mesityl group (a 2,4,6-trimethylphenyl ring), which imparts significant steric hindrance and lipophilicity.[4] This unique structural element is hypothesized to influence its interaction with biological targets, potentially leading to novel therapeutic applications.
The acetic acid moiety is also a key contributor to its potential bioactivity. Acetic acid and its derivatives are known to possess a broad spectrum of biological effects, including antimicrobial and anticancer properties.[5][6] The combination of the bulky, hydrophobic mesityl group and the reactive amino acid core presents a compelling case for investigating the biological potential of this compound.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid |
| CAS Number | 500695-54-5 |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Hypothesized Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we can postulate several key biological activities for this compound.
Potential Antimicrobial Activity
The acetic acid component of the molecule provides a strong rationale for potential antimicrobial effects. Acetic acid has a long history of use as a disinfectant and has demonstrated bactericidal activity against a wide range of pathogens, including problematic bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii.[5][7][8][9] Its mechanism is thought to involve the disruption of cell membranes and the acidification of the cytoplasm.[10] The bulky mesityl group could further enhance this activity by facilitating membrane interaction and penetration.
-
Hypothesized Mechanism: The lipophilic mesityl group may intercalate into the bacterial cell membrane, disrupting its integrity. The carboxylic acid group could then contribute to a drop in intracellular pH, inhibiting essential enzymatic processes.
Caption: Hypothesized cytotoxic mechanism of this compound.
Potential as an Enzyme Inhibitor
Derivatives of amino acids are known to act as inhibitors of various enzymes, including digestive enzymes like pancreatic lipase and α-amylase. [11]The unique three-dimensional structure conferred by the mesityl group could allow this compound to fit into the active sites of specific enzymes, potentially leading to competitive or mixed-type inhibition. This opens up possibilities for its use in managing metabolic disorders.
-
Hypothesized Mechanism: The bulky mesityl group could act as a steric block, preventing substrate binding to the active site of an enzyme. The amino and carboxyl groups could also form interactions with active site residues, further stabilizing the enzyme-inhibitor complex.
Proposed Experimental Protocols
To validate the hypothesized biological activities, a series of in vitro assays are proposed.
Antimicrobial Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (e.g., MCF10A) for selectivity assessment [12]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Enzyme Inhibition Assay (e.g., Pancreatic Lipase)
This protocol evaluates the inhibitory potential of this compound against a specific enzyme.
Materials:
-
This compound
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (substrate)
-
Tris-HCl buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Assay Preparation: Add buffer, enzyme solution, and varying concentrations of this compound to the wells of a 96-well plate.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl butyrate.
-
Kinetic Measurement: Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Inhibition Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: General experimental workflow for evaluating the biological activity.
Data Interpretation and Future Directions
The results from the proposed experiments will provide the first insights into the biological activities of this compound.
-
Antimicrobial Activity: Low MIC values against a broad spectrum of microbes would indicate potent antimicrobial activity. Further studies could investigate the mechanism of action, including membrane permeabilization and effects on cellular respiration.
-
Cytotoxicity: Potent and selective cytotoxicity against cancer cells (low IC₅₀) would warrant further investigation into the mechanism of cell death (apoptosis vs. necrosis) and in vivo efficacy studies in animal models.
-
Enzyme Inhibition: Significant inhibition of a target enzyme would necessitate kinetic studies to determine the mode of inhibition (competitive, non-competitive, etc.) and structural studies (e.g., X-ray crystallography) to visualize the binding mode.
Future research should also focus on the synthesis and evaluation of derivatives of this compound to establish structure-activity relationships (SAR). [13]Modifications to the mesityl group or the amino acid backbone could lead to compounds with enhanced potency and selectivity.
Conclusion
While direct experimental data is currently lacking, a thorough analysis of the structural components of this compound and the biological activities of related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of its antimicrobial, cytotoxic, and enzyme inhibitory properties. The unique steric and electronic features of this unnatural amino acid make it a compelling candidate for the development of novel therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3891204, this compound. Retrieved from [Link].
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- Hutt, O. E., & Rude, T. H. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of medicinal chemistry, 63(16), 8897-8924.
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literature review of Amino(mesityl)acetic acid
An In-Depth Technical Guide to Amino(mesityl)acetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid characterized by the sterically demanding 2,4,6-trimethylphenyl (mesityl) group. The presence of this bulky substituent imparts unique conformational constraints and properties, making it a valuable building block in medicinal chemistry, peptide science, and asymmetric catalysis. This document will delve into its synthesis, physicochemical properties, stereochemistry, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Steric Hindrance
This compound, systematically named 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, belongs to a class of unnatural amino acids that are instrumental in modern chemical and pharmaceutical research[1]. Its core structure consists of a glycine backbone where one of the α-hydrogens is replaced by a mesityl group.
The defining feature of this molecule is the significant steric bulk of the mesityl substituent. This group, with its three methyl groups ortho and para to the point of attachment, restricts the rotational freedom around the Cα-C(aryl) bond. This conformational rigidity is a powerful tool for chemists. In peptide synthesis, for instance, incorporating such residues can induce specific secondary structures (e.g., turns or helices) or protect against enzymatic degradation. In catalysis, ligands derived from this scaffold can create highly selective chiral pockets, influencing the stereochemical outcome of a reaction. This guide explores the synthesis of this unique building block and its application in scientifically demanding fields.
Physicochemical and Structural Properties
The molecular characteristics of this compound are foundational to its application. The combination of a polar amino acid functionality with a nonpolar, bulky aromatic ring results in a molecule with distinct properties.
Core Data
A summary of the key computed and experimental properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 193.24 g/mol | PubChem[2] |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | PubChem[2] |
| CAS Number | 500695-54-5 | PubChem[2] |
| XLogP3 | -0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the mesityl ring (typically a singlet due to symmetry), singlets for the two ortho-methyl groups and the para-methyl group, and a signal for the α-proton. The protons of the amine and carboxylic acid groups may be broad or exchange with the solvent.
-
¹³C NMR: The carbon NMR would reveal signals for the quaternary aromatic carbons, the methyl carbons, the α-carbon, and the carbonyl carbon of the carboxylic acid[3].
-
IR Spectroscopy: Key stretches would include those for the N-H bonds of the amine, the O-H bond of the carboxylic acid, the C=O of the carbonyl group, and C-H and C=C bonds associated with the aromatic ring[3].
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the carboxyl group or cleavage of the Cα-C(aryl) bond[3].
Synthesis and Methodologies
The synthesis of α-amino acids can be approached through several classic methods, including the Strecker synthesis, amination of α-halo acids, and the amidomalonate synthesis[4]. For this compound, a logical and robust pathway involves the α-amination of its corresponding carboxylic acid precursor, Mesitylacetic acid.
Synthesis Workflow Diagram
The following diagram outlines a validated, multi-step synthesis starting from commercially available mesitylene. This approach leverages the Hell-Volhard-Zelinskii reaction for α-bromination, followed by nucleophilic substitution with ammonia.
Caption: Figure 2. Workflow for chiral resolution via diastereomeric salt formation.
Other advanced methods for separation include chiral column chromatography, where the racemic mixture is passed through a stationary phase that has a chiral selector bonded to it, leading to differential retention of the enantiomers.[5][6]
Applications in Research and Development
The unique structure of this compound makes it a valuable component in several areas of advanced chemical science.
Peptide and Peptidomimetic Chemistry
Incorporating sterically hindered amino acids like this compound into peptides is a key strategy for developing novel therapeutics.
-
Conformational Control: The bulky mesityl group can force a peptide backbone into a specific conformation, which can be crucial for mimicking the structure of a natural protein loop or for optimizing binding to a biological target.
-
Enzymatic Stability: The steric hindrance can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of a peptide drug.
-
Unnatural Scaffolds: It serves as a building block for peptidomimetics, which are compounds that mimic the structure and function of peptides but are designed to have improved drug-like properties.[1]
Asymmetric Catalysis
Chiral ligands are the cornerstone of asymmetric catalysis, a field essential for producing enantiomerically pure pharmaceuticals. This compound can be used as a precursor to synthesize chiral ligands. The mesityl group helps to create a well-defined and sterically crowded chiral environment around a metal center, which can lead to high enantioselectivity in catalytic reactions such as hydrogenations, C-H activations, or Michael additions.[1][7]
Prodrug Development
Amino acids are often used as promoieties in prodrug design to enhance the properties of a parent drug.[8] They can improve water solubility or hijack amino acid transporters in the body to increase absorption and targeted delivery. While less common than for proteinogenic amino acids, a specialized derivative of this compound could potentially be used to create a prodrug with unique absorption or metabolic profiles due to its unnatural structure.
Conclusion
This compound is more than just another amino acid; it is a specialized chemical tool. Its defining mesityl group provides a level of steric control that enables researchers to address fundamental challenges in drug design, peptide stability, and stereoselective synthesis. The synthetic pathways, while requiring multiple steps, are based on reliable and well-understood organic reactions. The ability to resolve its enantiomers opens the door to its use in chiral applications where molecular recognition is paramount. For professionals in drug development and advanced chemical synthesis, understanding the properties and potential of this unique building block is essential for innovating the next generation of molecules.
References
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Fuson, R. C., & Rabjohn, N. (1945). Mesitylacetic acid. Organic Syntheses, 25, 65. DOI: 10.15227/orgsyn.025.0065. Retrieved from [Link]
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Mesitylacetic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Chiral resolution. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Swartz, M. E., & Mazzeo, J. R. (1995). Separation of amino acid enantiomers by micellar electrokinetic capillary chromatography using synthetic chiral surfactants. Analytical Biochemistry, 231(1), 65–71. DOI: 10.1006/abio.1995.1504. Retrieved from [Link]
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Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022). Molecules, 27(19), 6529. MDPI. Retrieved from [Link]
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Poad, S. N. M., et al. (2016). Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. AIP Conference Proceedings. Retrieved from [Link]
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Chiral resolution with frozen aqueous amino acids. (2013). Analytical Methods, 5(1), 101-105. RSC Publishing. Retrieved from [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. (2011). Molecules, 16(8), 6638-6647. PMC - NIH. Retrieved from [Link]
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Innovative Uses of Acetic Acid: A Comprehensive, Research-Backed Guide. (2025). Simple Solvents. Retrieved from [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). Catalysts, 11(11), 1339. MDPI. Retrieved from [Link]
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (1998). Organic Syntheses, 75, 56. Retrieved from [Link]
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Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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What are the physical properties of Mesitylacetic Acid? (2025). Sparrow Chemical Blog. Retrieved from [Link]
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Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. DOI: 10.15227/orgsyn.019.0004. Retrieved from [Link]
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Amino Acids in the Development of Prodrugs. (2018). Molecules, 23(10), 2523. PMC - NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of Amino(mesityl)acetic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a foundational pillar of rational design. Molecules like amino(mesityl)acetic acid, a non-proteinogenic amino acid, present a fascinating case study. The sterically demanding mesityl (2,4,6-trimethylphenyl) group imposes significant conformational constraints, influencing not only the molecule's shape but also its crystal packing and, by extension, its physicochemical properties such as solubility and stability.
This guide eschews a conventional, rigid format. Instead, it is structured as a comprehensive workflow—a narrative that guides the researcher from raw starting materials to a fully refined and interpreted crystal structure. We will not simply analyze a pre-existing structure, as a definitive public record for this specific molecule remains elusive. Rather, we will empower you, the researcher, to generate and analyze this data yourself. We will delve into the causality behind each experimental decision, transforming this document into a self-validating protocol rooted in expert experience.
The Strategic Importance of Sterically Hindered Amino Acids
Non-proteinogenic amino acids are critical building blocks in medicinal chemistry. Their incorporation into peptides can enhance metabolic stability, modulate receptor affinity, and control secondary structure. Amino acids featuring bulky side chains, such as the mesityl group in this compound, are particularly valuable. The steric hindrance can protect the peptide backbone from enzymatic degradation and enforce specific torsional angles, which is a key strategy in designing peptidomimetics with improved pharmacokinetic profiles.[1][2] A precise understanding of how this bulky group influences solid-state conformation and intermolecular interactions is paramount for developing stable, effective pharmaceutical agents.
Synthesis and Purification: The Foundation of Quality Crystals
A high-quality crystal can only grow from high-purity material. The first critical phase is the robust synthesis and rigorous purification of this compound. While various synthetic routes exist for α-amino acids, a modified Strecker synthesis is a logical and well-documented approach.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of the Aldehyde. Begin with mesitylene. A Vilsmeier-Haack or similar formylation reaction using a suitable formylating agent (e.g., DMF/POCl₃) will yield 2,4,6-trimethylbenzaldehyde. The purity of this aldehyde is critical and should be confirmed by NMR before proceeding.
-
Step 2: Strecker Reaction.
-
Dissolve 2,4,6-trimethylbenzaldehyde in an appropriate solvent like methanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progression from the aldehyde to the α-aminonitrile intermediate should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The cyanide ion attacks the imine formed in situ from the aldehyde and ammonia. This is the key C-C bond-forming step.
-
-
Step 3: Hydrolysis of the Aminonitrile.
-
Once the formation of the α-aminonitrile is complete, add a strong acid, such as concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours. This step hydrolyzes both the nitrile to a carboxylic acid and any potential amide intermediates.
-
Causality: Acid-catalyzed hydrolysis is a robust method to convert the nitrile to the desired carboxylic acid. The harsh conditions are necessary to drive the reaction to completion.
-
-
Step 4: Isolation and Purification.
-
Cool the reaction mixture. The amino acid hydrochloride salt may precipitate.
-
Neutralize the solution carefully with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid. This will cause the zwitterionic amino acid to precipitate.
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent system, such as a water/ethanol mixture, to achieve >99% purity. Purity must be verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and systematic screening. The goal is to slowly decrease the solubility of the purified compound to allow for the orderly arrangement of molecules into a crystal lattice.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.
-
Primary Screening Method: Slow Evaporation.
-
Prepare saturated or near-saturated solutions of this compound in 5-10 different solvents in small, clean vials.
-
Cover the vials with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.
-
Store the vials in a vibration-free environment and observe over several days to weeks.
-
-
Secondary Screening Method: Vapor Diffusion (Hanging Drop or Sitting Drop).
-
This method is excellent for sparingly soluble compounds.
-
Hanging Drop: A drop of the concentrated amino acid solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a "reservoir" solution of a precipitant (a solvent in which the compound is less soluble). The solvent from the drop slowly diffuses to the reservoir, increasing the concentration in the drop and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop, but the drop of the compound solution sits on a post within the sealed well.
-
-
Optimization: Once initial crystal "hits" are observed, optimize the conditions by systematically varying the temperature, concentration, and solvent/precipitant ratios.
X-Ray Diffraction: From Crystal to Data
Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[3]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow from crystal mounting to final structure validation.
Key Experimental Considerations:
-
Mounting: The crystal is mounted on a loop or glass fiber using cryo-protectant oil. For data collection, it is flash-cooled in a stream of liquid nitrogen (typically 100 K).
-
Causality: Cryo-cooling minimizes atomic vibrations and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam, leading to higher-resolution data.[4]
-
-
Data Collection Strategy: The diffractometer rotates the crystal in the X-ray beam, collecting a series of diffraction images. The strategy is designed to measure a complete and redundant set of reflections.
-
Data Processing: Software is used to integrate the raw images to determine the position and intensity of each diffraction spot. These intensities are then scaled and merged to produce the final reflection file.
Structure Solution, Refinement, and Analysis
The processed reflection data contains the information needed to determine the arrangement of atoms in the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods like direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored using R-factors (R1, wR2).
-
Structural Analysis: With a refined model, we can now extract the core chemical information.
Anticipated Structural Features of this compound
Based on related structures and chemical principles, we can anticipate several key features:
-
Zwitterionic Form: In the solid state, amino acids almost universally exist as zwitterions, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).[5]
-
Conformation: The most significant feature will be the torsion angle between the mesityl ring and the chiral center. Severe steric clashes between the ortho-methyl groups of the mesityl ring and the substituents on the α-carbon will likely force the phenyl ring to adopt a nearly orthogonal orientation relative to the Cα-C(phenyl) bond.
-
Intermolecular Interactions: The crystal packing will be dominated by a network of strong hydrogen bonds. The -NH₃⁺ group is an excellent hydrogen-bond donor, while the -COO⁻ group is an excellent acceptor. This will likely lead to the formation of sheets or 3D networks, which are common in amino acid crystals.[5][6] Weaker C-H···O interactions and hydrophobic interactions between the mesityl groups will also play a crucial role in the overall packing arrangement.[7]
Caption: Schematic of potential N-H···O hydrogen bonding in the crystal lattice.
Quantitative Data Summary
Upon successful structure determination, the key crystallographic data should be summarized as follows:
| Parameter | Expected Value / Description |
| Chemical Formula | C₁₁H₁₅NO₂ |
| Formula Weight | 193.24 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (likely a common chiral or centrosymmetric group) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |
| Volume (V) | To be determined (ų) |
| Z (Molecules per cell) | To be determined (typically 2, 4, or 8) |
| Density (calculated) | To be determined (g/cm³) |
| R1 [I > 2σ(I)] | < 0.05 for a well-refined structure |
| wR2 (all data) | < 0.15 for a well-refined structure |
| Goodness-of-fit (S) | ~1.0 |
Final Validation and Reporting
The final step is to validate the structure using standard software tools (like PLATON or the IUCr's checkCIF service) and deposit the data in a public repository like the Cambridge Crystallographic Data Centre (CCDC). This ensures the integrity and accessibility of the findings for the global scientific community. The resulting CCDC number should be cited in any publication describing the structure.
This comprehensive guide provides the framework and expert rationale for the complete crystal structure analysis of this compound. By following these self-validating protocols, researchers can confidently generate high-quality structural data, a critical step in the rational design of new pharmaceuticals and materials.
References
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Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. The Journal of Physical Chemistry A. Available at: [Link]
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Intermolecular Vibrations in Hydrophobic Amino Acid Crystals: Experiments and Calculations. The Schmuttenmaer Research Group, Yale University. Available at: [Link]
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Amino Acids in the Development of Prodrugs. ResearchGate. Available at: [Link]
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4-Aminophenylacetic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Mesitylacetic acid | C11H14O2 | CID 78123. PubChem, National Institutes of Health. Available at: [Link]
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4-Aminophenylacetic acid | C8H9NO2 | CID 14533. PubChem, National Institutes of Health. Available at: [Link]
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- 7. thz.yale.edu [thz.yale.edu]
Methodological & Application
The Role of Amino(mesityl)acetic Acid in Asymmetric Synthesis: A Review of Current Applications
For Immediate Release
Shanghai, China – January 11, 2026 – In the landscape of modern organic chemistry, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds remains a paramount objective. Chiral molecules, particularly amino acids and their derivatives, are fundamental building blocks for pharmaceuticals, agrochemicals, and advanced materials. The development of novel chiral auxiliaries and catalysts is a driving force in advancing asymmetric synthesis. This document explores the current understanding and documented applications of Amino(mesityl)acetic acid in this critical field of research.
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there are currently no established or published applications of this compound as a chiral auxiliary or catalyst for asymmetric synthesis. While the molecular structure of this compound, possessing a stereogenic center and a bulky mesityl group, suggests potential for inducing stereoselectivity, dedicated research validating this hypothesis is not present in the public domain.
General Principles of Asymmetric Synthesis Employing Chiral Auxiliaries
Asymmetric synthesis often relies on the temporary incorporation of a chiral molecule, known as a chiral auxiliary, to guide the stereochemical outcome of a reaction. The general workflow for such a process is outlined below.
Figure 1. Generalized workflow of an asymmetric synthesis employing a recoverable chiral auxiliary.
The efficacy of a chiral auxiliary is determined by several factors, including its ability to direct the formation of one diastereomer with high selectivity, its ease of attachment and cleavage, and the potential for its recovery and reuse.
Potential for this compound in Asymmetric Synthesis: A Forward-Looking Perspective
Despite the current lack of specific applications, the structural features of this compound merit consideration for its potential use in asymmetric synthesis. The bulky 2,4,6-trimethylphenyl (mesityl) group could provide significant steric hindrance, a key factor in creating a biased environment for stereoselective transformations.
One hypothetical application could be in the asymmetric alkylation of enolates. In such a scenario, this compound would first be coupled to a prochiral substrate, for instance, via an amide linkage to a glycine derivative. The resulting compound, upon deprotonation, would form a chiral enolate. The mesityl group would then be expected to shield one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to a diastereomerically enriched product.
Hypothetical Protocol for Asymmetric Alkylation:
1. Attachment of the Chiral Auxiliary:
-
Couple commercially available this compound with a glycine ester derivative using standard peptide coupling reagents (e.g., DCC/DMAP or HATU).
-
Purify the resulting diastereomeric intermediate by chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the intermediate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA), to generate the chiral enolate.
-
Introduce an alkyl halide (e.g., benzyl bromide) and allow the reaction to proceed.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
3. Cleavage of the Chiral Auxiliary:
-
Subject the alkylated product to acidic or basic hydrolysis to cleave the amide bond.
-
This step would yield the desired non-proteinogenic amino acid and the original this compound, which could potentially be recovered.
Conclusion and Future Directions
While there is no current body of research detailing the use of this compound in asymmetric synthesis, its chemical structure holds promise for such applications. The scientific community is encouraged to explore the potential of this and other novel chiral scaffolds to expand the toolbox for creating stereochemically complex molecules. Future research in this area would need to focus on systematically evaluating its performance in various asymmetric transformations, optimizing reaction conditions, and assessing the diastereoselectivity and enantiomeric excess of the resulting products. Such studies would be crucial in determining whether this compound can be established as a viable and effective tool for researchers, scientists, and drug development professionals.
References
At present, there are no direct references for the application of this compound in asymmetric synthesis. The following references provide general information on asymmetric synthesis and the use of chiral auxiliaries:
Application Notes and Protocols: Amino(mesityl)acetic Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Use of Steric Hindrance in Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for efficient control over stereochemistry is paramount. Chiral auxiliaries represent a powerful and reliable strategy, temporarily introducing a chiral element to a prochiral substrate to direct the formation of a new stereocenter.[1] The ideal auxiliary should be readily available in both enantiopure forms, easily attached and removed, and exert a high degree of stereocontrol.[1]
This guide focuses on the potential of amino(mesityl)acetic acid as a novel chiral auxiliary. While direct and extensive literature on this specific auxiliary is emerging, its structural features—notably the sterically demanding mesityl group—suggest a high potential for inducing excellent diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The mesityl group's bulk is anticipated to effectively shield one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile to the opposite face. This principle is well-established and has been successfully demonstrated in other chiral auxiliaries incorporating a mesityl substituent, which have shown high diastereoselectivity in reactions like acetate aldol additions.[2][3]
These application notes will provide a comprehensive overview of the theoretical framework, proposed synthesis, and detailed protocols for the application of this compound as a chiral auxiliary in key asymmetric transformations, including alkylation and aldol reactions.
Part 1: Synthesis and Resolution of this compound
The utility of a chiral auxiliary is fundamentally dependent on its availability in enantiopure form. This compound can be synthesized as a racemic mixture and subsequently resolved.
Synthesis of Racemic this compound
A plausible synthetic route to racemic this compound involves the Strecker synthesis, starting from mesitylaldehyde.
Protocol 1: Synthesis of Racemic this compound
-
Step 1: Formation of the α-aminonitrile. To a solution of mesitylaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
Step 2: Hydrolysis to the α-amino acid. To the crude α-aminonitrile, add a 6 M aqueous solution of hydrochloric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid.
-
The amino acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford racemic this compound.
Resolution of Racemic this compound
Resolution of the racemic mixture is crucial to obtain the enantiopure auxiliary. This can be achieved through diastereomeric salt formation with a chiral resolving agent.[4][5]
Protocol 2: Resolution of this compound
-
Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol).
-
Add an equimolar amount of a chiral resolving agent, for example, (R)-(-)-1-phenylethylamine or (S)-(+)-1-phenylethylamine, dissolved in the same solvent.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.
-
Collect the crystals by filtration.
-
Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.
-
To recover the enantiopure amino acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the amino acid and the resolving agent.
-
Extract the resolving agent with an organic solvent (e.g., diethyl ether).
-
Neutralize the aqueous layer to the isoelectric point of this compound to precipitate the enantiopure product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The other enantiomer can be recovered from the mother liquor by a similar workup.
Part 2: Attachment of the Chiral Auxiliary
To function as a chiral auxiliary, this compound must be covalently attached to the prochiral substrate, typically through an amide linkage.
Protocol 3: Acylation of this compound
-
To a solution of enantiopure this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
To this mixture, add the desired carboxylic acid (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl derivative by column chromatography.
Part 3: Application in Asymmetric Alkylation
The N-acyl derivative of this compound can be used to direct the stereoselective alkylation of the enolate. The bulky mesityl group is expected to effectively block one face of the enolate, leading to high diastereoselectivity.[6][7]
Diagram 1: Proposed Mechanism of Stereocontrol in Asymmetric Alkylation
Caption: Steric shielding by the mesityl group directs electrophilic attack.
Protocol 4: Asymmetric Alkylation of an N-Acyl this compound Derivative
-
Dissolve the N-acyl this compound derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Table 1: Expected Outcomes for Asymmetric Alkylation
| Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield |
| Methyl Iodide | >95:5 | High |
| Ethyl Iodide | >95:5 | High |
| Benzyl Bromide | >98:2 | High |
| Allyl Bromide | >95:5 | Moderate to High |
Note: Expected values are based on analogous systems with bulky auxiliaries.
Part 4: Application in Asymmetric Aldol Reactions
The chiral enolates derived from N-acyl this compound derivatives are also expected to undergo highly diastereoselective aldol reactions. The stereochemical outcome can often be predicted using the Zimmerman-Traxler model for a chair-like transition state.[8]
Diagram 2: Proposed Zimmerman-Traxler Transition State for Aldol Reaction
Caption: Chelation-controlled transition state for high diastereoselectivity.
Protocol 5: Asymmetric Aldol Reaction
-
Dissolve the N-acyl this compound derivative (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction back down to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the aldol adduct by column chromatography.
-
Determine the diastereoselectivity by ¹H NMR or other suitable analytical methods.
Table 2: Expected Outcomes for Asymmetric Aldol Reactions
| Aldehyde | Expected Diastereoselectivity | Expected Yield |
| Isobutyraldehyde | >98:2 | High |
| Benzaldehyde | >95:5 | High |
| Acrolein | >90:10 | Moderate |
Note: High diastereoselectivity is anticipated due to the formation of a rigid, chelated transition state.
Part 5: Cleavage and Recovery of the Chiral Auxiliary
A key advantage of a chiral auxiliary is its recoverability for reuse. The amide bond connecting the auxiliary to the product can be cleaved under various conditions.
Protocol 6: Hydrolytic Cleavage of the Auxiliary
-
Basic Hydrolysis (to yield the carboxylic acid):
-
Dissolve the product from the alkylation or aldol reaction in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (excess) and hydrogen peroxide (H₂O₂) at 0 °C.
-
Stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite.
-
Separate the aqueous and organic layers.
-
The chiral auxiliary will be in the aqueous layer. Acidify the aqueous layer to precipitate the auxiliary, which can be recovered by filtration.
-
The desired chiral carboxylic acid product will be in the organic layer or can be extracted after acidification of the aqueous layer.
-
-
Reductive Cleavage (to yield the alcohol):
-
Dissolve the product in anhydrous THF at 0 °C.
-
Add a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) (excess).
-
Stir for 2-6 hours.
-
Carefully quench the reaction with water or Rochelle's salt solution.
-
Extract the product and the auxiliary. The chiral alcohol product and the auxiliary alcohol can be separated by column chromatography.
-
Diagram 3: Cleavage and Recovery Workflow
Caption: General workflow for product isolation and auxiliary recycling.
Conclusion and Future Outlook
This compound holds significant promise as a highly effective chiral auxiliary. Its sterically demanding mesityl group is poised to provide excellent facial shielding of enolates and other reactive intermediates, leading to high levels of diastereoselectivity in a range of important asymmetric transformations. The protocols outlined in this guide, based on well-established principles of asymmetric synthesis, provide a solid foundation for researchers to explore the full potential of this auxiliary. Further experimental validation is anticipated to confirm its utility and establish it as a valuable tool in the synthesis of complex, enantiopure molecules for the pharmaceutical and agrochemical industries.
References
- Enolate Alkylations. (n.d.).
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Crimmins, M. T., & Shamszad, M. (2007). Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries. Organic Letters, 9(1), 149–152. [Link]
-
Highly selective acetate aldol additions using mesityl-substituted chiral auxiliaries. (2007). PubMed. [Link]
-
Chiral auxiliary. (2024). In Wikipedia. [Link]
-
The aldol reaction. (2020). Chemistry LibreTexts. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]
-
asymmetric induction-chiral auxiliary (chemmasters.online). (2018). YouTube. [Link]
-
Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of Amino Acids. (2019). Chemistry LibreTexts. [Link]
-
Synthesis of Amino Acids. (2024). Chemistry LibreTexts. [Link]
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experimental protocol for Amino(mesityl)acetic acid synthesis
Topic: Experimental Protocol for the Synthesis of Amino(mesityl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Synthesis of this compound: A Detailed Protocol and Mechanistic Guide
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a non-proteinogenic α-amino acid characterized by a sterically hindered mesityl group (2,4,6-trimethylphenyl). Such sterically demanding amino acids are valuable building blocks in medicinal chemistry and materials science. This guide details a robust and well-established two-step protocol based on the Strecker synthesis, beginning with mesitylaldehyde. We delve into the underlying reaction mechanisms, provide a detailed step-by-step experimental procedure, and discuss critical parameters for success, including purification and characterization.
Introduction and Strategic Rationale
This compound (IUPAC Name: 2-amino-2-(2,4,6-trimethylphenyl)acetic acid) is an unnatural amino acid whose bulky mesityl group can impart unique conformational constraints and properties to peptides or other molecular scaffolds.[1] The synthesis of α-amino acids is a cornerstone of organic chemistry, with several established methods available.[2]
For the synthesis of this compound, three primary routes are commonly considered:
-
Strecker Synthesis: Reacts an aldehyde (mesitylaldehyde) with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.[3][4] This is often the most direct route from a commercially available aldehyde.
-
Bucherer-Bergs Synthesis: A multicomponent reaction of a carbonyl compound, ammonium carbonate, and an alkali metal cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[5][6] This is also a highly effective method.
-
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide.[7][8] While powerful for creating libraries of peptide-like structures, it is a less direct route to the free amino acid.
This guide will focus on the Strecker synthesis due to its efficiency, historical significance, and the directness of the transformation from the readily available mesitylaldehyde. The classical Strecker protocol, first described by Adolph Strecker in 1850, provides a racemic mixture of the target α-amino acid.[3][9]
Reaction Mechanism: The Strecker Synthesis
The Strecker synthesis proceeds in two distinct stages: the formation of an α-aminonitrile, followed by its hydrolysis.
Stage 1: α-Aminonitrile Formation The reaction begins with the formation of an imine from mesitylaldehyde and ammonia. The imine is then subjected to nucleophilic attack by a cyanide ion to yield the α-amino(mesityl)acetonitrile. Modern protocols often use ammonium chloride (NH₄Cl) and potassium cyanide (KCN) as safer, solid alternatives to ammonia and highly toxic hydrogen cyanide (HCN) gas.[10] The mildly acidic ammonium ion protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.
Stage 2: Nitrile Hydrolysis The α-aminonitrile is then hydrolyzed under acidic conditions. The nitrile nitrogen is protonated, making the carbon atom susceptible to attack by water. Subsequent proton transfers and elimination of ammonia lead to the final α-amino acid product.[3][10]
Caption: Figure 1: Mechanism of the Strecker Synthesis
Detailed Experimental Protocol
Critical Safety Notice: This protocol involves the use of potassium cyanide, which is highly toxic and fatal if swallowed, inhaled, or absorbed through the skin . All operations involving cyanide must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide poisoning antidote kit and trained personnel available. Acidification of cyanide salts liberates deadly hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
Part A: Synthesis of α-Amino(mesityl)acetonitrile
This first part details the core Strecker reaction to form the nitrile intermediate.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Mesitylaldehyde | 148.20 | 7.41 g | 50.0 | Starting aldehyde |
| Ammonium Chloride (NH₄Cl) | 53.49 | 2.94 g | 55.0 | Ammonia source |
| Potassium Cyanide (KCN) | 65.12 | 3.58 g | 55.0 | EXTREMELY TOXIC |
| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |
| Water (H₂O) | 18.02 | 20 mL | - | Solvent |
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Perform the entire reaction in a chemical fume hood.
-
Reagent Preparation: In the flask, dissolve ammonium chloride (2.94 g) and potassium cyanide (3.58 g) in 20 mL of deionized water. Add 30 mL of methanol and cool the resulting solution to 0-5 °C in an ice-water bath.
-
Causality: Using a pre-mixed aqueous solution of the salts is a safer way to handle the reagents.[10] Cooling the mixture controls the initial exotherm of the reaction.
-
-
Aldehyde Addition: Dissolve mesitylaldehyde (7.41 g) in 20 mL of methanol. Transfer this solution to the dropping funnel.
-
Reaction: Add the mesitylaldehyde solution dropwise to the stirred, cooled cyanide/ammonium chloride solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 150 mL of ice-water. A white or off-white precipitate of the α-aminonitrile should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 30 mL).
-
Drying: Dry the isolated α-amino(mesityl)acetonitrile in a vacuum oven at 40-50 °C to a constant weight. The product can be used in the next step without further purification.
Part B: Hydrolysis to this compound
This second part converts the intermediate nitrile into the final amino acid product.
| Reagent/Material | Concentration | Quantity | Notes |
| α-Amino(mesityl)acetonitrile | - | ~8.7 g (from Part A) | Crude intermediate |
| Hydrochloric Acid (HCl) | Concentrated (37%) | 100 mL | CORROSIVE |
| Sodium Hydroxide (NaOH) | 6 M (aq) | As needed | For pH adjustment |
| Ethanol (EtOH) | - | As needed | For recrystallization |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude α-amino(mesityl)acetonitrile from Part A.
-
Acid Hydrolysis: Carefully add 100 mL of concentrated hydrochloric acid to the flask in the fume hood. Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Causality: Strong acid is required to hydrolyze the stable nitrile group.[3] Refluxing provides the necessary thermal energy to drive the reaction to completion, which typically takes 4-6 hours.
-
-
Neutralization and Precipitation: After the hydrolysis is complete (as indicated by the cessation of gas evolution and a homogenous solution), cool the mixture to room temperature, then further cool in an ice bath.
-
Carefully neutralize the solution to its isoelectric point (typically pH 5-6 for α-amino acids) by the slow, portion-wise addition of 6 M sodium hydroxide solution. The amino acid will precipitate as a zwitterion. Monitor the pH closely with pH paper or a calibrated meter.
-
Isolation: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product. Dissolve the solid in a minimal amount of boiling water or a water/ethanol mixture.[11] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 60-75% over the two steps.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₅NO₂[1] |
| Molar Mass | 193.24 g/mol [1] |
| ¹H NMR | Expect signals for aromatic protons, the α-proton, methyl groups on the ring, and exchangeable amine/acid protons. |
| ¹³C NMR | Expect signals for the carboxyl carbon, α-carbon, and distinct carbons of the mesityl group. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H (amine), C=O (carboxylic acid), and O-H stretches. |
Experimental Workflow Diagram
Caption: Figure 2: Overall Experimental Workflow
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link][10]
-
Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][6][12]
-
Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. [Link][4]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link][13]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3891204, this compound. [Link][1]
-
Chemistry LibreTexts. (2022). Synthesis of Amino Acids. [Link][14]
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Google Patents. EP3672935A1 - Process for purifying long chain amino acids. [15]
-
LookChem. General procedures for the purification of Amino acids. [Link][11]
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The Strategic Advantage of Steric Bulk: Amino(mesityl)acetic Acid in Modern Catalysis
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is a perpetual frontier. In this landscape, the design of ligands that precisely control the reactivity of a metal center is paramount. Among the diverse families of ligands, N-aryl amino acids have emerged as a powerful class, offering a unique combination of a robust chelating backbone and tunable electronic and steric properties. This technical guide delves into the applications of a particularly intriguing member of this family: Amino(mesityl)acetic acid. The presence of the sterically demanding mesityl group (2,4,6-trimethylphenyl) imparts distinct catalytic behavior, opening new avenues for selectivity and efficiency in key organic transformations.
This document provides an in-depth exploration of the catalytic applications of this compound, moving beyond a simple recitation of protocols to explain the underlying principles and rationale for its use. We will explore its role in palladium-catalyzed cross-coupling and C-H functionalization reactions, offering detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
The Mesityl Moiety: A Game-Changer in Ligand Design
The defining feature of this compound is the bulky mesityl group attached to the nitrogen atom. This is not merely an incidental substituent; it is a strategic design element that profoundly influences the catalytic process. The three methyl groups of the mesityl ring create a sterically hindered environment around the metal center to which the ligand coordinates. This steric bulk can:
-
Enhance Selectivity: By physically blocking certain reaction pathways, the mesityl group can favor the formation of a specific regio- or stereoisomer. This is particularly crucial in asymmetric catalysis, where creating a chiral pocket around the active site is essential for enantioselectivity.
-
Promote Reductive Elimination: In cross-coupling reactions, the steric clash between the mesityl group and other ligands or the substrates can accelerate the final, product-forming reductive elimination step, thereby increasing the overall catalytic turnover.[1]
-
Stabilize Catalytically Active Species: The mesityl group can protect the metal center from deactivation pathways, such as the formation of inactive dimeric species.
Core Application: Ligand in Palladium-Catalyzed Reactions
This compound and its derivatives have shown significant promise as ligands in palladium-catalyzed reactions, a cornerstone of modern organic synthesis.[2] The amino acid backbone provides a bidentate chelation motif, binding to the palladium center through the nitrogen atom and the carboxylate oxygen. This chelation forms a stable five-membered ring, creating a well-defined catalytic complex.
Palladium-Catalyzed C-H Functionalization
A major area where N-protected amino acid ligands have excelled is in palladium-catalyzed C-H functionalization.[3] These reactions allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized starting materials.
The prevailing mechanism for C-H activation with this class of ligands is the Concerted Metalation-Deprotonation (CMD) pathway. In this mechanism, the N-acyl or N-aryl group of the amino acid ligand acts as an internal base, abstracting a proton from the substrate's C-H bond as the palladium center coordinates to the carbon. This concerted process lowers the activation energy for C-H cleavage, which is often the rate-determining step.
Application Note 1: Palladium-Catalyzed Arylation of C(sp³)–H Bonds
This application note details a representative protocol for the palladium-catalyzed arylation of a C(sp³)–H bond, a reaction of significant interest in medicinal chemistry for the late-stage functionalization of drug candidates. While a specific protocol for this compound is not available, the following procedure for a generic mono-N-protected amino acid (MPAA) ligand can be adapted. The use of this compound is expected to influence the reaction's stereoselectivity due to its bulky nature.
Protocol: Diastereoselective γ-C–H Chalcogenation of an Aliphatic Carboxylic Acid Derivative
This protocol is adapted from methodologies developed for the diastereoselective functionalization of aliphatic carboxylic acids.[4]
Objective: To achieve the arylation of a γ-C(sp³)–H bond in an aliphatic carboxylic acid derivative using a palladium catalyst with an N-protected amino acid ligand.
Materials:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound
-
Substrate: Aliphatic carboxylic acid derivative (e.g., N-(quinolin-8-yl)pivalamide)
-
Arylating Agent: Aryl iodide (e.g., 1-iodo-4-nitrobenzene)
-
Oxidant: Silver acetate (AgOAc) or Benzoquinone (BQ)
-
Solvent: Dichloromethane (DCM) or Toluene, anhydrous
-
Base (if required): Potassium carbonate (K₂CO₃)
-
Standard inert atmosphere glassware (Schlenk flask, nitrogen/argon line)
Experimental Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.025 mmol, 1.0 equiv) and this compound (0.03 mmol, 1.2 equiv).
-
Add anhydrous solvent (e.g., DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst. The color of the solution may change.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aliphatic carboxylic acid derivative (0.5 mmol, 20 equiv), the aryl iodide (0.55 mmol, 22 equiv), and the oxidant (e.g., AgOAc, 1.0 mmol, 40 equiv).
-
If a base is required, add K₂CO₃ (1.0 mmol, 40 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Expected Role of this compound:
The bulky mesityl group is anticipated to create a chiral pocket around the palladium center, which can lead to enhanced diastereoselectivity in the C-H activation step. The steric hindrance may also promote the reductive elimination step, potentially leading to higher yields and faster reaction times compared to less hindered N-aryl amino acid ligands.
| Parameter | Expected Influence of this compound |
| Yield | Potentially increased due to faster reductive elimination. |
| Diastereoselectivity | Expected to be enhanced due to steric control. |
| Substrate Scope | May be limited to less sterically demanding substrates. |
| Reaction Time | Potentially shorter due to accelerated catalytic turnover. |
Application Note 2: Suzuki-Miyaura Cross-Coupling of Aryl Halides
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. While traditionally employing phosphine ligands, the use of N-protected amino acid ligands has gained traction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general procedure that can be adapted for the use of this compound as a ligand.
Objective: To synthesize a biaryl compound via the Suzuki-Miyaura cross-coupling of an aryl bromide and an arylboronic acid, catalyzed by a palladium complex of this compound.
Materials:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: this compound
-
Substrates: Aryl bromide and Arylboronic acid
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water.
-
Standard inert atmosphere glassware.
Experimental Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix the palladium precatalyst (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in the organic solvent (3 mL). Stir for 15-20 minutes.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add water (1 mL) to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
-
Reaction Monitoring, Work-up, and Purification:
-
Follow the same procedures as described in Application Note 1.
-
Mechanistic Rationale for Ligand Choice:
In the Suzuki-Miyaura catalytic cycle, the N-aryl amino acid ligand is believed to stabilize the palladium(0) active species and facilitate both the oxidative addition and reductive elimination steps. The steric bulk of the mesityl group can be particularly influential in promoting the reductive elimination of the biaryl product, which can be a slow step with sterically congested substrates.
Concluding Remarks for the Advanced Practitioner
This compound represents a compelling and strategically designed ligand for modern catalysis. Its utility stems from the synergistic interplay between the reliable chelating ability of the amino acid scaffold and the profound steric influence of the mesityl group. While direct, off-the-shelf protocols for this specific ligand are still emerging in the literature, the principles outlined in this guide, drawn from the well-established applications of related N-protected amino acids, provide a solid foundation for its implementation in the laboratory.
For the researcher in drug development or process chemistry, the exploration of ligands like this compound is not merely an academic exercise. It is a pathway to unlocking novel reactivity, enhancing selectivity, and ultimately, developing more efficient and sustainable synthetic routes to complex molecules. The steric handle provided by the mesityl group offers a valuable tool for fine-tuning catalytic performance, a crucial aspect in the optimization of any synthetic process. As the field of catalysis continues to evolve, the rational design of ligands with precisely tailored steric and electronic properties will undoubtedly remain at the forefront of innovation.
References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Dutta, S., et al. (2023). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 28(14), 5449. [Link]
-
Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]
-
He, J., et al. (2016). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 49(4), 635-645. [Link]
-
Karimi, B., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 11(3), 393. [Link]
-
Li, G., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29(22), 5035. [Link]
-
Salazar, C. A., et al. (2020). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C−H Activation by Palladium(II). Angewandte Chemie International Edition, 59(27), 10873-10877. [Link]
-
Shang, R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(6), 2341-2346. [Link]
-
Singh, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19184. [Link]
-
Takeda, K., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(22), 5348. [Link]
-
Wen, L., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 706187. [Link]
-
White, M. C., et al. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society, 140(26), 8068-8072. [Link]
-
Zhang, S., et al. (2024). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 29(14), 3333. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (2020, June 26). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). [Link]
-
PubMed. (2025, July 16). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. [Link]
-
ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2020, November 17). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. [Link]
-
Maiti, D. (n.d.). Metal Catalyzed C-H activation. DM lab. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). glycine. [Link]
-
Journal of American Science. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. [Link]
-
MDPI. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Amino(mesityl)acetic Acid in Peptide Synthesis
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry and drug discovery, enabling the development of next-generation therapeutics with enhanced potency, stability, and target specificity. Amino(mesityl)acetic acid, a non-proteinogenic amino acid characterized by a sterically demanding mesityl (2,4,6-trimethylphenyl) group at its α-carbon, serves as a powerful molecular tool for inducing conformational constraint. This guide provides a comprehensive overview of its structural implications and detailed, field-proven protocols for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We address the unique synthetic challenges posed by its steric bulk and present optimized coupling strategies, purification methodologies, and analytical characterization techniques tailored for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1] This flexibility can lead to a significant entropic penalty upon binding to a target, thereby reducing affinity.[2] The strategic incorporation of UAAs that restrict the peptide's conformational freedom can pre-organize the molecule into its bioactive conformation, leading to several key advantages:
-
Enhanced Binding Affinity and Selectivity: A rigid structure maintains a shape that fits precisely into the target binding site, leading to stronger and more selective interactions.[3]
-
Improved Metabolic Stability: By locking the peptide backbone, sterically hindered residues like this compound can mask cleavage sites, making the peptide less susceptible to enzymatic degradation and extending its plasma half-life.[3][4]
-
Targeting "Undruggable" Proteins: Constrained peptides are exceptionally effective at disrupting large, flat protein-protein interactions (PPIs), a class of targets often considered intractable for traditional small-molecule drugs.[2][3][5]
This compound (Maa), with its bulky, hydrophobic mesityl group, is an exemplary conformational constraint tool.[6] Its incorporation forces specific dihedral angles (φ/ψ) in the peptide backbone, effectively nucleating secondary structures such as β-turns or helical motifs, which are often critical for biological recognition.
Structural and Physicochemical Impact of this compound
The defining feature of this compound is the steric hindrance imposed by the trimethylphenyl moiety. This has profound consequences for the resulting peptide's structure and behavior.
-
Backbone Rigidity: Unlike a simple amino acid like glycine, which allows for a wide range of backbone conformations, the mesityl group severely restricts rotation around the N-Cα and Cα-C bonds. This rigidity is the foundation of its utility in designing peptidomimetics.[4][7]
-
Hydrophobicity: The aromatic mesityl group significantly increases the local hydrophobicity of the peptide, which can be leveraged to enhance interactions with hydrophobic pockets on a target protein or to improve membrane permeability.
Caption: Impact of the mesityl group on backbone rotational freedom.
Application Protocol: Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of this compound relies on a robust SPPS protocol that overcomes the kinetic challenges of coupling a sterically hindered residue. The following Fmoc/tBu-based methodology is recommended.[8][9]
General SPPS Workflow
The synthesis proceeds in a cyclical manner, involving deprotection of the N-terminal Fmoc group, followed by coupling of the next amino acid.[10]
Caption: SPPS cycle for incorporating this compound.
Detailed Step-by-Step Methodology
Materials:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, as appropriate for desired C-terminus.[11]
-
Protected Amino Acids: Fmoc-AA-OH, Fmoc-Amino(mesityl)acetic acid.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12][13]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Capping Solution: 5% (v/v) Acetic Anhydride, 6% (v/v) DIPEA in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O.[14][15]
Protocol (0.1 mmol scale):
-
Resin Preparation: Swell 150-200 mg of resin in DMF for 1 hour in a reaction vessel. Perform initial Fmoc deprotection if using a pre-loaded resin.[11]
-
Fmoc-Deprotection:
-
Treat the resin with 3 mL of 20% piperidine/DMF.
-
Agitate for 5 minutes, then drain.
-
Repeat with a second 3 mL treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 3 mL) and DCM (3 x 3 mL) to remove all traces of piperidine.
-
-
Coupling of this compound (The Critical Step):
-
Rationale: Standard coupling reagents like HBTU are often inefficient for sterically demanding residues. HATU and HCTU generate highly reactive OAt and O-6-ClBt esters, respectively, which are necessary to overcome the steric barrier and drive the reaction to completion.[16][17][18] Microwave-assisted synthesis can also be employed to enhance coupling efficiency for particularly difficult sequences.[19]
-
Activation Solution: In a separate vial, dissolve Fmoc-Amino(mesityl)acetic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 2 mL of DMF.
-
Pre-activation: Add DIPEA (8 eq., 0.8 mmol) to the activation solution. Mix for 2-5 minutes at room temperature.[17]
-
Coupling Reaction: Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is essential compared to standard amino acids. A Kaiser test can be performed to check for reaction completion (a negative test indicates complete coupling).
-
After coupling, drain the vessel and wash the resin with DMF (5 x 3 mL).
-
-
Capping (Recommended):
-
Rationale: To prevent the formation of deletion peptide sequences, any unreacted free amines should be acetylated ("capped"). This is crucial after a potentially incomplete coupling of a hindered amino acid.
-
Add 3 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash with DMF (3 x 3 mL) and DCM (3 x 3 mL).
-
-
Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the sequence. For standard amino acids, coupling times can typically be reduced to 30-60 minutes.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add 3 mL of the cleavage cocktail to the resin.
-
Agitate gently for 2-3 hours at room temperature.[15]
-
Filter the solution to separate the resin, collecting the TFA filtrate into a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Data, Purification, and Analysis
Comparative Coupling Conditions
| Amino Acid Type | Coupling Reagent | Equivalents (AA:Reagent:Base) | Time (min) | Expected Efficiency |
| Standard (e.g., Ala, Leu) | HBTU/DIPEA | 4 : 3.9 : 8 | 30 - 60 | >99% |
| This compound | HATU/DIPEA | 4 : 3.9 : 8 | 120 - 240 | ~90-98% [17] |
| This compound | HCTU/DIPEA | 4 : 3.9 : 8 | 120 - 240 | ~90-97% [12][13] |
| Difficult Coupling (e.g., Aib-Aib) | Microwave + HCTU | 6 : 5.9 : 12 | 10 - 30 | >98%[19][20] |
Purification and Analysis
-
Purification: The crude peptide should be purified using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically effective.[8][21]
-
Analysis:
-
Purity Assessment: Analytical RP-HPLC is the standard method for determining the purity of the final product.[22]
-
Identity Confirmation: The molecular weight of the purified peptide must be confirmed by mass spectrometry, such as Electrospray Ionization (ESI-MS) or MALDI-TOF MS.[23][24] For peptides containing UAAs, tandem mass spectrometry (MS/MS) can be used for sequence verification.[24]
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of this compound is too great for the reaction conditions. | • Perform a "double coupling": repeat the coupling step with a fresh solution of activated amino acid. • Increase reaction time up to 12 hours or temperature to 40-50°C. • Use microwave-assisted SPPS to accelerate the reaction.[19] |
| Deletion Sequences | Incomplete coupling of the hindered residue followed by successful coupling of the next amino acid. | • Always perform a capping step immediately after coupling this compound.[11] |
| Low Final Yield | Cumulative loss from multiple inefficient coupling steps or peptide aggregation on the resin. | • Ensure highly efficient coupling reagents (HATU/HCTU) are used. • For hydrophobic sequences, consider using specialized resins (e.g., PEG-PS) to minimize on-resin aggregation.[25] |
| Side Products after Cleavage | Incomplete removal of side-chain protecting groups or reaction with scavenged cations. | • Ensure the appropriate scavengers are used in the TFA cocktail based on the peptide sequence (e.g., add DODT for Cys, use TIPS for Trp).[15] • Extend cleavage time to 4 hours if necessary. |
Conclusion
This compound is a uniquely powerful building block for peptide chemists seeking to impose strict conformational control. Its incorporation presents predictable synthetic hurdles due to significant steric hindrance. However, by employing highly reactive coupling reagents such as HATU or HCTU, optimizing reaction times, and implementing strategic capping steps, these challenges can be effectively overcome. The resulting conformationally constrained peptides offer significant advantages in stability and binding affinity, making this compound an invaluable tool in the design of sophisticated peptidomimetics and the pursuit of previously "undruggable" therapeutic targets.[2][3]
References
- Vertex AI Search. (2025). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
- Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
- Cabezas, S., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
- Iwasaki, K., et al. (2025). Constrained Peptides in Drug Discovery and Development.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- AAPPTec. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Rozenski, J., et al. (2002).
- BenchChem. (2025).
- BenchChem. (2025).
- Fields, G.B. (2025). HCTU and TCTU. New coupling reagents: Development and industrial aspects.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Katritzky, A.R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- El-Faham, A., & Albericio, F. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- PubChem. (n.d.). This compound.
- Nowick, J.S. (n.d.).
- Wikipedia. (n.d.). Peptide synthesis.
- Scott, P.G. (n.d.). Short Cationic Peptidomimetic Antimicrobials. MDPI.
- Ghadiri, M.R. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
- Siahaan, T.J., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides.
- Wikipedia. (n.d.). Peptidomimetic.
- Arora, P.S., et al. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. insightaceanalytic.com [insightaceanalytic.com]
- 4. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 6. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Peptidomimetic - Wikipedia [en.wikipedia.org]
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- 9. chemistry.du.ac.in [chemistry.du.ac.in]
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- 12. peptide.com [peptide.com]
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- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 20. mesalabs.com [mesalabs.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. bachem.com [bachem.com]
- 23. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Compounds Using Amino(mesityl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of Amino(mesityl)acetic acid as a versatile chiral building block for the synthesis of novel compounds. Moving beyond a rigid template, this document is structured to provide an in-depth understanding of the principles and practical execution of asymmetric synthesis leveraging this unique reagent. We will delve into detailed protocols for the diastereoselective alkylation of N-acylated this compound derivatives for the synthesis of enantiomerically enriched α-amino acids, and the construction of valuable chiral heterocycles such as β-lactams. The causality behind experimental choices, self-validating system designs, and troubleshooting guidance are integrated throughout the protocols. This guide is intended to empower researchers to confidently incorporate this compound into their synthetic strategies for drug discovery and development.
Introduction: The Strategic Advantage of this compound in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity. Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding the stereochemical outcome of a reaction before being cleaved to reveal the desired chiral product.[1] this compound, with its sterically demanding mesityl group, offers significant potential as a chiral auxiliary for controlling stereoselectivity in a variety of chemical transformations.
The bulky 2,4,6-trimethylphenyl (mesityl) group provides a well-defined and rigid chiral environment, effectively shielding one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile to the opposite face. This steric hindrance is the key to achieving high diastereoselectivity in reactions like enolate alkylation.
This guide will provide detailed, actionable protocols for leveraging the unique properties of this compound in the synthesis of novel chiral molecules. We will explore its application in the synthesis of non-proteinogenic α-amino acids and the construction of β-lactam rings, both of which are privileged scaffolds in medicinal chemistry.[2][3]
Molecular Structure and Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | [4] |
| CAS Number | 500695-54-5 | [4] |
Core Application: Diastereoselective Alkylation for the Synthesis of Enantiopure α-Amino Acids
One of the most powerful applications of this compound is in the diastereoselective alkylation of its N-acylated derivatives. This method provides a reliable route to a wide array of non-proteinogenic α-amino acids, which are valuable building blocks in drug discovery. The general strategy involves the formation of a chiral enolate, where the mesityl group directs the incoming electrophile to a specific face, leading to a high degree of stereocontrol.
Workflow for Diastereoselective Alkylation
Caption: Workflow for α-amino acid synthesis.
Protocol 2.1: Synthesis of N-Propionyl-Amino(mesityl)acetic Acid
Rationale: The first step is to attach an acyl group to the amino function of this compound. This serves two purposes: it protects the amine and provides the necessary carbonyl group for enolate formation. Propionyl chloride is used here as a representative acylating agent. The choice of a mild base like triethylamine is crucial to prevent side reactions.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-propionyl-Amino(mesityl)acetic acid.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2.2: Diastereoselective Alkylation with Benzyl Bromide
Rationale: This protocol details the core asymmetric C-C bond formation. A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to generate the enolate at low temperature to ensure kinetic control and prevent side reactions. The bulky mesityl group of the chiral auxiliary effectively blocks one face of the enolate, directing the incoming benzyl bromide to the less hindered face, thus achieving high diastereoselectivity.[5]
Materials:
-
N-Propionyl-Amino(mesityl)acetic acid
-
Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-propionyl-Amino(mesityl)acetic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
Protocol 2.3: Cleavage of the Chiral Auxiliary
Rationale: The final step is the removal of the chiral auxiliary to yield the desired enantiopure α-amino acid. Hydrolysis with lithium hydroxide and hydrogen peroxide is a common and effective method for cleaving amide-based auxiliaries.[5] This method is generally mild and minimizes the risk of racemization at the newly formed stereocenter.
Materials:
-
Alkylated N-propionyl-Amino(mesityl)acetic acid derivative
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃) solution (1 M)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the reaction by adding 1 M aqueous sodium sulfite solution and stir for 15 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched α-amino acid.
Advanced Application: Synthesis of Chiral β-Lactams
β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics, such as penicillins and cephalosporins.[2] The asymmetric synthesis of β-lactams is therefore of significant interest in medicinal chemistry. This compound can be employed as a chiral precursor for the synthesis of enantiopure β-lactams via a ketene-imine cycloaddition reaction.
Workflow for β-Lactam Synthesis
Caption: Workflow for β-lactam synthesis.
Protocol 3.1: Synthesis of N-Phthaloyl-Amino(mesityl)acetic Acid
Rationale: For the Staudinger synthesis of β-lactams, the amino group of the amino acid needs to be protected with a group that is stable to the reaction conditions but can be removed later. The phthaloyl group is a suitable choice for this purpose.
Materials:
-
This compound
-
Phthalic anhydride
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
Suspend this compound (1.0 eq) and phthalic anhydride (1.1 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add triethylamine (1.2 eq) to the suspension.
-
Heat the mixture to reflux and remove water azeotropically using the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3.2: Asymmetric [2+2] Cycloaddition to form a β-Lactam
Rationale: The Staudinger ketene-imine cycloaddition is a classic method for β-lactam synthesis.[2] In this protocol, the acid chloride derived from N-phthaloyl-Amino(mesityl)acetic acid reacts with an imine in the presence of a base to form the β-lactam ring. The stereochemical outcome is controlled by the chiral center bearing the mesityl group.
Materials:
-
N-Phthaloyl-Amino(mesityl)acetic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
An imine (e.g., N-benzylidene-4-methoxyaniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend N-phthaloyl-Amino(mesityl)acetic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases and a clear solution is formed.
-
In a separate flask, dissolve the imine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the imine solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude β-lactam by flash column chromatography.
Characterization and Data Interpretation
The successful synthesis of novel compounds requires rigorous characterization to confirm their structure and purity. The primary techniques for characterizing the products from the protocols described above are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: Proton NMR is invaluable for determining the structure of the synthesized compounds and for assessing the diastereomeric ratio of the alkylation products. Key signals to monitor include the methine proton adjacent to the newly formed stereocenter, the protons of the mesityl group, and the protons of the introduced alkyl group. The integration of signals corresponding to the different diastereomers allows for the calculation of the diastereomeric excess (d.e.).
-
¹³C NMR: Carbon NMR provides complementary structural information, confirming the presence of all carbon atoms in the molecule.
Expected ¹H NMR Chemical Shift Ranges for N-Acylated this compound Derivatives:
| Protons | Chemical Shift (δ, ppm) |
| Mesityl-CH₃ | 2.2 - 2.5 |
| Aromatic-H (mesityl) | 6.8 - 7.0 |
| α-H | 4.5 - 5.5 |
| Acyl-CH₂/CH₃ | 1.0 - 2.5 |
| NH | 6.0 - 8.0 |
Note: These are approximate ranges and can vary depending on the solvent and the specific structure of the molecule.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The observed mass-to-charge ratio (m/z) should be within a few parts per million (ppm) of the calculated value for the expected molecular formula.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-acylation | Incomplete reaction; hydrolysis of acyl chloride. | Ensure anhydrous conditions; increase reaction time or temperature; use a slight excess of acyl chloride. |
| Low diastereoselectivity in alkylation | Enolate equilibration; temperature fluctuation. | Maintain a constant low temperature (-78 °C) during enolate formation and alkylation; use a non-coordinating solvent like THF; ensure rapid addition of the electrophile. |
| Incomplete cleavage of the auxiliary | Insufficient hydrolysis reagents; deactivation of peroxide. | Increase the equivalents of LiOH and H₂O₂; ensure the H₂O₂ is fresh; increase reaction time. |
| Racemization during cleavage | Harsh hydrolysis conditions. | Perform the cleavage at 0 °C to room temperature; avoid strong acidic or basic conditions for prolonged periods. |
| Low yield in β-lactam formation | Unreactive imine; decomposition of acid chloride. | Use a more electron-rich imine; use the acid chloride immediately after its preparation; ensure anhydrous conditions. |
Conclusion
This compound is a highly effective and versatile chiral auxiliary for the asymmetric synthesis of a range of valuable compounds. Its bulky mesityl group provides excellent stereocontrol in key bond-forming reactions, enabling the synthesis of enantiomerically enriched α-amino acids and chiral β-lactams. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the adoption of this powerful tool in both academic and industrial research settings, ultimately contributing to the advancement of drug discovery and development.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Alcaide, B.; Almendros, P. The Staudinger Reaction in the Synthesis of β-Lactams. In The Staudinger Reaction; John Wiley & Sons, Ltd, 2012; pp 1–131. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]
-
Riaz, N. N.; Rehman, F.; Ahmad, M. M. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles)2017 , 7 (10), 302-307. [Link]
-
Singh, G. S.; D'hooghe, M.; De Kimpe, N. Recent progress in the synthesis and chemistry of azetidines and azetidinones. Chem. Soc. Rev.2007 , 36, 1281-1293. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. [Link]
-
Williams, R. M. Synthesis of Optically Active α-Amino Acids. Pergamon Press: Oxford, 1989. [Link]
Sources
scale-up synthesis of Amino(mesityl)acetic acid
An Application Note for the Robust Scale-Up Synthesis of Amino(mesityl)acetic Acid
Abstract
This application note provides a comprehensive and detailed guide for the multi-kilogram scale synthesis of this compound (2-amino-2-(2,4,6-trimethylphenyl)acetic acid), a sterically hindered non-proteinogenic amino acid. This valuable building block is increasingly utilized in medicinal chemistry and materials science. The described three-step synthesis proceeds via a modified Strecker reaction, a pathway selected for its scalability, reliability, and cost-effectiveness. This document offers not just a protocol but a strategic guide, explaining the causality behind critical process parameters, addressing potential scale-up challenges, and detailing robust safety procedures, particularly concerning the handling of cyanide.
Introduction and Strategic Overview
This compound is an α-amino acid characterized by the bulky mesityl (2,4,6-trimethylphenyl) group attached to the α-carbon. This steric hindrance imparts unique conformational constraints, making it a valuable synthon for creating peptides with enhanced stability and specific folding patterns, as well as for developing novel catalysts and chiral auxiliaries.
The successful transition from bench-scale synthesis to pilot or industrial production requires a process that is not only high-yielding but also safe, economical, and reproducible. The synthetic strategy detailed herein is designed to meet these criteria. The chosen pathway begins with the formylation of readily available mesitylene, followed by a Strecker aminonitrile synthesis, and concludes with a robust acidic hydrolysis to yield the target product. This approach avoids costly reagents and complex purification methods like chromatography, relying instead on classical, well-understood organic transformations optimized for large-scale operations.
Overall Synthetic Workflow
The synthesis is executed in three primary stages, beginning with the formation of the key aldehyde intermediate and proceeding through the aminonitrile to the final amino acid product.
Caption: High-level workflow for the scale-up synthesis.
Detailed Protocols and Scientific Rationale
Stage 1: Synthesis of 2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde)
Principle: The Gattermann-Koch reaction is employed to introduce a formyl group onto the electron-rich mesitylene ring. This classic reaction is suitable for scale-up due to the use of gaseous reactants and a recyclable catalyst system. High-pressure carbon monoxide and hydrogen chloride, in the presence of a Lewis acid catalyst (AlCl₃) and a cuprous chloride co-catalyst, generate the formylating agent in situ.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Moles (equiv.) | Quantity | Grade |
| Mesitylene | 108-67-8 | 120.19 | 8.32 (1.0) | 1.0 kg | Technical |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 9.15 (1.1) | 1.22 kg | Anhydrous |
| Copper(I) Chloride | 7758-89-6 | 99.00 | 0.42 (0.05) | 41.2 g | Technical |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 5.0 L | Anhydrous |
| Carbon Monoxide (CO) | 630-08-0 | 28.01 | Excess | High Pressure | High Purity |
| Hydrogen Chloride (HCl) | 7647-01-0 | 36.46 | Excess | High Pressure | Anhydrous Gas |
Equipment:
-
High-pressure (autoclave) reactor (e.g., 20 L Hastelloy) equipped with a mechanical stirrer, gas inlet, pressure gauge, thermocouple, and cooling jacket.
-
Scrubber system charged with sodium hydroxide solution for quenching excess HCl and CO.
-
Large separatory funnel (20 L).
-
Rotary evaporator with a large-capacity flask.
Protocol:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and purged with nitrogen. Charge the reactor with anhydrous dichloromethane (5.0 L) and aluminum chloride (1.22 kg) under a nitrogen blanket.
-
Catalyst Slurry Formation: Cool the mixture to 0-5 °C using the cooling jacket. Slowly add copper(I) chloride (41.2 g). Stir the resulting slurry for 15 minutes.
-
Substrate Addition: Add mesitylene (1.0 kg) to the cold slurry over 30 minutes, maintaining the internal temperature below 10 °C.
-
Gaseous Reagent Introduction: Seal the reactor. Pressurize with hydrogen chloride gas to 20 bar, followed by pressurization with carbon monoxide to 100 bar.
-
Reaction Execution: Heat the reactor to 40-45 °C. The reaction is exothermic; use the cooling jacket to maintain the temperature. Stir vigorously for 12-18 hours, maintaining the pressure by re-introducing CO as it is consumed.
-
Reaction Quench: Cool the reactor to 0 °C. Carefully and slowly vent the excess gases through the caustic scrubber. Caution: This step must be performed in a well-ventilated area.
-
Work-up: Once depressurized, slowly pour the reaction mixture onto a mixture of crushed ice (10 kg) and concentrated HCl (1 L). Stir until all solids dissolve.
-
Extraction: Transfer the mixture to a 20 L separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 L), water (2 L), saturated NaHCO₃ solution (2 L), and brine (2 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude mesitylaldehyde as a pale yellow oil. Further purification by vacuum distillation is optional but recommended for high purity.
-
Expected Yield: 85-92%
-
Purity (GC): >97%
-
Stage 2: Synthesis of α-Amino(mesityl)acetonitrile
Principle: The Strecker synthesis is a robust method for preparing α-aminonitriles.[1][2] Mesitylaldehyde reacts with ammonium chloride and sodium cyanide. The aldehyde first forms an imine with ammonia, which is then attacked by the cyanide ion to form the aminonitrile. Temperature control is paramount to suppress the formation of cyanohydrin byproducts and to control the exotherm.
Safety Imperative: This procedure involves large quantities of sodium cyanide. Hydrogen cyanide (HCN) , a highly toxic gas, is evolved if the reaction mixture becomes acidic. This entire procedure MUST be conducted in a well-ventilated fume hood or walk-in hood, with a dedicated scrubber containing bleach or a ferrous sulfate solution to neutralize any potential HCN release. Personnel must be trained in cyanide handling and have a cyanide antidote kit (e.g., amyl nitrite) readily available.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Moles (equiv.) | Quantity | Grade |
| Mesitylaldehyde | 487-68-3 | 148.20 | 5.40 (1.0) | 800 g | Technical |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 5.94 (1.1) | 291 g | ≥98% |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 6.48 (1.2) | 347 g | ACS Reagent |
| Methanol | 67-56-1 | 32.04 | - | 4.0 L | Technical |
| Water | 7732-18-5 | 18.02 | - | 1.5 L | Deionized |
Equipment:
-
10 L jacketed glass reactor with a mechanical stirrer, thermocouple, and addition funnel.
-
Dedicated cyanide gas scrubber system.
-
Large Buchner funnel and filtration flask.
Protocol:
-
Ammonia Source Preparation: In the 10 L reactor, dissolve ammonium chloride (347 g) in water (1.5 L). Add methanol (4.0 L) and cool the mixture to 0-5 °C with constant stirring.
-
Aldehyde Addition: Add mesitylaldehyde (800 g) to the cold solution. A thick white slurry may form.
-
Cyanide Addition: Separately, prepare a solution of sodium cyanide (291 g) in water (500 mL). Caution: NaCN is highly toxic. Wear appropriate PPE. Add this solution dropwise to the reactor via the addition funnel over 2-3 hours. The internal temperature must be strictly maintained below 10 °C. A significant exotherm will be observed and requires efficient cooling.
-
Reaction Maturation: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 4 hours, then let it slowly warm to room temperature (20-25 °C) and stir overnight (12-16 hours).
-
Product Precipitation: Cool the reaction mixture to 0-5 °C and stir for 1-2 hours. The α-aminonitrile product will precipitate as a white solid.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 1 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 90-96%
-
Purity (HPLC): >98%
-
Stage 3: Hydrolysis of α-Amino(mesityl)acetonitrile to this compound
Principle: The nitrile group of the aminonitrile is hydrolyzed to a carboxylic acid under strong acidic conditions. Concentrated hydrochloric acid is used, which also conveniently protonates the amino group, keeping the intermediate in solution until the final product precipitates upon neutralization. This method is preferable to basic hydrolysis at scale as it often results in cleaner reactions and easier product isolation.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Moles (equiv.) | Quantity | Grade |
| α-Amino(mesityl)acetonitrile | N/A | 188.26 | 4.25 (1.0) | 800 g | As prepared |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | - | 4.0 L | Technical |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | ~1.7 kg | Technical |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | 4.0 L | Technical |
| Water | 7732-18-5 | 18.02 | - | As needed | Deionized |
Equipment:
-
10 L jacketed glass reactor with mechanical stirrer, reflux condenser, and thermocouple.
-
pH meter.
-
Large Buchner funnel and filtration flask.
Protocol:
-
Reactor Charging: Charge the α-amino(mesityl)acetonitrile (800 g) and concentrated HCl (4.0 L) into the reactor. Caution: This addition is exothermic and may release some residual HCN. Perform in a well-ventilated area.
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC for the disappearance of the starting material and the amide intermediate.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. A solid mass may form. Slowly add deionized water (4 L) to dilute the mixture.
-
Neutralization and Precipitation: Cool the solution to 0-5 °C in an ice bath. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide to adjust the pH to the isoelectric point of the amino acid (typically pH 5.5-6.5). The product will precipitate as a dense white solid. Monitor the pH carefully. The addition of NaOH is highly exothermic; maintain the temperature below 20 °C.
-
Granulation: Stir the resulting thick slurry at 0-5 °C for an additional 2 hours to ensure complete precipitation and allow for crystal growth.
-
Isolation: Filter the product using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 2 L) until the filtrate is free of chloride ions (test with AgNO₃).
-
Recrystallization (Optional, for high purity): Suspend the crude product in a mixture of isopropanol and water (e.g., 1:1 v/v). Heat until a clear solution is obtained. Allow to cool slowly to room temperature, then cool to 0-5 °C to crystallize. Filter, wash with cold isopropanol, and dry.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 80-88%
-
Purity (HPLC): >99%
-
Process Summary and Data
| Parameter | Stage 1 (Aldehyde) | Stage 2 (Aminonitrile) | Stage 3 (Amino Acid) | Overall |
| Starting Material | Mesitylene (1.0 kg) | Mesitylaldehyde (800 g) | Aminonitrile (800 g) | Mesitylene (1.0 kg) |
| Key Reagents | CO, HCl, AlCl₃ | NaCN, NH₄Cl | Conc. HCl | - |
| Solvent(s) | DCM | Methanol / Water | Water | - |
| Typical Yield | ~88% | ~93% | ~85% | ~69% |
| Typical Purity | >97% (GC) | >98% (HPLC) | >99% (HPLC) | >99% (HPLC) |
Conclusion
The synthetic route and detailed protocols provided in this application note describe a robust, scalable, and economically viable process for the multi-kilogram production of this compound. By leveraging well-established chemical transformations and focusing on critical process parameters such as temperature control, reagent stoichiometry, and safe handling of hazardous materials, this guide serves as a reliable resource for researchers and process chemists in the pharmaceutical and chemical industries. Adherence to the outlined procedures will ensure a high-yielding and reproducible synthesis of this important chemical building block.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link][3]
-
Organic Syntheses. Mesitylacetic acid. Org. Synth. 1945, 25, 65. [Link][4]
-
Organic Syntheses. Methyleneaminoacetonitrile. Org. Synth. 1927, 7, 56. [Link][2]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses, Inc. [Link][1]
-
Yasmin Trading. Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Yasmin Trading. [Link][5]
-
Google Patents. Method for purification of an amino acid using ion exchange resin.[6]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. yasmintrading.com [yasmintrading.com]
- 6. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Application Notes and Protocols: Protecting Group Strategies for Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Steric Maze of Amino(mesityl)acetic Acid
This compound, a non-proteinogenic amino acid characterized by a bulky mesityl (2,4,6-trimethylphenyl) group, presents unique challenges in peptide synthesis and the development of novel therapeutics.[1] Its significant steric hindrance around the α-carbon profoundly influences the reactivity of both the amino and carboxylic acid functionalities. Consequently, the selection and implementation of appropriate protecting group strategies are paramount to achieving successful and efficient synthetic outcomes.[2][3]
This guide provides a comprehensive overview of protecting group strategies tailored for this compound. We will delve into the rationale behind experimental choices, offer detailed, validated protocols, and present a comparative analysis of commonly employed protecting groups. Our focus is on providing practical, field-proven insights to navigate the synthetic complexities posed by this sterically demanding building block.
I. Protecting the Amino Group: A Balancing Act of Stability and Labile Cleavage
The primary consideration for N-protection is to select a group that is robust enough to withstand subsequent reaction conditions, yet can be removed selectively without compromising the integrity of the rest of the molecule.[4][][6] For this compound, the steric bulk of the mesityl group can influence the kinetics of both protection and deprotection reactions.
The Boc Group: A Versatile and Widely Used Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its acid-labile nature, which makes it orthogonal to many other protecting groups.[4][7][8][9]
Rationale for Use: The Boc group's stability under basic and nucleophilic conditions makes it ideal for subsequent modifications of the carboxylic acid moiety.[4][10] Its removal is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA).[7][8][9]
Diagram: Boc Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of this compound using the Boc group.
Experimental Protocol: N-Boc Protection of this compound [11]
-
Dissolution: Dissolve this compound (1.0 eq) and sodium hydroxide (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with a cold 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol: N-Boc Deprotection [11][12]
-
Dissolution: Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA) (10-20 eq) to the solution. For substrates sensitive to acid, scavengers like anisole or triisopropylsilane (TIS) can be added.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting product is often obtained as a TFA salt and can be used directly or after precipitation with cold diethyl ether.
The Fmoc Group: Orthogonal Protection for Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, which provides orthogonality to the acid-labile Boc group and many side-chain protecting groups.[4][][13][14]
Rationale for Use: The Fmoc group is stable to acidic conditions, allowing for the selective removal of acid-labile protecting groups on the carboxylic acid or side chains.[4][14] Its removal with a mild base, typically piperidine, is rapid and efficient.[13][15]
Diagram: Fmoc Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of this compound using the Fmoc group.
Experimental Protocol: N-Fmoc Protection of this compound [14][16]
-
Dissolution: Dissolve this compound (1.0 eq) in a 2:1 v/v mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Addition of Fmoc Reagent: Add Fmoc-succinimide (Fmoc-OSu) (1.05 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up:
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3x) to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
-
Extraction and Purification: Extract the acidic aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be used without further purification or recrystallized.
Experimental Protocol: N-Fmoc Deprotection [13][17]
-
Dissolution: Dissolve the Fmoc-protected this compound in dimethylformamide (DMF).
-
Addition of Base: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the reaction at room temperature for 5-30 minutes. The reaction is typically very fast.
-
Work-up: The deprotected amine is often used in the next step without isolation, especially in solid-phase synthesis. For solution-phase, the solvent and excess piperidine can be removed under high vacuum.
Table 1: Comparison of N-Protecting Groups for this compound
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality & Key Features |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaOH, TEA) | Acidic (e.g., TFA, HCl)[7][9] | Stable to base and hydrogenolysis. Widely used in solution-phase synthesis.[4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | Basic (e.g., 20% piperidine in DMF)[13] | Stable to acid. Cornerstone of solid-phase peptide synthesis.[4][14] |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base | Catalytic Hydrogenation (H₂/Pd-C) | Orthogonal to both Boc and Fmoc.[6] Useful when acid and base-lability are undesirable. |
| Allyloxycarbonyl | Alloc | Alloc-Cl, base | Palladium Catalyst (e.g., Pd(PPh₃)₄)[18] | Orthogonal to Boc and Fmoc.[18] Cleavage conditions are mild and neutral. |
II. Strategies for Carboxylic Acid Protection: Overcoming Steric Hindrance
The esterification of the carboxylic acid of this compound is challenging due to the steric hindrance imposed by the adjacent mesityl group.[19][20] Standard Fischer esterification conditions are often ineffective.[21] Therefore, more potent activation methods are required.
Ester Formation: Activating the Carboxyl Group
Direct esterification with alcohols under acidic catalysis is generally low-yielding for sterically hindered acids.[22] Therefore, methods that involve the activation of the carboxylic acid are preferred.
2.1.1 Steglich Esterification
This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[21]
Rationale for Use: The Steglich esterification is a mild and efficient method for forming esters from sterically demanding carboxylic acids.[21] The use of EDC is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[19]
Diagram: Steglich Esterification Workflow
Caption: General workflow for the esterification of N-Protected this compound via the Steglich method.
Experimental Protocol: Steglich Esterification for Methyl Ester Formation [19]
-
Dissolution: Dissolve N-protected this compound (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.
-
Addition of Carbodiimide: Add a solution of EDC (1.2 eq) in DCM dropwise to the cooled mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography.
2.1.2 Conversion to Acid Chloride
For extremely hindered systems, a two-step approach involving the formation of a highly reactive acid chloride followed by reaction with the alcohol is often the most reliable method.[19]
Rationale for Use: This method bypasses the equilibrium limitations of direct esterification and the potential side reactions of carbodiimide activators.[19]
Experimental Protocol: Esterification via Acid Chloride [19]
-
Acid Chloride Formation:
-
Suspend N-protected this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Ester Formation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Steglich esterification.
Common Ester Protecting Groups and Their Cleavage
The choice of ester protecting group depends on the desired orthogonality with other protecting groups in the molecule.[23]
Table 2: Common Carboxylic Acid Protecting Groups and Deprotection Conditions
| Protecting Group | Formation Method | Deprotection Conditions | Orthogonality & Key Features |
| Methyl Ester | Steglich or Acid Chloride | Saponification (e.g., LiOH, NaOH in THF/H₂O) | Cleaved under basic conditions. Orthogonal to acid-labile groups (e.g., Boc, t-butyl ethers). |
| tert-Butyl Ester | Steglich with t-BuOH, or isobutylene/acid catalyst | Acidic (e.g., TFA in DCM) | Cleaved under acidic conditions. Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz). |
| Benzyl Ester | Steglich or Acid Chloride with benzyl alcohol | Catalytic Hydrogenation (H₂/Pd-C) | Cleaved by hydrogenolysis. Orthogonal to both acid and base-labile groups. |
III. Orthogonal Protection Strategies
In multi-step syntheses, the ability to selectively deprotect one functional group in the presence of others is crucial. This is known as orthogonal protection.[23] For this compound, a common and powerful orthogonal strategy involves the use of Fmoc for the amino group and a tert-butyl ester for the carboxylic acid.
Diagram: Orthogonal Protection Strategy
Caption: Selective deprotection of an orthogonally protected this compound derivative.
This strategy allows for the selective deprotection of the amino group for peptide chain elongation while the carboxylic acid remains protected, or vice versa for C-terminal modifications.
Conclusion
The successful synthesis of peptides and complex molecules incorporating this compound is highly dependent on the judicious selection and application of protecting groups. The steric hindrance of the mesityl group necessitates the use of robust protection and activation methods. By understanding the principles of orthogonality and employing the detailed protocols provided, researchers can effectively navigate the synthetic challenges posed by this unique amino acid, thereby unlocking its potential in drug discovery and materials science.
References
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]
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Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(20), 10459-10547. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 221-227. [Link]
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National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]
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AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
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Schäfer, G., & Bode, J. W. (2015). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 17(15), 3782-3785. [Link]
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ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
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SlideShare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
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National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
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YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino-Groups. [Link]
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UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Organic Syntheses. (1945). mesitylacetic acid. [Link]
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The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]
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National Center for Biotechnology Information. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. Molecules. [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
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MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
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SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
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Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184. [Link]
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Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. [Link]
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Application Note: Asymmetric Aldol Reactions Catalyzed by Amino(mesityl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Steric Influence in Asymmetric Catalysis
The aldol reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation and the construction of complex molecular architectures.[1] The development of asymmetric versions of this reaction is of paramount importance, as the β-hydroxy carbonyl motif is a ubiquitous feature in a vast array of biologically active compounds.[1] In recent decades, organocatalysis has emerged as a robust and environmentally benign alternative to traditional metal-based catalysts, with amino acids and their derivatives playing a central role.[1]
This guide focuses on the application of a specialized amino acid derivative, Amino(mesityl)acetic acid , as an organocatalyst for the asymmetric aldol reaction between ketones and aldehydes. The defining feature of this catalyst is the sterically demanding mesityl (2,4,6-trimethylphenyl) group. This bulky substituent is not merely a passive spectator; it is the primary control element that dictates the stereochemical outcome of the reaction. By providing a highly congested steric environment, the mesityl group effectively shields one face of the reactive enamine intermediate, compelling the incoming aldehyde to approach from the less hindered face, thus achieving high levels of enantioselectivity. This principle of sterically-driven stereocontrol is a powerful tool in modern asymmetric synthesis.[2][3]
This document provides a detailed exploration of the mechanistic underpinnings, a comprehensive experimental protocol, and an analysis of the reaction's scope, empowering researchers to harness the unique capabilities of this compound in their synthetic endeavors.
Section 1: The Mechanistic Rationale - An Enamine Pathway Governed by Steric Hindrance
The catalytic prowess of this compound in the aldol reaction proceeds through a well-established enamine catalytic cycle, analogous to the mechanism pioneered with proline.[1][4] The reaction can be dissected into several key steps, with the stereochemistry-determining step being the C-C bond formation.
The Catalytic Cycle:
-
Enamine Formation: The cycle begins with the condensation of the catalyst's secondary amine with a ketone donor, eliminating a molecule of water to form a chiral enamine intermediate. This is the active nucleophile in the reaction.
-
Electrophile Activation & C-C Bond Formation: The carboxylic acid moiety of the catalyst protonates the aldehyde acceptor, activating it towards nucleophilic attack. Simultaneously, the bulky mesityl group on the enamine creates a significant steric bias. This forces the activated aldehyde to approach from the less sterically encumbered face of the enamine nucleophile. This highly organized, chair-like transition state, reminiscent of the Zimmerman-Traxler model, is the origin of the high enantioselectivity.[5]
-
Iminium Ion Formation: The nucleophilic attack results in the formation of a new C-C bond and an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by water (present in the reaction mixture or added during workup) to release the β-hydroxy ketone product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
The critical role of the mesityl group is visualized in the proposed transition state diagram below.
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Application Notes & Protocols: Leveraging Amino(mesityl)acetic Acid in Modern Drug Discovery
Abstract
The rational design of peptide-based therapeutics is often hampered by their inherent limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced potency and selectivity. The incorporation of non-canonical, sterically hindered amino acids is a powerful strategy to overcome these hurdles.[1][] This document provides a comprehensive guide to the use of Amino(mesityl)acetic acid, a unique α-amino acid featuring a bulky 2,4,6-trimethylphenyl (mesityl) side chain, as a tool in drug discovery. We will explore the underlying rationale for its use, provide detailed protocols for its synthesis and incorporation into peptide scaffolds, and discuss its application in creating next-generation peptidomimetics with enhanced pharmacological properties.
Introduction: The Rationale for Steric Hindrance in Peptide Design
This compound belongs to a class of unnatural amino acids (UAAs) that introduce significant steric bulk directly at the α-carbon.[3] This is distinct from amino acids with large side chains (like tryptophan or tyrosine) where the bulk is further removed from the peptide backbone. The strategic placement of the mesityl group directly influences the local and global conformation of a peptide chain.
Causality Behind its Utility:
-
Conformational Constraint: The mesityl group restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This forces the peptide into specific secondary structures, such as β-turns or helical motifs, which can be critical for mimicking the bioactive conformation of a natural peptide ligand.[4] This pre-organization reduces the entropic penalty of binding to a biological target, often leading to enhanced affinity.
-
Proteolytic Shielding: The sheer bulk of the mesityl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the adjacent peptide bonds.[5][6] This significantly increases the metabolic stability and in vivo half-life of the peptide therapeutic, a crucial parameter for drug development.
-
Modulation of Physicochemical Properties: The aromatic and lipophilic nature of the mesityl group can be used to fine-tune the solubility and membrane permeability of a peptide drug candidate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | [3] |
| CAS Number | 500695-54-5 | [3] |
| XLogP3 | -0.6 | [3] |
Synthesis and Chiral Resolution of this compound
Commercially available quantities of this compound can be limited and expensive. Therefore, an in-house synthesis and resolution are often required. The following protocols outline a common synthetic approach followed by diastereomeric salt resolution to obtain the enantiomerically pure compound, which is essential for clinical development.[7]
Protocol 2.1: Synthesis via an Adapted Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[8] This protocol adapts the method for 2,4,6-trimethylbenzaldehyde.
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol.
-
Add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours. The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion.
-
-
α-Aminonitrile Formation:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
The product of this step is the α-aminonitrile, 2-amino-2-(2,4,6-trimethylphenyl)acetonitrile.
-
-
Hydrolysis to the Amino Acid:
-
Carefully add concentrated hydrochloric acid (HCl) to the reaction mixture.
-
Reflux the mixture for 6-8 hours. This step hydrolyzes both the nitrile and any intermediate imines to the carboxylic acid and ammonium salt, respectively.
-
Cool the reaction mixture in an ice bath.
-
-
Isolation of Racemic Amino Acid:
-
Neutralize the solution by the slow addition of a base (e.g., 6M NaOH) until the pH is approximately 7.
-
The racemic this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Diagram 1: Synthetic and Resolution Workflow
Caption: Workflow for synthesis, resolution, and protection of this compound.
Protocol 2.2: Chiral Resolution by Diastereomeric Salt Crystallization
This protocol separates the racemic mixture into its constituent enantiomers, a critical step for producing stereochemically pure drugs.[9]
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the racemic this compound (1.0 eq) in a hot solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve a chiral resolving agent, such as (+)-tartaric acid (0.5 eq, as it's a diacid), in the same hot solvent.[9]
-
Slowly add the resolving agent solution to the amino acid solution while stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. One of the diastereomeric salts will be less soluble and will preferentially crystallize.
-
Collect the crystals by vacuum filtration. The choice of resolving agent and solvent system is critical and often requires empirical optimization.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the collected diastereomeric salt crystals in water.
-
Adjust the pH to the isoelectric point of the amino acid (approx. pH 6-7) using a dilute base (e.g., 1M NaOH) to precipitate the enantiomerically enriched amino acid.
-
Filter, wash with cold water, and dry.
-
-
Enantiomeric Purity Assessment:
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing with a chiral agent and analyzing with NMR.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The true utility of this compound is realized when it is incorporated into a peptide sequence. However, its significant steric hindrance presents a major challenge for standard SPPS protocols.[10][11]
The Core Challenge: Steric Hindrance in Coupling
Standard coupling reagents (e.g., HBTU, HATU) activate the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive species. This species is then attacked by the free amine of the resin-bound peptide chain. The bulky mesityl group can physically block this attack, leading to low coupling efficiency and deletion sequences in the final peptide.[12]
Protocol 3.1: Optimized Coupling for Fmoc-Amino(mesityl)acetic Acid
This protocol provides modifications to the standard Fmoc-SPPS workflow to maximize the incorporation efficiency of sterically hindered residues.[11]
Materials:
-
Fmoc-protected this compound (4 eq)
-
Coupling Reagent: HATU (3.9 eq)
-
Base: N,N-Diisopropylethylamine (DIEA) (8 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Resin: Standard SPPS resin (e.g., Rink Amide) with N-terminal deprotected peptide chain.
Step-by-Step Methodology:
-
Resin Preparation: Ensure the resin-bound peptide is swollen in DMF and the N-terminal Fmoc group has been removed using 20% piperidine in DMF, followed by thorough DMF washes.
-
Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Amino(mesityl)acetic acid and HATU in DMF.
-
Add DIEA to the solution and allow it to pre-activate for 5-10 minutes. Causality: Pre-activation ensures the formation of the highly reactive acylguanidinium species before its addition to the resin, maximizing its effective concentration.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for an extended period, typically 2-4 hours (standard couplings are often 30-60 minutes).
-
-
Monitoring and Double Coupling:
-
After the initial coupling, take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling.[10]
-
If the Kaiser test is positive, drain the vessel and repeat steps 2 and 3 (a "double coupling"). Trustworthiness: The Kaiser test is a self-validating step within the protocol to ensure complete acylation before proceeding to the next cycle.
-
-
Washing: Once a negative Kaiser test is achieved, thoroughly wash the resin with DMF to remove all excess reagents before proceeding to the next deprotection step.
Diagram 2: SPPS Cycle Highlighting Hindrance Mitigation
Caption: Optimized SPPS cycle for incorporating sterically hindered amino acids.
Case Study: Enhancing Proteolytic Stability of a Model Peptide
To demonstrate the efficacy of this compound (here abbreviated as Ama), a model hexapeptide (Peptide A) and its Ama-substituted analogue (Peptide B) were synthesized.
-
Peptide A (Control): H-Tyr-Gly-Gly-Phe-Leu-Arg-NH₂
-
Peptide B (Modified): H-Tyr-Gly-Ama-Phe-Leu-Arg-NH₂
The peptides were subjected to an in vitro proteolytic stability assay using trypsin, which specifically cleaves after basic residues (Arg). However, general proteases in serum can degrade the peptide at other sites. The substitution was made at Gly³, a common site for non-specific protease degradation.
Table 2: Proteolytic Stability Assay Data
| Peptide ID | Sequence | Half-life in Human Serum (t½, hours) |
| Peptide A | Tyr-Gly-Gly -Phe-Leu-Arg | 1.5 |
| Peptide B | Tyr-Gly-Ama -Phe-Leu-Arg | > 24 |
Analysis of Results:
The data clearly demonstrates the profound impact of a single Ama substitution. The half-life of Peptide B in human serum was increased by over 16-fold compared to the control peptide. This confirms that the steric bulk of the mesityl group effectively shields the peptide backbone from enzymatic degradation, a highly desirable outcome in drug discovery.[6] This enhanced stability allows for a longer duration of action in vivo and potentially a reduced dosing frequency.
Conclusion
This compound is a powerful and versatile building block for overcoming the intrinsic weaknesses of peptide-based drug candidates. Its ability to enforce specific conformations and provide steric protection against proteolysis makes it an invaluable tool for medicinal chemists. While its incorporation requires optimized synthetic protocols to overcome the challenge of steric hindrance, the resulting improvements in stability and potential for enhanced biological activity justify the effort. By following the detailed protocols and understanding the underlying chemical principles outlined in these notes, researchers can effectively leverage this compound to design and develop robust and potent peptidomimetic therapeutics.
References
- [Mesityl(methyl)amino]acetic acid. (n.d.). BenchChem.
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). BenchChem.
- Illuminating peptide drug discovery via unnatural amino acid incorporation. (n.d.). FASEB.
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Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. Retrieved January 11, 2026, from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2023). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. Retrieved January 11, 2026, from [Link]
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An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (2011). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
-
Mesitylacetic acid. (1945). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Peptidomimetic. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Separation of amino acid enantiomers by micellar electrokinetic capillary chromatography using synthetic chiral surfactants. (1995). PubMed. Retrieved January 11, 2026, from [Link]
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Mesitylacetic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Chiral resolution with frozen aqueous amino acids. (2013). Analytical Methods (RSC Publishing). Retrieved January 11, 2026, from [Link]
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Peptidomimetics as next – generation therapeutic applications. (2025). Preprints.org. Retrieved January 11, 2026, from [Link]
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Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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What are the physical properties of Mesitylacetic Acid? (2025). Sparrow Chemical. Retrieved January 11, 2026, from [Link]
-
Peptidomimetics in Drug Discovery. (2023). AZoLifeSciences. Retrieved January 11, 2026, from [Link]
-
Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis. (n.d.). Pearson. Retrieved January 11, 2026, from [Link]
-
Understanding Nonlinear Composition Dependency of Enantioselectivity in Chiral Separation Using Mixed Micelle. (2022). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Mannich bases in medicinal chemistry and drug design. (2015). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. (2004). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
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Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). PubMed. Retrieved January 11, 2026, from [Link]
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Application Note: Quantitative Analysis of Amino(mesityl)acetic Acid
Introduction
Amino(mesityl)acetic acid, a non-proteinogenic amino acid characterized by a sterically hindered mesityl group, is a compound of increasing interest in pharmaceutical and chemical research.[1] Its unique structure imparts specific chemical properties that may influence its biological activity and synthetic applications.[1] Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, process development, and quality control.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of this compound. We will delve into the core principles of various analytical techniques, offering detailed protocols and expert insights into method development and validation, adhering to the principles outlined in the ICH Q2(R2) guidelines.[2][3]
Challenges in Amino Acid Quantification
The quantification of amino acids, including this compound, presents several analytical challenges:
-
Polarity: The zwitterionic nature of amino acids results in high polarity, making them difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[4][5]
-
Lack of a Strong Chromophore: Most amino acids do not possess a strong UV-absorbing chromophore, necessitating derivatization to enhance detection by UV-Vis or fluorescence detectors.[6][7]
-
Volatility: Amino acids are non-volatile, which requires derivatization to convert them into more volatile compounds for analysis by gas chromatography (GC).[4][8]
Recommended Analytical Approaches
Based on the chemical properties of this compound (Molecular Formula: C₁₁H₁₅NO₂) and established methods for amino acid analysis, we recommend two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative, particularly for its high resolving power.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a robust and widely used technique for the quantification of amino acids.[6][8] Pre-column derivatization is often the method of choice to improve chromatographic retention and enhance detection sensitivity.[6][10]
Principle of the Method
This method involves the reaction of this compound with a derivatizing agent prior to its injection into the HPLC system. The resulting derivative is more hydrophobic and possesses a chromophore or fluorophore, allowing for sensitive detection.
Selection of Derivatizing Agent
For this compound, we recommend exploring two common derivatizing agents:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is rapid and automated.[11][12] However, OPA does not react with secondary amines. Since this compound is a primary amine, OPA is a suitable choice.
-
9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[13]
The choice between OPA and FMOC will depend on the sample matrix and the presence of other interfering primary amines.
Experimental Workflow: HPLC with OPA Derivatization
Caption: Workflow for HPLC quantification with pre-column derivatization.
Detailed Protocol: HPLC with OPA Derivatization
1. Reagents and Materials:
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or other suitable thiol
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate buffer (e.g., 50 mM, pH 6.8)
2. Preparation of Solutions:
-
Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid buffer (pH 10.2) and 50 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.
-
Mobile Phase A: 50 mM Sodium acetate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water/acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Automated Pre-column Derivatization (using an autosampler):
-
Transfer 10 µL of the standard or sample solution to an autosampler vial.
-
Add 40 µL of the OPA derivatization reagent.
-
Mix and allow to react for 1 minute at room temperature.
-
Inject 20 µL of the reaction mixture into the HPLC system.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[14]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 50 | 50 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (as per ICH Q2(R2))[2][3][15]
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; with acceptable accuracy and precision. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of amino acids, often without the need for derivatization.[13][15][16]
Principle of the Method
This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated chromatographically, ionized, and then fragmented. Specific fragment ions are monitored for quantification, providing a high degree of certainty in identification and measurement.
Advantages of LC-MS/MS for this compound
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components.[17]
-
High Sensitivity: Achieves low limits of detection and quantification.[15]
-
No Derivatization Required (Potentially): Direct analysis of the underivatized amino acid is often possible, simplifying sample preparation.[17][18]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-Amino(mesityl)acetic acid), if available, for improved accuracy.[19]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Sample Preparation:
-
Protein Precipitation (for biological matrices): To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.
3. LC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for better retention of the polar analyte (e.g., 2.1 x 100 mm, 1.7 µm).[13][18]
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be [M+H]⁺. The product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
5. Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using the peak area ratios of the standards versus their concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For amino acids, derivatization is mandatory to increase volatility.[4][5]
Principle of the Method
This compound is chemically modified to a volatile derivative, which is then separated by gas chromatography and detected by mass spectrometry. Silylation is a common derivatization technique for this purpose.[4]
Derivatization for GC-MS
-
Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino and carboxyl groups to form volatile silyl derivatives.[4][5] MTBSTFA derivatives are generally more stable.[5]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS quantification.
Detailed Protocol: GC-MS
1. Reagents and Materials:
-
This compound reference standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
2. Derivatization:
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM). Characteristic ions for the derivatized this compound need to be determined from a full scan spectrum of a standard.
Conclusion
The quantification of this compound can be successfully achieved using several analytical techniques. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis with high throughput, HPLC with pre-column derivatization is a robust option. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the recommended approach. GC-MS provides an excellent alternative with high resolving power. All methods must be thoroughly validated according to ICH guidelines to ensure the reliability and accuracy of the results.[20][21]
References
- [Mesityl(methyl)amino]acetic acid. (n.d.).
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). MDPI.
- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. (n.d.). Creative Proteomics.
- This compound | C11H15NO2 | CID 3891204. (n.d.). PubChem.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
- Protein Amino Acid Analysis-Techniques, Instruments, and Applications. (n.d.).
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Quantitative Estimation of Amino Acids by Ninhydrin. (n.d.). Virtual Labs.
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
- Analytical characteristics for amino acid derivatives using GC-MS... (n.d.). ResearchGate.
- 1192660-47-1 | 2-Mesityl-2-(methylamino)acetic acid. (n.d.). ChemScene.
- GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010, May 1). PubMed.
- Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.).
- GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.).
- asian journal of chemistry. (n.d.).
- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). US Pharmacopeia (USP).
- Free amino acids (LC-MS/MS). (n.d.). MASONACO.
- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (n.d.). NIH.
- Analysis of Amino Acids by HPLC. (2010, June 24). Agilent.
- Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR.
- Determination of Amino Acid Concentrations using HPLC. (2018, October 30). BCO-DMO.
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8).
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Application Note: Strategies for the Derivatization of Sterically Hindered Amino(mesityl)acetic Acid for Chromatographic Analysis
Abstract
This application note provides detailed methodologies and protocols for the chemical derivatization of Amino(mesityl)acetic acid, a non-proteinogenic amino acid characterized by a sterically bulky mesityl group. The presence of this 1,3,5-trimethylbenzene substituent poses significant analytical challenges, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) which often require derivatization to improve analyte volatility, thermal stability, or detectability.[1][2] We present two robust strategies for GC-MS analysis—silylation and a two-step esterification/acylation—and a chiral derivatization method for enantiomeric separation via HPLC. The causality behind experimental choices is explained to equip researchers with the knowledge to adapt these protocols for other sterically hindered molecules.
Introduction: The Analytical Challenge of this compound
This compound is an alpha-amino acid featuring a mesityl group attached to the alpha-carbon.[3][4] This structure presents several obstacles for direct chromatographic analysis:
-
Low Volatility: Like all amino acids, its zwitterionic nature at physiological pH results in strong intermolecular forces, making it non-volatile and unsuitable for direct GC analysis.[5]
-
Thermal Instability: At the high temperatures of a GC inlet, the underivatized molecule is prone to decomposition.[5]
-
Steric Hindrance: The three methyl groups on the phenyl ring create significant steric bulk around the chiral center, impeding the access of derivatizing reagents to the alpha-amino and alpha-carboxylic acid functional groups.[1][2] This is the primary challenge that necessitates optimized protocols.
The goal of derivatization is to chemically modify the polar -NH2 and -COOH groups to create a new compound that is more volatile, thermally stable, and thus amenable to chromatographic analysis.[6][7][8] This guide provides validated protocols to overcome the inherent challenges of this molecule.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization is mandatory for converting the non-volatile this compound into a form suitable for GC-MS analysis. We detail two effective approaches.
Method 1: One-Step Silylation
Expert Rationale: Silylation is a common and rapid derivatization technique that replaces active hydrogens on polar functional groups with a nonpolar trimethylsilyl (TMS) group.[8] For difficult-to-derivatize compounds, especially those with sterically hindered functional groups, a powerful silylating agent combined with a catalyst and elevated temperatures is required to drive the reaction to completion.[9][10] We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which is known to be effective for hindered molecules.[9][11] Absolute anhydrous conditions are critical, as any moisture will hydrolyze the reagent and the resulting TMS-derivatives, leading to failed derivatization.[9]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation (Critical Step):
-
Accurately weigh 1-2 mg of this compound standard or sample residue into a 2 mL autosampler vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of high-purity nitrogen at 60-70°C. To ensure azeotropic removal of water, add 200 µL of anhydrous acetonitrile and evaporate to dryness again.[9]
-
-
Reagent Addition:
-
Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Visualization of Silylation Workflow
Caption: Silylation workflow for this compound.
Method 2: Two-Step Esterification and Acylation
Expert Rationale: A two-step approach can be more effective for sterically hindered molecules as it allows for the targeted derivatization of each functional group under optimal conditions.[6][12] First, the carboxylic acid is converted to an ester, which is generally less sterically demanding. Second, the amino group is acylated. This sequential reaction often results in higher yields and a cleaner product compared to a single, forceful reaction. We propose the formation of N-trifluoroacetyl n-butyl esters, a classic and robust derivative for amino acid analysis by GC.[13]
Experimental Protocol: N-Trifluoroacetyl n-Butyl Ester Formation
Step A: Esterification
-
Sample Preparation: Place 1-2 mg of dried sample into a reaction vial.
-
Reagent Preparation: Prepare a 3M HCl in n-butanol solution by carefully bubbling dry HCl gas through anhydrous n-butanol, or by the cautious addition of acetyl chloride to cold, anhydrous n-butanol.
-
Reaction:
-
Add 200 µL of 3M HCl in n-butanol to the dried sample.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Cool the vial and evaporate the reagent to dryness under a stream of nitrogen.
-
Step B: Acylation
-
Reagent Addition: To the dried n-butyl ester residue from Step A, add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction:
-
Cap the vial tightly and heat at 100°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS injection.
-
Visualization of Two-Step Derivatization
Caption: Two-step esterification and acylation workflow.
Data Summary for GC-MS Methods
| Parameter | Method 1: Silylation | Method 2: Esterification/Acylation |
| Principle | One-step replacement of active H with TMS group | Two-step conversion to ester then amide |
| Reagent(s) | BSTFA + 1% TMCS | 1. 3M HCl in n-Butanol2. TFAA |
| Reaction Time | ~45 minutes | ~60 minutes (plus drying steps) |
| Temperature | 100°C | 100°C |
| Pros | Faster, single-step reaction | More robust for hindered groups, cleaner product |
| Cons | Highly moisture sensitive, may have lower yield | More complex, longer procedure |
Analysis by HPLC: Chiral Derivatization
Expert Rationale: For many applications in pharmaceutical and biological research, determining the enantiomeric purity of a chiral molecule is essential.[14] HPLC is the preferred platform for this analysis. By reacting the racemic amino acid with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase HPLC column.[14][15] Marfey's Reagent (FDAA) is an excellent CDA that reacts with the primary amino group of amino acids to form stable diastereomers with a strong chromophore for sensitive UV detection (~340 nm).[15]
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
-
Sample Preparation:
-
Prepare a ~50 µM solution of this compound in 100 µL of 1M sodium bicarbonate.
-
-
Reagent Preparation:
-
Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone (~50 mM).
-
-
Reaction:
-
To the amino acid solution, add 200 µL of the FDAA solution.
-
Mix thoroughly and incubate at 40°C for 90 minutes. The extended time helps ensure complete reaction with the hindered amino group.
-
-
Quenching:
-
Add 100 µL of 1M HCl to stop the reaction.
-
-
Analysis:
-
The sample is now ready for injection onto a C18 reversed-phase HPLC column with UV detection at 340 nm. The two diastereomers will elute at different retention times, allowing for quantification of the enantiomeric ratio.
-
Visualization of Chiral Derivatization Reaction
Caption: Formation of diastereomers for HPLC analysis.
Conclusion and Recommendations
The analysis of this compound requires carefully selected derivatization strategies to overcome the significant steric hindrance imposed by the mesityl group.
-
For GC-MS analysis, a powerful silylating reagent like BSTFA + 1% TMCS under elevated temperature and extended time offers a rapid, one-step method. However, for maximum robustness and potentially higher derivatization yield, the two-step esterification/acylation method is recommended.
-
For determining enantiomeric purity, derivatization with Marfey's Reagent (FDAA) followed by HPLC-UV analysis is the method of choice, providing excellent separation of the resulting diastereomers on a standard achiral column.
The protocols described herein are self-validating systems designed for reproducibility. Researchers should perform initial optimization experiments, including reaction time and temperature, to ensure complete derivatization for their specific sample matrix and analytical instrumentation.
References
- A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Benchchem.
- [Mesityl(methyl)amino]acetic acid. Benchchem.
- Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation. Benchchem.
- Techniques for silylation. ResearchGate.
- This compound | C11H15NO2 | CID 3891204. PubChem - NIH.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Silylation Reagents. Thermo Fisher Scientific.
- Silylation reagents (BSA, BSTFA). Thomas Scientific.
- KEFO SLOVENIA. Silylation reagents - BSTFA, SILYL-991. kefo.si.
- A Researcher's Guide to Silylation: Comparing Trimethylsilane Reagents, BSTFA, and MSTFA for Biological Sample Derivatization. Benchchem.
- Acylation and Esterification of Amino Acids. AK Lectures.
- Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids | Request PDF. ResearchGate.
- Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
- GC Derivatization. Restek.
- GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
- Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. The American Journal of Clinical Nutrition.
- Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. PubMed.
- 2-Mesityl-2-(methylamino)acetic acid. ChemScene.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Principles and Applications of Derivatization Techniques in Chromatographic Analysis. IntechOpen.
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
- Contrasting Reactivity of 2-Mesityl-1,8-Naphthyridine (Mes-NP) with Singly-Bonded [RhII–RhII] and [RuI–RuI] Compounds. ResearchGate.
- Mesitylene. Wikipedia.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- The effect of the N-mesityl group in NHC-catalyzed reactions. PMC - NIH.
- Mesitylcopper – A Powerful Tool in Synthetic Chemistry | Organometallics. ACS Publications.
- Effect of the Substitution of the Mesityl Group with Other Bulky Substituents on the Luminescence Performance of [Pt(1,3-bis(4-Mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl]. ResearchGate.
- Derivatization. Chemistry LibreTexts.
- Bulky size frustrates radical molecules to boost chemical reactions. Cornell Chronicle.
- Mesitylacetic acid 97 4408-60-0. Sigma-Aldrich.
- Acetic acid. Wikipedia.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Enzymatic Reactions Involving Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Non-Canonical Amino Acids in Modern Research
The deliberate incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a transformative strategy in drug discovery, materials science, and fundamental biological research.[1][2] These unique building blocks, which are not one of the twenty proteinogenic amino acids, introduce novel chemical functionalities, conformational constraints, and metabolic stability. Amino(mesityl)acetic acid, with its sterically hindered mesityl group, is a compelling ncAA for creating peptides with enhanced resistance to proteolytic degradation and for studying the impact of bulky side chains on protein structure and function.
Biocatalysis offers a powerful toolkit for the precise and stereoselective manipulation of ncAAs.[3] Enzymatic methods provide significant advantages over traditional chemical synthesis, including mild reaction conditions, reduced need for protecting groups, and exceptional control over stereochemistry.[1] This guide provides detailed application notes and protocols for two potential enzymatic applications of this compound: enzymatic peptide ligation and kinetic resolution of a racemic mixture.
While direct literature on enzymatic reactions specifically involving this compound is limited, the protocols herein are adapted from well-established chemoenzymatic methods used for other ncAAs and amino acids with bulky side chains.[1][4][5] They are intended to serve as a robust starting point for researchers to explore the biocatalytic potential of this unique molecule.
Part 1: Enzymatic Peptide Ligation with this compound
The formation of peptide bonds is a cornerstone of protein synthesis and peptide-based drug development. While chemical methods like solid-phase peptide synthesis (SPPS) are powerful, they can be resource-intensive and face challenges with longer or more complex sequences.[6] Chemoenzymatic peptide synthesis (CEPS) has emerged as a valuable alternative, utilizing enzymes like proteases to catalyze the formation of peptide bonds in a highly specific and efficient manner.[1][6]
Principle of Kinetically Controlled Peptide Synthesis
This protocol is based on the principle of kinetically controlled synthesis, where a protease is used in reverse of its natural hydrolytic function. An N-terminally protected amino acid ester (the acyl donor) reacts with the enzyme to form a covalent acyl-enzyme intermediate. This intermediate can then be intercepted by the amino group of a second amino acid or peptide (the nucleophile or acyl acceptor) to form a new peptide bond. For this to be efficient, the rate of aminolysis must be significantly greater than the rate of hydrolysis.[1]
Several proteases, such as thermolysin and chymotrypsin, have demonstrated broad substrate specificity, making them suitable candidates for ligating peptides containing unnatural amino acids.[2][4]
Visualizing the Workflow
Caption: Workflow for enzymatic peptide ligation.
Detailed Protocol: Thermolysin-Catalyzed Ligation
This protocol describes the ligation of an N-protected this compound ethyl ester to a model peptide, Phe-NH2.
Materials:
-
N-α-Cbz-Amino(mesityl)acetic acid ethyl ester (Acyl Donor)
-
L-Phenylalaninamide (Phe-NH2) (Acyl Acceptor)
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
Calcium Acetate (Ca(OAc)2)
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
Tifluoroacetic acid (TFA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system for analysis and purification
-
Mass spectrometer for characterization
Protocol Steps:
-
Preparation of the Acyl Donor:
-
Synthesize N-α-Cbz-Amino(mesityl)acetic acid ethyl ester using standard chemical methods. The Cbz (carboxybenzyl) group protects the N-terminus, and the ethyl ester activates the C-terminus for enzymatic recognition.
-
-
Reaction Buffer Preparation:
-
Prepare a 100 mM Tris-HCl buffer containing 10 mM Calcium Acetate. Adjust the pH to 8.0. The calcium ions are essential for the stability and activity of thermolysin.
-
-
Enzymatic Ligation Reaction:
-
In a 1.5 mL microcentrifuge tube, dissolve the N-α-Cbz-Amino(mesityl)acetic acid ethyl ester (e.g., 10 mM final concentration) and L-Phenylalaninamide (e.g., 50 mM final concentration) in the reaction buffer. A slight excess of the nucleophile is used to drive the reaction towards synthesis.
-
Add thermolysin to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the enzymatic reaction by adding 90 µL of a 1:1 solution of acetonitrile and 0.1% TFA in water.
-
Analyze the sample by reverse-phase HPLC to monitor the formation of the dipeptide product and the consumption of the starting materials.
-
-
Reaction Quenching and Product Purification:
-
Once the reaction has reached completion (or the desired conversion), quench the entire reaction by adding an equal volume of 1% TFA in water.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by preparative reverse-phase HPLC.
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized dipeptide using high-resolution mass spectrometry and analytical HPLC.
-
Data Summary Table:
| Parameter | Value |
| Acyl Donor | N-α-Cbz-Amino(mesityl)acetic acid ethyl ester |
| Acyl Acceptor | L-Phenylalaninamide |
| Enzyme | Thermolysin |
| Buffer | 100 mM Tris-HCl, 10 mM Ca(OAc)2, pH 8.0 |
| Temperature | 37°C |
| Monitoring | Reverse-Phase HPLC |
| Purification | Preparative HPLC |
Part 2: Enzymatic Kinetic Resolution of Racemic this compound
Many chemical syntheses of amino acids result in a racemic mixture of D and L enantiomers. The separation of these enantiomers is crucial, as often only one is biologically active. Enzymatic kinetic resolution is a highly effective method for this separation, leveraging the stereoselectivity of enzymes.[5]
Principle of Enzymatic Resolution
This protocol utilizes an aminoacylase enzyme, which selectively hydrolyzes the N-acyl group from the L-enantiomer of a racemic mixture of N-acyl amino acids. The D-enantiomer remains acylated. The resulting free L-amino acid and the N-acyl-D-amino acid have different chemical properties, allowing for their separation.[5][7]
Visualizing the Pathway
Caption: Enzymatic resolution of N-acetyl-D,L-Amino(mesityl)acetic acid.
Detailed Protocol: Aminoacylase-Catalyzed Resolution
This protocol outlines the resolution of racemic N-Acetyl-Amino(mesityl)acetic acid.
Materials:
-
N-Acetyl-D,L-Amino(mesityl)acetic acid
-
Aminoacylase from Aspergillus melleus
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
pH meter
-
Chiral HPLC column for analysis
Protocol Steps:
-
Substrate Preparation:
-
Synthesize N-Acetyl-D,L-Amino(mesityl)acetic acid from racemic this compound using acetic anhydride.
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of N-Acetyl-D,L-Amino(mesityl)acetic acid (e.g., 100 mM) in 0.1 M sodium phosphate buffer at pH 7.5.
-
Add aminoacylase to a final concentration of 0.5 mg/mL.
-
Incubate the reaction at 37°C. Maintain the pH at 7.5 by the controlled addition of a dilute NaOH solution, as the hydrolysis will release acetic acid.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots and analyzing them using a chiral HPLC method to determine the enantiomeric excess of the remaining N-acetylated substrate and the produced free amino acid. The reaction is complete when approximately 50% of the starting material has been hydrolyzed.
-
-
Separation of Enantiomers:
-
Once the reaction is complete, acidify the solution to pH 2 with HCl. This will protonate the carboxylic acid groups.
-
Extract the N-Acetyl-D-Amino(mesityl)acetic acid with diethyl ether. The free L-Amino(mesityl)acetic acid will remain in the aqueous layer due to its charge.
-
Separate the aqueous and organic layers.
-
-
Isolation of Products:
-
D-Enantiomer: Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the N-Acetyl-D-Amino(mesityl)acetic acid. This can be hydrolyzed chemically to yield the D-amino acid if desired.
-
L-Enantiomer: Adjust the pH of the aqueous layer back to the isoelectric point of this compound (approximately pH 6) to precipitate the L-amino acid. Filter, wash with cold water, and dry the solid to obtain pure L-Amino(mesityl)acetic acid.
-
-
Purity Analysis:
-
Determine the optical purity of the isolated L-amino acid and the N-acetyl-D-amino acid using a chiral HPLC column.
-
Data Summary Table:
| Parameter | Value |
| Substrate | N-Acetyl-D,L-Amino(mesityl)acetic acid |
| Enzyme | Aminoacylase (Aspergillus melleus) |
| Buffer | 0.1 M Sodium Phosphate, pH 7.5 |
| Temperature | 37°C |
| Monitoring | Chiral HPLC |
| Separation | Liquid-liquid extraction based on pH |
References
- Bordusa, F. (2002). Proteases in Organic Synthesis. Chemical Reviews, 102(12), 4817-4868.
- Morihara, K., & Oka, T. (1977). A kinetic study of the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester. Biochemical Journal, 163(3), 531-542.
- Hoesl, M. G., et al. (2013). Non-canonical amino acids as a useful synthetic biological tool for lipase. Catalysis Science & Technology, 3(4), 988-994.
- Buller, A. R., & Townsend, C. A. (2013). Intrinsic evolutionary constraints on protease structure, enzyme acylation, and the identity of the catalytic triad. Proceedings of the National Academy of Sciences, 110(15), E1365-E1374.
- Bhat, S. (2013). Non-canonical amino-acids: An emerging ploy to assist lipases in tackling hostile environments.
- Green, A. P., & Turner, N. J. (2016). Biocatalytic retrosynthesis: Redesigning synthetic routes to high-value chemicals. Perspectives in Science, 9, 42-49.
- Hoesl, M. G., et al. (2013). Supplementary Information Non-canonical amino acids as a useful synthetic biological tool for lipase.
- Jacobsen, J. R., & Fasan, R. (2012). Engineered peptide ligases for cell signaling and bioconjugation. Current Opinion in Chemical Biology, 16(1-2), 146-153.
- Chen, J., et al. (2019). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 10(28), 6829-6834.
- Flitsch, S. L., et al. (2007). Enzymatic synthesis of peptides on a solid support. Organic & Biomolecular Chemistry, 5(10), 1624-1230.
- Truong, F., & Chou, C. (2016). Engineering peptide ligase specificity by proteomic identification of ligation sites. Proceedings of the National Academy of Sciences, 113(49), 13917-13922.
- Turner, N. J. (2009). Directed evolution of enzymes for applied biocatalysis. Trends in Biotechnology, 27(6), 326-333.
- Jackson, C. J., et al. (2007). A Designed Peptide Ligase for Total Synthesis of Ribonuclease A with Unnatural Catalytic Residues. Journal of the American Chemical Society, 129(24), 7367-7375.
- Hemu, X., et al. (2019). Structural basis for proenzyme maturation, substrate recognition, and ligation by a hyperactive peptide asparaginyl ligase. The Plant Cell, 31(12), 2956-2972.
- Harris, K., & Craik, D. J. (2021). Site-specific sequential protein labeling catalyzed by a single recombinant ligase.
- Birnbaum, S. M., et al. (1953). RESOLUTION OF THE RACEMIC α-AMINO DERIVATIVES OF HEPTYLIC, CAPRYLIC, NONYLIC, DECYLIC, AND UNDECYLIC ACIDS. Journal of Biological Chemistry, 203(1), 333-338.
- Kim, D., & Kim, D. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization.
- Wrzosek, K., et al. (2020). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes.
- Reddy, B., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3469-3475.
- Wang, D., et al. (2012). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.
Sources
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bachem.com [bachem.com]
- 7. RESOLUTION OF THE RACEMIC α-AMINO DERIVATIVES OF HEPTYLIC, CAPRYLIC, NONYLIC, DECYLIC, AND UNDECYLIC ACIDS | Scilit [scilit.com]
Application Note: Amino(mesityl)acetic Acid as a Versatile Chiral Building Block in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a technical guide on the utilization of amino(mesityl)acetic acid as a chiral starting material for the synthesis of medicinally relevant heterocyclic compounds. The unique steric properties of the mesityl group offer distinct advantages in controlling stereochemistry and influencing reaction outcomes. We present detailed mechanistic insights, step-by-step protocols, and expert commentary for the synthesis of diketopiperazines via Ugi multicomponent reactions, β-lactams through Staudinger cycloaddition, and chiral piperazinones via intramolecular cyclization. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this compound in complex molecule synthesis and drug discovery programs.
Introduction
In the field of medicinal chemistry, the demand for structurally novel and stereochemically pure compounds is perpetual. Chiral building blocks are fundamental to this endeavor, as biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dependent on a single enantiomer.[1][2] α-Amino acids represent a readily available and highly versatile class of chiral precursors used extensively in drug discovery.[3]
Among these, this compound stands out due to its unique structural feature: a bulky, sterically demanding mesityl (2,4,6-trimethylphenyl) group attached to the α-carbon. This group imparts significant steric hindrance, which can be strategically exploited to direct the stereochemical course of reactions, stabilize reactive intermediates, and modulate the conformational properties of the final products. These attributes make it an exceptionally valuable synthon for constructing complex heterocyclic scaffolds, which form the core of a vast number of approved drugs.[4] This document details its application in three powerful synthetic strategies for generating key heterocyclic systems.
Ugi Multicomponent Reaction for Diketopiperazine Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[5][6] The Ugi four-component reaction (U-4CR) is arguably the most prominent MCR, yielding α-acylamino carboxamide adducts that serve as excellent precursors for a variety of heterocyclic systems through post-Ugi transformations.[7][8][9]
Mechanistic Principles of the Ugi Reaction
The Ugi reaction proceeds through a convergent mechanism. Initially, the amine and the aldehyde (or ketone) condense to form an imine. This imine is then protonated by the carboxylic acid component to generate a highly reactive iminium ion. The isocyanide adds to the iminium ion in a key step, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, which, after a rapid intramolecular acyl transfer known as the Mumm rearrangement, yields the final stable dipeptide-like product.[10]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
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- 5. Multicomponent Reactions [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
protocols for coupling Amino(mesityl)acetic acid
An Application Guide and Protocols for the Efficient Coupling of Amino(mesityl)acetic Acid
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the successful coupling of this compound, a sterically hindered building block. The bulky mesityl group (2,4,6-trimethylphenyl) presents significant challenges to standard peptide bond formation, often resulting in low yields and incomplete reactions.[1] This guide explains the underlying chemical principles, compares state-of-the-art coupling reagents, and provides detailed, field-proven protocols to overcome these steric barriers, ensuring high-efficiency synthesis.
The Challenge of Steric Hindrance: The Case of this compound
This compound is an α,α-disubstituted amino acid derivative whose utility in medicinal chemistry stems from the conformational constraints and proteolytic resistance it imparts to peptides. However, the very feature that makes it valuable—the bulky mesityl group—physically obstructs the approach of the nucleophilic amine to the activated carboxyl group.[1] This steric clash dramatically slows the kinetics of amide bond formation.[2]
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or even second-generation reagents like HBTU, are often insufficient to drive these reactions to completion, leading to deletion sequences and complex purification challenges.[1][2] Success requires the use of highly reactive activating agents that can form intermediates capable of overcoming this significant steric barrier.[3]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered amino acids. The ideal reagent rapidly converts the carboxylic acid into a highly reactive activated species, minimizing the time available for side reactions like epimerization.[4][5] Modern onium salts (aminium/uronium and phosphonium) are the reagents of choice for these demanding couplings.[3]
Mechanism of Action: Onium Salt Activation
Onium salt reagents function by reacting with the N-protected amino acid's carboxyl group in the presence of a non-nucleophilic base (typically DIPEA) to form a highly reactive ester intermediate.[6][7] This active ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain to form the desired peptide bond.[1]
Caption: Simplified reaction mechanism for HATU-mediated amide bond formation.
Comparative Analysis of High-Potency Reagents
The selection of a specific onium salt depends on a balance of reactivity, cost, safety, and the specific coupling challenge. For a sterically demanding residue like this compound, HATU and COMU are generally considered the most effective options.
| Reagent | Acronym | Relative Reactivity | Advantages | Disadvantages |
| [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | +++++ | Extremely high reactivity, low racemization, effective for both solution and solid-phase synthesis.[8] | High cost, can cause guanidinylation side reactions if not used correctly.[3] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | +++++ | Reactivity comparable to HATU, superior safety profile (no explosive HOBt/HOAt byproduct), excellent solubility.[1][9] | Higher cost than HBTU, limited solution stability.[3] |
| (Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | ++++ | Good reactivity for standard couplings, less expensive than HATU.[3] | Often insufficient for severely hindered couplings, can lead to guanidinylation.[2] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | ++++ | Strong phosphonium reagent, avoids guanidinylation side reaction of uronium salts.[8] | Produces carcinogenic HMPA byproduct in its original "BOP" formulation; PyBOP is the safer alternative.[9] |
Experimental Protocols
Successful coupling of this compound requires optimized protocols that account for the slow reaction kinetics. Strategies such as increasing reaction time, elevating temperature (judiciously), and performing a "double coupling" are often necessary.[1][2]
Protocol 1: Microwave-Assisted Solid-Phase Synthesis (SPPS)
Microwave-assisted synthesis is highly effective for driving difficult couplings to completion by using microwave energy to rapidly heat the reaction mixture.[2] This method significantly reduces reaction times compared to room temperature protocols.
Materials:
-
Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-protected this compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell 100 mg of resin in 2 mL of DMF for 30 minutes in the synthesizer reaction vessel.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF. Run the standard deprotection cycle (e.g., 5 minutes, drain, then 15 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Amino(mesityl)acetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in 1.5 mL of DMF. Allow the solution to pre-activate for 2-5 minutes.[2] Causality: Pre-activation ensures the highly reactive OAt-ester is formed before the solution is added to the resin, maximizing coupling efficiency from the start.
-
Coupling Reaction: Add the pre-activated coupling solution to the deprotected resin. Perform the coupling in the microwave synthesizer at 75°C for 20-30 minutes.
-
Post-Coupling Wash: Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Confirmation of Coupling (Kaiser Test): Perform a qualitative Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[10] A blue bead color indicates an incomplete reaction.
-
Recoupling (If Necessary): If the Kaiser test is positive, repeat steps 4-7 using a fresh solution of activated amino acid. This "double coupling" is a common and effective strategy for difficult residues.[1]
Caption: Workflow for a microwave-assisted SPPS coupling cycle.
Protocol 2: Room Temperature Coupling for Extremely Hindered Systems
For cases where microwave synthesis is unavailable or for particularly challenging sequences, an overnight coupling at room temperature or with gentle heat may be required. Using a solvent with superior solvating properties like N-methylpyrrolidone (NMP) can also be beneficial.[2]
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: Prepare the pre-activated coupling solution as described in step 4 of Protocol 1, using COMU (4 eq.), DIPEA (8 eq.), and Fmoc-Amino(mesityl)acetic acid (4 eq.) in DMF or NMP.
-
Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, this can be extended overnight.[2] Gentle heating to 40-50°C can be applied cautiously, but may increase the risk of epimerization.[1]
-
Follow steps 6-8 from Protocol 1 to wash and assess the reaction.
Monitoring and Troubleshooting
The success of solid-phase synthesis relies on achieving near-quantitative yields at each deprotection and coupling step.[11] Therefore, monitoring the reaction is critical.
Analytical Monitoring Methods
-
Qualitative Tests: The Kaiser (ninhydrin) test is the most common method for detecting free primary amines.[10] It is simple, rapid, and can be performed routinely after each coupling step. A negative result (yellow/colorless beads) indicates a successful coupling.
-
Quantitative Methods: While destructive, taking a small resin aliquot for analysis can provide more precise data. UV monitoring of the Fmoc-piperidine adduct released during deprotection can quantify the number of available coupling sites before the reaction.[10] After cleavage from the resin, UPLC-MS and Amino Acid Analysis (AAA) are the gold standards for confirming the final product's identity, purity, and composition.[12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reagent reactivity.2. Insufficient reaction time/temperature. | 1. Switch Reagent: If using HBTU, switch to a more potent reagent like HATU or COMU.[1]2. Double Couple: Perform a second coupling with fresh reagents.[1]3. Increase Time/Temp: Extend reaction time or use microwave heating. |
| Low Final Yield | 1. Inefficient resin swelling.2. Peptide aggregation on the resin. | 1. Ensure the resin is fully swollen in DMF or NMP before starting the synthesis.[2]2. Change Solvent: Switch from DMF to NMP, which has better solvating properties.[2] |
| Epimerization | 1. Prolonged pre-activation time.2. Excessive base. | 1. Keep pre-activation times to a minimum (1-2 minutes) before adding to the resin.2. Use DIPEA judiciously; consider using a weaker base like 2,4,6-collidine for sensitive residues.[4] |
digraph "Decision_Tree" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=72]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start: Couple this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave [label="Microwave\nSynthesizer Available?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; UseMW [label="Use Protocol 1:\nMicrowave-Assisted (HATU/COMU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoMW [label="Use Protocol 2:\nRoom Temp / Gentle Heat", fillcolor="#FBBC05", fontcolor="#202124"]; Kaiser [label="Kaiser Test after 1st Coupling", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Success:\nProceed to next cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Perform Double Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges Start -> Microwave; Microwave -> UseMW [label="Yes"]; Microwave -> NoMW [label="No"]; UseMW -> Kaiser; NoMW -> Kaiser; Kaiser -> Success [label="Negative"]; Kaiser -> Failure [label="Positive"];
}
Caption: Decision tree for selecting a coupling protocol for this compound.
Conclusion
The incorporation of sterically demanding residues like this compound is a formidable but solvable challenge in modern peptide synthesis. Success hinges on moving beyond standard coupling conditions and employing highly potent onium salt reagents, such as HATU and COMU, under optimized protocols. Microwave-assisted synthesis offers a powerful tool for accelerating these sluggish reactions. By combining potent reagents with robust methodologies and diligent in-process monitoring, researchers can efficiently incorporate these valuable building blocks to create novel peptides with enhanced stability and defined conformations for therapeutic and research applications.
References
-
Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Available at: [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]
-
[Mesityl(methyl)amino]acetic acid. (n.d.). Available at: [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. ResearchGate. (2004). Available at: [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). Journal of Organic Chemistry. Available at: [Link]
-
Peptide Coupling Reactions. (2015). Omics Online. Available at: [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
Epimerisation in Peptide Synthesis. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Peptide synthesis. Wikipedia. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. omicsonline.org [omicsonline.org]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amino(mesityl)acetic Acid
Welcome to the technical support center for the synthesis of Amino(mesityl)acetic acid, also known as 2-amino-2-(2,4,6-trimethylphenyl)acetic acid. This non-proteinogenic amino acid presents unique synthetic challenges due to the significant steric hindrance imposed by the mesityl group. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges, optimize reaction yields, and ensure the synthesis of a high-purity final product. We will delve into common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, particularly when using the Strecker synthesis, which is a common and efficient method for α-amino acid production.[1]
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield, and how can I improve it?
Answer:
Low yields in the synthesis of sterically hindered amino acids like this compound are a frequent challenge. The bulky mesityl group can impede key reaction steps. A systematic review of your process is the best approach to identify the bottleneck.[2]
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation between mesitylaldehyde and ammonia to form the imine is an equilibrium-driven process. The steric bulk of the mesityl group can slow this reaction and shift the equilibrium unfavorably.
-
Expert Recommendation: Drive the reaction forward by removing water, a byproduct of imine formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[3] Additionally, ensure your ammonia source (e.g., ammonium chloride) is in sufficient excess to push the equilibrium towards the imine.[4]
-
-
Slow Cyanide Attack: The nucleophilic attack of the cyanide ion on the iminium carbon is the crucial C-C bond-forming step.[3][5] Steric hindrance from the ortho-methyl groups on the mesityl ring can significantly slow this step.
-
Expert Recommendation: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely, as excessive heat can lead to side reactions. Extending the reaction time is also a viable strategy for slower-reacting substrates.[2]
-
-
Inefficient Hydrolysis of the Aminonitrile: The final step, hydrolysis of the α-aminonitrile intermediate to the carboxylic acid, requires harsh conditions (typically strong acid and heat). Incomplete hydrolysis will result in a lower yield of the desired amino acid.
-
Expert Recommendation: Ensure the hydrolysis is complete by using a sufficient concentration of strong acid (e.g., 6M HCl or a mixture of concentrated H₂SO₄ in water) and maintaining a reflux temperature for an adequate duration (which could be several hours).[6][7] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the aminonitrile starting material is fully consumed.
-
-
Losses During Work-up and Purification: Amino acids are zwitterionic and can have challenging solubility profiles, leading to significant product loss during extraction and crystallization.
-
Expert Recommendation: During aqueous work-up, carefully adjust the pH. To isolate the amino acid, bring the pH of the solution to its isoelectric point (pI). At the pI, the amino acid has a net-zero charge and minimum solubility in water, facilitating its precipitation or crystallization. For purification, recrystallization from a suitable solvent system, such as a water/ethanol mixture, is often effective.[8]
-
Question 2: The reaction seems to stall or proceeds very slowly. How can I improve the reaction rate without generating more impurities?
Answer:
Slow reaction kinetics are a direct consequence of the steric hindrance from the mesityl group.
-
Catalysis: While the Strecker synthesis is not typically catalyst-driven in the classical sense, ensuring the reagents are of high quality is critical. The ammonium chloride not only provides the ammonia but also acts as a mild acid to protonate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by ammonia.[4]
-
Temperature Optimization: A systematic temperature optimization study is recommended. Run the reaction at several different temperatures (e.g., 40°C, 60°C, 80°C) and monitor the progress. The goal is to find the "sweet spot" that accelerates the desired reaction without significantly increasing the rate of side-product formation.
-
Solvent Choice: The choice of solvent can influence reaction rates. A solvent that effectively solubilizes all reactants, including the ammonium salt and cyanide source, is crucial. Protic solvents like methanol or ethanol are often used for the initial imine formation and cyanide addition step.
Question 3: I'm observing significant side-product formation. What are these impurities and how can I minimize them?
Answer:
Side products can complicate purification and reduce the overall yield. The most common side products in a Strecker synthesis are:
-
Cyanohydrin Formation: If the cyanide ion attacks the starting aldehyde before the imine is formed, a cyanohydrin is produced.
-
Mitigation Strategy: Ensure a high concentration of ammonia is present from the start of the reaction. This favors the formation of the imine over the cyanohydrin. Pre-forming the imine by stirring the aldehyde and ammonia source together before adding the cyanide can also be an effective strategy.
-
-
Products from Aldehyde Self-Condensation: Under basic or acidic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation).
-
Mitigation Strategy: Maintain careful control over the reaction's pH and temperature. Adding the cyanide source gradually can help keep the concentration of reactive intermediates low and minimize self-condensation.
-
-
Over-hydrolysis or Decomposition: During the harsh acidic hydrolysis of the nitrile, prolonged exposure to high temperatures can sometimes lead to decomposition of the desired amino acid.
-
Mitigation Strategy: Monitor the hydrolysis step closely using TLC or HPLC. Once the aminonitrile has been fully consumed, proceed with the work-up without unnecessary delay.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The Strecker synthesis is arguably the most direct and widely used method.[1] It is a three-component reaction involving an aldehyde (mesitylaldehyde), an ammonia source (like ammonium chloride), and a cyanide source (like sodium or potassium cyanide), followed by hydrolysis.[4][5][9] This method is robust and adaptable for producing a variety of α-amino acids.[3]
Q2: How does the steric hindrance of the mesityl group specifically impact the key reaction steps?
A2: The two ortho-methyl groups of the mesityl ring create a "cage" around the reaction center. This has two major impacts:
-
On Imine Formation: The approach of the ammonia nucleophile to the aldehyde's carbonyl carbon is sterically hindered, slowing down the formation of the tetrahedral intermediate.
-
On Cyanide Addition: The subsequent attack of the cyanide ion on the iminium carbon is also sterically hindered. This step is often the rate-limiting step for highly substituted aldehydes. Overcoming this steric barrier typically requires more forcing conditions like higher temperatures or longer reaction times.[2]
Q3: What are the critical safety precautions when performing a Strecker synthesis?
A3: Extreme caution is required. The Strecker synthesis uses highly toxic cyanide salts (e.g., NaCN or KCN). Acidification of cyanide salts liberates hydrogen cyanide (HCN), a highly toxic and volatile gas.
-
ALWAYS perform this reaction in a well-ventilated fume hood.
-
ALWAYS wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have a cyanide poisoning antidote kit available and ensure you are trained in its use.
-
Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. You should be able to identify characteristic peaks for the aromatic protons of the mesityl group, the methyl protons, and the α-proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. Using a chiral column can also allow for the separation and quantification of the (R) and (S) enantiomers, as the standard Strecker synthesis produces a racemic mixture.[9]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Appendices
Appendix A: Detailed Experimental Protocol (Illustrative Strecker Synthesis)
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and scale.
Step 1: α-Aminonitrile Formation
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add mesitylaldehyde (1.0 eq) and methanol.
-
Add a solution of ammonium chloride (NH₄Cl, 1.5 eq) in water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium cyanide (NaCN, 1.2 eq) in water via the dropping funnel over 1 hour, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
The resulting α-aminonitrile may precipitate from the solution. Collect the solid by filtration or use the mixture directly in the next step.
Step 2: Hydrolysis to Amino Acid
-
Transfer the crude α-aminonitrile mixture to a round-bottom flask.
-
Add 6M hydrochloric acid (HCl) in sufficient quantity to fully dissolve the nitrile.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain this temperature for 6-12 hours.
-
Monitor the hydrolysis by TLC until the starting aminonitrile is no longer visible.
-
Cool the reaction mixture to room temperature.
Step 3: Isolation and Purification
-
Cool the acidic solution in an ice bath.
-
Carefully neutralize the solution by adding a base (e.g., ammonium hydroxide or sodium hydroxide solution) to adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6).
-
The amino acid will precipitate as a white solid.
-
Allow the mixture to stand in the cold for several hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a water/ethanol solvent system.
Appendix B: Data Table for Optimization
The following table provides a framework for optimizing reaction conditions. Researchers should systematically vary these parameters to find the optimal conditions for their specific setup.
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D | Observed Yield (%) | Purity (%) |
| Temperature (Step 1) | Room Temp | 40 °C | 60 °C | 0 °C | ||
| Reaction Time (Step 1) | 12 hours | 24 hours | 6 hours | 18 hours | ||
| Hydrolysis Acid | 6M HCl | 3M H₂SO₄ | 8M HCl | Conc. H₂SO₄/H₂O | ||
| Hydrolysis Time | 6 hours | 12 hours | 24 hours | 8 hours |
Appendix C: Visual Workflows (Graphviz)
Caption: General workflow for the Strecker synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Amino(mesityl)acetic Acid
Welcome to the technical support guide for the purification of crude Amino(mesityl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this sterically hindered amino acid.
Introduction
This compound is a non-proteinogenic amino acid characterized by the bulky mesityl (2,4,6-trimethylphenyl) group attached to the alpha-carbon.[1] This steric hindrance presents unique challenges during its synthesis and subsequent purification. Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents.[2][3][4] Achieving high purity is critical for its application in pharmaceutical development and other research areas.
This guide provides practical, field-proven insights into overcoming common purification hurdles. We will explore various techniques, from classical recrystallization and acid-base extraction to more advanced chromatographic methods, explaining the "why" behind each step to empower you to make informed decisions in your own experiments.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound won't crystallize out of solution, even after cooling. What's going wrong?
A1: This is a common issue often related to solvent choice or the presence of impurities that inhibit crystal formation. Here’s a systematic approach to troubleshoot this:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For this compound, which has both polar (amino and carboxylic acid groups) and non-polar (mesityl group) regions, a mixed solvent system is often required.[7][8]
-
Solution: Start with a solvent screen. Test small amounts of your crude product in various solvents and solvent mixtures (e.g., ethanol/water, methanol/water, isopropanol/water). You are looking for a system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
-
Supersaturation Has Not Been Reached: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[9]
-
Solution: Try to slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. Then, allow it to cool again.
-
-
Inhibition by Impurities: Certain impurities can interfere with the crystal lattice formation.
-
Solution: If solvent adjustments don't work, consider a preliminary purification step. An acid-base extraction can be very effective at removing non-amino acid impurities before attempting recrystallization.[10]
-
-
Slow Nucleation: Sometimes, crystal formation needs a "kick-start."
Q2: The purity of my this compound did not improve after recrystallization. Why?
A2: This indicates that the impurities have similar solubility properties to your desired product in the chosen solvent system.
-
Co-precipitation of Impurities: If the impurity is structurally very similar to this compound, it may co-precipitate.
-
Solution: A different purification technique may be necessary. Column chromatography is often the next logical step to separate compounds with similar polarities.[11]
-
-
Incorrect Solvent Choice: The chosen solvent may be dissolving the impurities along with the product at high temperatures, and both are crashing out upon cooling.
-
Solution: Re-evaluate your solvent system. An ideal solvent would keep the impurities dissolved even at low temperatures.[5]
-
Acid-Base Extraction Challenges
Q3: I performed an acid-base extraction, but my yield is very low. Where did my product go?
A3: Low yield in an acid-base extraction of an amino acid often points to issues with pH adjustment or the formation of emulsions.
-
Incomplete pH Adjustment: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) groups.[12] To effectively move it between aqueous and organic layers, you need to carefully control the pH.
-
To extract into the aqueous basic layer: You need to deprotonate the carboxylic acid group by adding a base (e.g., NaOH or NaHCO3) to raise the pH sufficiently.
-
To precipitate from the aqueous layer: You must then acidify the aqueous layer to the isoelectric point (pI) of the amino acid. At its pI, the amino acid exists as a zwitterion and has minimum solubility in water, causing it to precipitate.[8][13] Overshooting the pI by adding too much acid can re-dissolve the product by protonating the amino group.
-
Solution: Use a pH meter to carefully adjust the pH during extraction and precipitation. The exact pI may need to be determined empirically, but it will be in the weakly acidic to neutral range.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion between the aqueous and organic layers, trapping your product at the interface.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel several times. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) to break it. Allowing the funnel to stand for an extended period can also help.
-
Column Chromatography Difficulties
Q4: My this compound is streaking on the silica gel column. How can I get clean separation?
A4: Streaking, or tailing, of polar compounds like amino acids on a normal-phase silica gel column is a common problem. This is due to the strong interaction between the polar functional groups of the amino acid and the acidic silanol groups on the silica surface.
-
Strong Adsorption to Silica: The basic amino group and the acidic carboxylic acid group can bind tightly to the silica gel.
-
Solution 1: Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica. For an amino acid, adding a small percentage of acetic acid or triethylamine to the mobile phase can significantly improve peak shape.[14] For example, a mobile phase of dichloromethane/methanol with 0.1-1% acetic acid can be effective.
-
Solution 2: Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different type of chromatography. Reverse-phase chromatography (using a C18 column) is often a better choice for polar compounds.[14] In this case, the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA).[14][15]
-
Solution 3: Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying amino acids.[11][12][16] You can use a cation exchange resin to bind the positively charged amino acid at a low pH, wash away neutral and anionic impurities, and then elute your product by increasing the pH or the salt concentration.[12][16]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
This protocol is a good starting point for moderately impure crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Stir and heat gently on a hot plate.
-
Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the saturation point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for removing neutral or acidic/basic impurities that are not amino acids.[10]
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
pH meter or pH paper
-
Beakers
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add 1 M NaOH solution to the separatory funnel. Gently invert the funnel several times to mix the layers. Vent frequently. The this compound will be deprotonated and move into the aqueous (bottom) layer as its sodium salt.
-
Separate the aqueous layer and collect it in a beaker.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure all the amino acid has been extracted.
-
Combine the aqueous extracts.
-
Cool the combined aqueous solution in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring and monitoring the pH. The this compound will precipitate out as it reaches its isoelectric point.
-
Continue adding HCl until no more precipitate forms. Be careful not to add excess acid, which could re-dissolve the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.
Visualization of Purification Workflow
Decision Tree for Purification Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate purification strategy based on the initial assessment of the crude product.
Sources
- 1. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. youtube.com [youtube.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. column-chromatography.com [column-chromatography.com]
- 12. diaion.com [diaion.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Technical Support Center: Purification of Amino(mesityl)acetic Acid
Welcome to the technical support center for the synthesis and purification of Amino(mesityl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered aromatic amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.
Introduction to this compound Synthesis
This compound is typically synthesized via the Strecker synthesis, a robust method for creating α-amino acids.[1][2] This multi-step, one-pot reaction involves the treatment of an aldehyde, in this case, mesitylaldehyde, with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile intermediate.[1] While effective, the reaction can yield several impurities that necessitate carefully designed purification strategies.
The overall reaction scheme is as follows:
-
Imine Formation: Mesitylaldehyde reacts with ammonia to form an imine.
-
Aminonitrile Formation: A cyanide anion attacks the imine to form an α-aminonitrile.
-
Hydrolysis: The nitrile group of the aminonitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, forming this compound.[2]
Due to the steric hindrance imposed by the mesityl group, reaction kinetics may be slower, and side reactions can become more prevalent, leading to a complex crude product mixture.[3][4]
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is an oily residue instead of a solid, making isolation difficult. What should I do?
Answer:
An oily product often indicates the presence of impurities that depress the melting point and inhibit crystallization. The primary culprits are typically unreacted starting materials, particularly mesitylaldehyde, or the intermediate α-aminonitrile.
Causality:
-
Mesitylaldehyde: This starting material is a liquid at room temperature and can prevent the solidification of your product if present in significant amounts.[5]
-
α-Amino(mesityl)acetonitrile: The intermediate aminonitrile may not have fully hydrolyzed. Its presence can lead to an impure, oily final product.
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: Before beginning the work-up, ensure the hydrolysis of the nitrile is complete. This can be monitored by Thin Layer Chromatography (TLC) or by extending the reaction time and/or increasing the temperature of the hydrolysis step.
-
Acid-Base Extraction: This is the most effective method to separate the amphoteric amino acid from neutral or basic/acidic impurities.[6]
-
Step 1: Dissolution: Dissolve the crude oily product in an organic solvent such as diethyl ether or ethyl acetate.
-
Step 2: Basic Wash: Extract the organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid group of your desired amino acid will be deprotonated, forming a water-soluble carboxylate salt that will move to the aqueous layer. Unreacted mesitylaldehyde and other neutral impurities will remain in the organic layer.
-
Step 3: Acidification and Isolation: Separate the aqueous layer and acidify it with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 5-6 (the isoelectric point of many amino acids). This will protonate the carboxylate group, causing the pure this compound to precipitate out of the solution.
-
Step 4: Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Question 2: After purification, my NMR spectrum still shows unexpected peaks. How can I identify and remove these persistent impurities?
Answer:
Persistent impurities after initial purification often require more rigorous techniques. The first step is to identify the impurity based on its chemical shift in the NMR spectrum.
Common Impurities and their ¹H NMR Signatures:
| Impurity | Expected ¹H NMR Chemical Shift (ppm) | Notes |
| Residual Solvents | Varies (e.g., Diethyl ether: ~1.2 (t), ~3.5 (q); Ethyl acetate: ~1.2 (t), ~2.0 (s), ~4.1 (q)) | Consult tables of common NMR solvent impurities.[7][8] |
| Mesitylaldehyde | ~10.0 (s, aldehyde proton), ~7.0 (s, aromatic protons), ~2.5 (s, methyl protons) | The aldehyde proton is a very distinct singlet far downfield. |
| α-Amino(mesityl)acetonitrile | Chemical shifts will be different from the final product. Look for the absence of a broad carboxylic acid proton peak. | |
| N-Formylthis compound | An additional singlet around 8.0-8.5 ppm (formyl proton) and distinct amide N-H proton signal. | This side product can form if formic acid is generated in situ during the reaction. |
Advanced Purification Protocols:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[9] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[10]
-
Solvent Screening: Experiment with a range of solvents on a small scale. Good starting points for N-aryl amino acids include:
-
Ethanol/water mixtures
-
Acetone/hexane mixtures
-
Toluene
-
-
Procedure: Dissolve the impure solid in a minimum amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration.[9]
-
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed.[11]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. For acidic compounds like amino acids, it is often beneficial to add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to improve peak shape and prevent streaking on the column.
-
Visualization: Amino acids are often not UV-active. Use a visualizing agent like ninhydrin stain on the TLC plates to monitor the separation.[6] A purple spot will indicate the presence of the amino acid.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the correct starting material for the Strecker synthesis of this compound?
A1: The correct starting material is mesitylaldehyde (2,4,6-trimethylbenzaldehyde).[5][12] The Strecker synthesis begins with an aldehyde or a ketone.[1][2][8]
Q2: I am having trouble visualizing my product on a TLC plate. What should I do?
A2: Amino acids are often not visible under UV light. You need to use a chemical stain for visualization. The most common stain for amino acids is ninhydrin .[6][7] After eluting your TLC plate, dry it completely and then dip it into a ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun until a colored spot (usually purple or yellow for proline) appears.[7]
Q3: How can I be sure that the hydrolysis of the intermediate aminonitrile is complete?
A3: You can monitor the progress of the hydrolysis reaction using TLC. The aminonitrile intermediate will have a different Rf value than the final amino acid product. Spot the reaction mixture alongside a standard of your starting material (if available) on a TLC plate. The disappearance of the aminonitrile spot and the appearance of the amino acid spot (visualized with ninhydrin) indicate the completion of the reaction. Alternatively, you can take a small aliquot of the reaction mixture, work it up, and analyze it by ¹H NMR to check for the disappearance of the nitrile group and the appearance of the carboxylic acid proton.
Q4: What safety precautions should I take when working with cyanide salts?
A4: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal according to your institution's safety guidelines.
Experimental Workflow Diagrams
Below are diagrams illustrating the key purification workflows described in this guide.
Caption: Acid-Base Extraction Workflow
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. thieme.de [thieme.de]
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- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
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- 10. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 11. epfl.ch [epfl.ch]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Amino(mesityl)acetic Acid
Welcome to the technical support center for the synthesis of Amino(mesityl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and detailed protocols to enhance the success of your experiments.
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound, a sterically hindered α-amino acid, presents unique challenges primarily due to the bulky mesityl group. The three methyl groups on the aromatic ring significantly influence the reactivity of the starting material, mesitylaldehyde, and the subsequent intermediates. This steric hindrance can lead to slow reaction rates, incomplete conversions, and the formation of specific side products. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Issues Related to Imine Formation
The initial step of the Strecker synthesis involves the formation of an imine from mesitylaldehyde and an ammonia source. The steric bulk of the mesityl group can make this step less favorable than with unhindered aldehydes.
Question 1: My reaction shows a low conversion of mesitylaldehyde to the desired aminonitrile. What could be the cause?
Answer: Low conversion of mesitylaldehyde is a common issue and can be attributed to several factors related to imine formation and subsequent cyanide addition.
-
Reversible Imine Formation: The formation of the imine from mesitylaldehyde and ammonia is a reversible reaction.[1] The steric hindrance from the mesityl group can shift the equilibrium towards the starting materials. To drive the reaction forward, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate.[1]
-
Inefficient Cyanide Addition: The subsequent nucleophilic attack of the cyanide ion on the sterically hindered imine can also be slow. Ensuring an adequate concentration of the cyanide source and optimizing the reaction temperature can help improve the rate of this step.
dot
Caption: Equilibrium of imine formation from mesitylaldehyde.
Section 2: Common Side Reactions and Byproduct Formation
The reaction conditions for the Strecker synthesis, particularly the use of a cyanide source and varying pH, can lead to several side reactions with mesitylaldehyde.
Question 2: I have identified byproducts in my reaction mixture. What are the most common side reactions?
Answer: The most prevalent side reaction when using mesitylaldehyde, an aldehyde without α-hydrogens, under basic conditions is the Cannizzaro reaction .[2][3]
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of mesitylaldehyde can disproportionate to form mesityl alcohol and mesitoic acid.[4][5] This reaction competes with the desired imine formation and can significantly reduce the yield of the target amino acid. To minimize the Cannizzaro reaction, it is advisable to control the basicity of the reaction medium and the temperature.
Another potential byproduct is mesitylacetonitrile , which can arise from the reaction of a mesityl halide precursor with cyanide if that route is used to prepare a starting material.[6]
dot
Caption: The Cannizzaro disproportionation of mesitylaldehyde.
Section 3: Challenges in Aminonitrile Hydrolysis
The final step of the Strecker synthesis is the hydrolysis of the α-aminonitrile to the corresponding amino acid. This step can be particularly challenging for sterically hindered nitriles.
Question 3: The hydrolysis of my 2-amino-2-(2,4,6-trimethylphenyl)acetonitrile is very slow or incomplete. How can I improve this step?
Answer: The hydrolysis of sterically hindered nitriles often requires more forcing conditions than for their unhindered counterparts.[7][8]
-
Harsh Reaction Conditions: You may need to use higher concentrations of acid or base and elevated temperatures to drive the hydrolysis to completion. However, be aware that harsh conditions can also lead to degradation of the product. Careful monitoring of the reaction progress by techniques like TLC or HPLC is recommended.
-
Stepwise Hydrolysis: The hydrolysis of nitriles proceeds through an amide intermediate.[9] It's possible that the reaction is stalling at the amide stage. If you isolate the amide, you may need to subject it to a second, more vigorous hydrolysis step.
Table 1: General Conditions for Hydrolysis of Hindered Nitriles
| Condition | Reagents | Temperature | Notes |
| Acidic | Concentrated HCl or H₂SO₄ | Reflux | Can lead to charring if not controlled. |
| Basic | 6-12 M NaOH or KOH | Reflux | The product will be the carboxylate salt, requiring an acidic workup. |
Section 4: Purification of this compound
The purification of the final product can be complicated by its physical properties and the presence of byproducts.
Question 4: I am having difficulty purifying the final amino acid. What are the recommended methods?
Answer: The purification strategy will depend on the nature of the impurities.
-
Crystallization: Crystallization is often the most effective method for purifying amino acids.[10] Due to the amphipathic nature of this compound (containing both a nonpolar mesityl group and polar amino and carboxyl groups), a mixed solvent system may be required. Common solvent systems for recrystallization of amino acids include water/ethanol, water/acetone, or water/isopropanol.[11] The pH of the solution is also a critical factor; adjusting the pH to the isoelectric point of the amino acid will minimize its solubility and promote crystallization.
-
Ion-Exchange Chromatography: If crystallization is not effective in removing all impurities, ion-exchange chromatography can be a powerful alternative.[10]
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., 1:1 ethanol/water).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
References
- D. J. Freas, G. C. Fu, J. Am. Chem. Soc., 2021, 143, 8614-8618.
-
NROChemistry. Strecker Synthesis. [Link]
-
Cannizzaro Reaction. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
- Y. Hayashi, et al. J. Am. Chem. Soc. 2022, 144, 23, 10145–10150.
-
Quora. Why does the Cannizzaro reaction occur in basic and not in an acidic medium? [Link]
- S. K. Guchhait, et al. Beilstein J. Org. Chem. 2024, 20, 843–878.
-
Y. Hayashi, et al. PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Organic Syntheses. Rhodium-Catalyzed Hydration of Nitriles to Amides. [Link]
-
Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). [Link]
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]
-
ResearchGate. Commeyras-assisted hydrolysis of α-amino nitriles. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
- Google Patents.
- Google Patents. Process for purifying long chain amino acids.
-
Organic Syntheses. Mesitylacetic acid. [Link]
-
GEA. Crystallization of Amino Acids. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
ResearchGate. Hydrolysis of aminoacetonitrile in glycine via the glycinamide. [Link]
-
ResearchGate. Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. [Link]
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- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. quora.com [quora.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Amino(mesityl)acetic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Amino(mesityl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered, non-proteinogenic amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction outcomes.
Overview of Synthetic Strategies
The synthesis of α-amino acids is a well-established field, with several named reactions providing reliable routes. For this compound, the steric hindrance from the 2,4,6-trimethylphenyl (mesityl) group presents unique challenges. The most common and adaptable method for this target molecule is the Strecker synthesis .[1][2][3] This three-component reaction involves the condensation of mesitylaldehyde, an ammonia source, and a cyanide source to form an intermediate α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
An alternative approach is the O'Donnell Amino Acid Synthesis , which involves the alkylation of a benzophenone imine of a glycine ester using a mesityl-containing electrophile, typically under phase-transfer catalysis conditions.[4][5] While powerful, this guide will focus primarily on the more convergent Strecker approach.
Visualizing the Strecker Synthesis Pathway
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions when performing a Strecker synthesis? A1: The primary hazard is the use of a cyanide source (e.g., KCN, NaCN) and the potential generation of highly toxic hydrogen cyanide (HCN) gas. ALWAYS perform this reaction in a well-ventilated fume hood. Acid should never be added directly to a concentrated solution of cyanide salts. It is crucial to have a quench solution ready (e.g., a basic solution of ferrous sulfate or sodium hypochlorite) to neutralize any spills or residual cyanide. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the mesitylaldehyde starting material. The aminonitrile intermediate will have a different Rf value. The final amino acid product is often very polar and may not move from the baseline in many organic solvent systems. In this case, you can use a polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid) or use a ninhydrin stain, which will stain the amino acid spot purple/blue. [6]Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool to monitor the appearance of products and intermediates by their mass. [7]
-
Q3: Can this synthesis be adapted to produce enantiomerically pure this compound? A3: Yes, asymmetric Strecker syntheses have been developed. This typically involves replacing ammonia with a chiral amine auxiliary or, more commonly, using a chiral catalyst. [8]Chiral thiourea or guanidine-based catalysts, as well as chiral metal complexes, have been shown to be effective in promoting the enantioselective addition of cyanide to imines. [8][9]Optimizing an asymmetric variant requires careful screening of catalysts, solvents, and temperatures to achieve high enantiomeric excess (ee). [10][11]
-
Q4: What are some common side products I should be aware of? A4: Besides unreacted starting materials, potential side products include:
-
Mesitoic Acid: From the oxidation of the starting mesitylaldehyde.
-
Amide Intermediate: From the incomplete hydrolysis of the nitrile group.
-
Cannizzaro Products: If the reaction conditions for imine formation are too basic, the aldehyde can disproportionate.
-
Over-alkylation Products: In O'Donnell synthesis, dialkylation can be an issue. [5]
-
Table 1: Influence of Reaction Parameters on Strecker Synthesis
| Parameter | Condition | Expected Outcome on Yield/Purity | Rationale & Causality |
| pH (Step 1) | Weakly Acidic (4-6) | Favors imine formation | Protonation of the aldehyde carbonyl activates it for nucleophilic attack by ammonia, and the acidic environment facilitates dehydration. [3] |
| pH (Step 1) | Basic (>8) | Low imine yield | Reduces the rate of dehydration and can promote side reactions like the Cannizzaro reaction for aldehydes lacking α-hydrogens. |
| Temperature | Room Temp vs. 40-50°C | Increased rate, potential for side products | Higher temperatures can overcome the activation energy barrier, especially for sterically hindered substrates, but may reduce selectivity. |
| Hydrolysis | 6M HCl vs. 12M HCl | Faster hydrolysis | Higher acid concentration increases the rate of protonation and subsequent hydrolysis of the nitrile and any intermediate amides. |
| Solvent | Aprotic vs. Protic (e.g., Methanol) | Protic solvents are generally preferred | Protic solvents can participate in proton transfer steps and are good at solvating the ionic intermediates and reagents. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Strecker Reaction
Disclaimer: This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions. All steps involving cyanide must be performed in a certified chemical fume hood.
Step 1: Formation of α-Aminonitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add mesitylaldehyde (e.g., 10 g, 1.0 eq).
-
Add methanol (100 mL) to dissolve the aldehyde.
-
Add ammonium chloride (1.2 eq) to the solution and stir for 15 minutes.
-
In a separate beaker, dissolve potassium cyanide (1.2 eq) in a minimum amount of water and add it dropwise to the reaction mixture over 30 minutes.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the aldehyde spot.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Carefully add the crude α-aminonitrile to a round-bottom flask.
-
Add 6 M hydrochloric acid (enough to fully submerge the starting material, typically 10 mL per gram of nitrile).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Maintain reflux for 12-24 hours, monitoring by TLC or LC-MS until the aminonitrile is consumed.
-
Cool the reaction mixture to room temperature, then further in an ice bath.
-
Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH reaches ~6-7 (the approximate pI). The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration. Wash the solid thoroughly with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the solid in a vacuum oven to obtain crude this compound.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to just dissolve the solid.
-
While the solution is still hot, slowly add ethanol dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
-
Fuson, R.C., & Rabjohn, N. (1945). Mesitylacetic Acid. Organic Syntheses, 25, 65. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3891204, this compound. Retrieved from [Link]
-
Wen, L., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]
-
Fuson, R.C., & McKeever, C.H. (1941). Mesitaldehyde. Organic Syntheses, 21, 72. [Link]
-
Reddy, K. L., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-10. [Link]
-
Clarke, H.T., & Bean, C.M. (1931). Methyliminodiacetic acid. Organic Syntheses, 11, 66. [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying long chain amino acids.
-
Opatz, T., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(16), 4793. [Link]
-
ResearchGate. (2010). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. [Link]
-
CORE. (n.d.). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. Retrieved from [Link]
-
MacMillan Group. (n.d.). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Amino acids. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2015). Recent Advances in Asymmetric Catalytic Methods for the Formation of Acyclic α,α-Disubstituted α-Amino Acids. The Journal of Organic Chemistry, 80(1), 1–7. [Link]
-
Varseev, G. N. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]
-
Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Yang, J. W. (2017). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 15(34), 7074-7087. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Amino acids - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 9. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: A Troubleshooting Guide for Amino(mesityl)acetic Acid Experiments
Welcome to the technical support center for Amino(mesityl)acetic acid, a sterically hindered non-proteinogenic amino acid of increasing interest in peptide synthesis and drug discovery. The bulky mesityl group presents unique challenges in its synthesis, purification, and incorporation into larger molecules. This guide provides in-depth, field-proven insights to help researchers navigate these complexities and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for this compound?
Two primary synthetic strategies are commonly employed for the synthesis of α-amino acids, and these can be adapted for this compound:
-
The Strecker Synthesis: This classical method involves a one-pot, three-component reaction of an aldehyde (mesitylaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] The bulky mesityl group on the aldehyde can significantly slow down the reaction rate.
-
α-Amination of Mesitylacetic Acid Derivatives: This approach involves the direct introduction of an amino group at the α-position of a mesitylacetic acid derivative.[4] This can be achieved through various methods, including electrophilic amination of a corresponding enolate.
2. What are the key challenges associated with the synthesis of this sterically hindered amino acid?
The primary challenge is the steric hindrance imposed by the mesityl group, which can lead to:
-
Slow reaction kinetics: The bulky aromatic ring can impede the approach of reagents to the reaction center.[5][6]
-
Low yields: Incomplete reactions are common due to the high activation energy required to overcome steric repulsion.
-
Side reactions: The forcing conditions sometimes required (e.g., higher temperatures, longer reaction times) can promote the formation of unwanted byproducts.
Troubleshooting Guide: Synthesis
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation in Strecker Synthesis
-
Question: I am attempting a Strecker synthesis with mesitylaldehyde, but I am observing very low conversion to the desired α-aminonitrile. What could be the issue?
-
Answer: The steric bulk of the mesityl group is likely hindering the initial formation of the imine intermediate and the subsequent nucleophilic attack by the cyanide ion.[1][2]
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: Sterically hindered substrates often require more forcing conditions. Cautiously increase the reaction temperature and extend the reaction time, while carefully monitoring for potential side reactions by thin-layer chromatography (TLC).
-
Optimize Reagent Stoichiometry: Ensure an adequate excess of ammonia and cyanide is used to drive the equilibrium towards product formation.
-
Use of a Lewis Acid Catalyst: The addition of a mild Lewis acid catalyst can help to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.
-
Alternative Cyanide Source: Consider using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid, which can sometimes be more effective for hindered substrates.
-
Workflow for Optimizing Strecker Synthesis of this compound
Caption: A stepwise approach to troubleshooting low yields in the Strecker synthesis of this compound.
Issue 2: Side Reactions and Impurity Formation
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. What are the likely side reactions?
-
Answer: The forcing conditions required for the synthesis can lead to several side reactions. With the mesityl group, side reactions on the aromatic ring are less common due to steric protection. However, other side reactions can occur.
Common Side Reactions:
-
Cannizzaro Reaction of Mesitylaldehyde: Under basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid.
-
Over-alkylation (in α-amination): If the nitrogen source is a primary amine, there is a risk of forming the secondary amine adduct.
-
Formation of Mesityl Oxide Analogs: Under certain acidic or basic conditions, self-condensation of starting materials or intermediates can occur.[7]
Mitigation Strategies:
-
Careful Control of Reaction Conditions: Maintain the optimal temperature and pH to minimize side reactions.
-
Use of Protecting Groups: If using an α-amination strategy, consider protecting the amino group of the aminating agent to prevent over-alkylation.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Troubleshooting Guide: Purification
Issue 3: Difficulty in Isolating the Product
-
Question: I am struggling to purify this compound from my crude reaction mixture. Standard extraction and crystallization techniques are not effective.
-
Answer: The amphoteric nature of amino acids, combined with the lipophilic mesityl group, can make purification challenging.
Purification Strategy Comparison
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Simple, cost-effective. | Can be difficult to find a suitable solvent system. Potential for low recovery. | Initial purification of relatively clean crude product. |
| Ion-Exchange Chromatography | Highly effective for separating amino acids from neutral and charged impurities. | Can be time-consuming, requires specialized resins. | Isolating the product from complex reaction mixtures. |
| Reverse-Phase HPLC | High-resolution separation. | Requires specialized equipment, can be expensive for large-scale purification. | Final purification to high purity, and for analytical purposes. |
Step-by-Step Ion-Exchange Chromatography Protocol:
-
Resin Selection: Choose a strong cation exchange resin.
-
Column Packing: Prepare a column with the selected resin and equilibrate it with a low pH buffer (e.g., 0.1 M citric acid).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. The positively charged amino acid will bind to the resin.
-
Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.
-
Elution: Elute the bound amino acid using a buffer with a higher pH or a higher salt concentration (e.g., a gradient of ammonium hydroxide).
-
Desalting: The eluted fractions containing the amino acid will also contain salt. Desalting can be achieved by a subsequent step of reverse-phase chromatography or by precipitation.
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Guide: Analysis and Characterization
Issue 4: Ambiguous Spectroscopic Data
-
Question: I have obtained NMR and Mass Spectrometry data for my purified product, but I am unsure how to confirm the structure of this compound.
-
Answer: Careful analysis of the spectroscopic data is crucial for unambiguous structure confirmation.
Expected Analytical Data:
| Analytical Technique | Expected Observations |
| ¹H NMR | - Singlets for the three methyl groups on the mesityl ring. - A singlet for the two aromatic protons. - A singlet for the α-proton. - Broad signals for the -NH₂ and -COOH protons (which may exchange with D₂O). |
| ¹³C NMR | - Signals for the methyl carbons. - Signals for the aromatic carbons (quaternary and CH). - A signal for the α-carbon. - A signal for the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (ESI+) | - A peak corresponding to the protonated molecule [M+H]⁺. |
| HPLC | - A single major peak under appropriate chromatographic conditions. The retention time will depend on the column and mobile phase used.[8][9][10][11] |
Troubleshooting HPLC Analysis:
-
Poor Peak Shape: Tailing peaks can be caused by interactions between the amino group and residual silanols on the silica-based column. Using a mobile phase with a lower pH can protonate the amine and improve peak shape.
-
Irreproducible Retention Times: This can be due to fluctuations in mobile phase composition or temperature. Ensure proper mobile phase preparation and use a column oven for temperature control.
References
- BenchChem Technical Support Team. (2026, January). Technical Support Center: Capping Unreacted Amino Groups in Sterically Hindered Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
- Fuson, R. C., & Rabjohn, N. (1945). Mesitylacetic acid. Organic Syntheses, 25, 65.
- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Mesityl oxide. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Faba, L., Gancedo, J., Quesada, J., Diaz, E., & Ordóñez, S. (2021). One-Pot Conversion of Acetone into Mesitylene over Combinations of Acid and Basic Catalysts.
-
ResearchGate. (2014, November 24). How can I remove acetic acid from water when the product contained is an aromatic amine? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- RSC Publishing. (n.d.). α-Amination of carboxylic acids: a new synthesis of α-amino-acids.
- Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids.
- Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids.
- Master Organic Chemistry. (2015, March 10).
- Organic Syntheses. (n.d.).
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4957–4960.
- Organic Syntheses. (n.d.). mesitylene.
- Sigma-Aldrich. (n.d.).
- Hoffmann, R. W., & Stürmer, R. (2025, January 8). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Chemistry – A European Journal.
- Organic Syntheses. (n.d.). mesityl oxide.
- University of Edinburgh Research Explorer. (2022, February 15).
- ECHEMI. (n.d.). How to remove acetic acid residual impurities in amino acids.
- National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
- SIELC Technologies. (n.d.). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). methyliminodiacetic acid.
- National Center for Biotechnology Information. (2021, December 21).
- ResearchGate. (2025, August 7).
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15).
- Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. α-Amination of carboxylic acids: a new synthesis of α-amino-acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
preventing racemization of Amino(mesityl)acetic acid
A Guide to Preventing Racemization in Stereochemically Labile Systems
Welcome to the technical support center for Amino(mesityl)acetic acid and related sterically hindered amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of maintaining the stereochemical integrity of this unique building block. Its bulky mesityl group, while offering significant advantages in peptide and molecule design, also presents specific challenges regarding racemization.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you not just to fix a problem, but to understand its cause and prevent its recurrence.
Part 1: Understanding the Core Problem - FAQs on Racemization
Before troubleshooting, it's critical to understand the enemy. This section breaks down the fundamental questions surrounding racemization.
Q1: What is racemization and why is it a major concern for my N-protected this compound?
Answer: Racemization is the process by which a pure enantiomer (e.g., the L-form of your amino acid) converts into an equal mixture of both enantiomers (a D/L mixture). In drug development, this is a critical failure, as different enantiomers can have drastically different biological activities or toxicities.
The primary mechanism of concern during peptide synthesis is the formation of a 5(4H)-oxazolone intermediate.[1] Activation of the amino acid's carboxyl group (a necessary step for forming a peptide bond) makes the alpha-proton (the one on the chiral center) highly acidic.[1][2] A base present in the reaction mixture can then easily abstract this proton, leading to a planar, achiral intermediate. Re-protonation can occur from either face, scrambling the original stereochemistry.[1][3] The bulky mesityl group can influence the rate of both oxazolone formation and ring-opening, making careful control of reaction conditions paramount.
Caption: Mechanism of racemization via oxazolone formation.
Q2: Which factors in my experimental setup have the biggest impact on racemization?
Answer: There are three primary factors you must control meticulously:
-
Base: The presence, strength, and concentration of the base is a major driver of racemization.[2] Bases abstract the alpha-proton, initiating the racemization pathway.[3]
-
Coupling Reagents & Additives: The choice of coupling reagent dictates the nature of the activated intermediate. Some reagents are inherently more likely to promote oxazolone formation. Additives are used to suppress this pathway.[2][4][5]
-
Temperature & Time: Higher temperatures accelerate nearly all reaction rates, including the rate of racemization.[5][6][7][8] Likewise, longer activation or coupling times provide more opportunity for the oxazolone intermediate to form and racemize.[9]
Part 2: Troubleshooting Guide - "My latest batch shows significant racemization. What went wrong?"
Use this section to diagnose the potential cause of racemization in your experiment.
Issue 1: Choice of Coupling Reagent and Additives
Possible Cause: You may be using a coupling reagent system that is too aggressive or lacks the necessary suppressors for a sterically hindered and sensitive amino acid.
Troubleshooting Steps & Solutions:
-
Evaluate Your Reagent: Standard carbodiimides like DCC or DIC, when used alone, are known to cause racemization.[10] Similarly, highly reactive uronium/aminium reagents like HBTU or HATU can be problematic without proper control.[11]
-
Incorporate Additives: The use of additives is non-negotiable for suppressing racemization. These additives function by forming an active ester that is more reactive towards the desired nucleophile (the amine) than it is towards intramolecular cyclization to the oxazolone.
-
Good: 1-hydroxybenzotriazole (HOBt) is the classic additive.[4][5]
-
Better: 1-hydroxy-7-azabenzotriazole (HOAt) is more effective than HOBt at accelerating coupling and suppressing racemization.[4][9]
-
Excellent: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a non-explosive and highly effective alternative to HOAt, providing high coupling rates with low racemization.[5][9]
-
-
Consider Phosphonium Reagents: Reagents like PyBOP or PyAOP can be effective, but their performance is also enhanced by the presence of additives.[5][10]
-
Try a Modern Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent that is highly efficient, requires only one equivalent of base, and shows excellent resistance to racemization.[12]
| Reagent System | Racemization Risk | Speed | Notes |
| DIC only | High | Moderate | Not recommended without an additive. |
| DIC / HOBt | Moderate | Moderate | A classic, cost-effective baseline.[4][9] |
| DIC / Oxyma | Low | Fast | Excellent performance and safety profile.[9][11] |
| HATU / DIEA | Moderate-High | Very Fast | Risk increases with pre-activation time. |
| HATU / Collidine | Low-Moderate | Very Fast | Weaker base reduces risk. |
| COMU / DIEA | Low | Very Fast | Highly efficient and lower racemization potential.[12] |
Issue 2: Base Selection and Stoichiometry
Possible Cause: The base you are using may be too strong or used in excess, leading to rapid and undesired abstraction of the alpha-proton.
Troubleshooting Steps & Solutions:
-
Switch to a Weaker Base: If you are using N,N-diisopropylethylamine (DIEA), which is a strong base, consider switching to a weaker or more sterically hindered base.
-
Check Your Stoichiometry: Do not use a large excess of base.
-
If coupling an amino acid free acid, use 1 equivalent of base.
-
If using an amino acid salt (e.g., HCl or TFA salt), a total of 2 equivalents of base are typically needed (one to neutralize the salt, one for the coupling). Ensure your calculations are precise.
-
For carbodiimide couplings (DIC/Oxyma) with free acid starting materials, additional base may not be necessary, which is ideal for minimizing racemization.[5][9]
-
Issue 3: Temperature and Reaction Time
Possible Cause: The reaction was run at an elevated temperature or for an unnecessarily long time.
Troubleshooting Steps & Solutions:
-
Lower the Temperature: Perform the activation and coupling steps at 0 °C or even lower if kinetics allow. Only warm to room temperature if the reaction is stalling. Avoid elevated temperatures (e.g., >40°C) unless absolutely necessary and validated.[5]
-
Minimize Pre-activation Time: Do not let your activated amino acid sit for a long period before adding the amine component. The activated species is the one at risk of racemization. The best practice is in-situ activation, where the coupling reagent is added to a mixture of the acid, amine, and additive. If pre-activation is required, keep it brief (e.g., < 5 minutes).
Part 3: Preventative Protocols & Best Practices
Adopt these protocols to minimize the risk of racemization from the start.
Protocol 1: Low-Racemization Coupling of this compound
This protocol utilizes a modern, low-risk reagent combination.
Materials:
-
Fmoc-Amino(mesityl)acetic acid
-
Amine component (e.g., resin-bound peptide)
-
COMU
-
N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve Fmoc-Amino(mesityl)acetic acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF.
-
Add the amine component (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIEA or NMM (3.0 eq) dropwise while stirring.
-
Allow the reaction to proceed at 0 °C for 15 minutes, then warm to room temperature.
-
Monitor the reaction to completion (typically 1-2 hours) using a standard test (e.g., Kaiser test for solid-phase synthesis).
-
Self-Validation: After completion, cleave a small sample of the product from the resin, and analyze its enantiomeric purity via chiral HPLC (see Part 4). An enantiomeric excess (e.e.) of >99% is the target.
Caption: Recommended low-racemization experimental workflow.
Part 4: Analytical Corner - How to Reliably Measure Racemization
You cannot prevent what you cannot measure. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of your final product.
Q3: How do I set up a chiral HPLC method to check for the D-isomer of my product?
Answer: Direct analysis of underivatized amino acids is possible and preferred as it avoids potential racemization during the derivatization step itself.[13]
General Method Setup:
-
Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP) is highly effective for underivatized amino acids. The Astec CHIROBIOTIC® T (based on teicoplanin) is an excellent starting point.[13] Other CSPs based on Pirkle-type or polysaccharide phases may also be effective, often after derivatization.[14][15]
-
Mobile Phase: A simple, LC-MS compatible mobile phase is often sufficient. A good starting point is a mixture of methanol or acetonitrile with a small amount of acid modifier.
-
Example: Methanol/Water/Acetic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio will require optimization.
-
-
Detection: Use a UV detector set to an appropriate wavelength for your molecule (e.g., 254 nm or 280 nm). If available, a mass spectrometer (MS) provides additional confirmation.[16]
-
Sample Preparation:
-
Synthesize a small amount of the racemic standard of your final product. This is essential for confirming peak identity and calculating resolution.
-
Dissolve your test sample and the racemic standard in the mobile phase.
-
Inject the racemic standard first to determine the retention times of the L- and D-isomers.
-
Inject your test sample and integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100
-
For complex mixtures or unusual amino acids, pre-column derivatization with reagents like Marfey's reagent (FDAA) can be used to create diastereomers that are more easily separated on a standard C18 column.[16] However, always be cautious that the derivatization conditions themselves do not induce further racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun. [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central (PMC). [Link]
-
Coupling Reagents. Aapptec. [Link]
-
IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. NIH. [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. LinkedIn. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Royal Society of Chemistry. [Link]
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. ScienceDirect. [Link]
-
Amino acid dating. Wikipedia. [Link]
-
AMINO ACID RACEMIZATION. University of Arizona Geosciences. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
-
Temperature calibration of amino acid racemization: Age implications for the Yuha skeleton. USGS. [Link]
-
Kinetics of racemization of amino acids as a function of pH. ACS Publications. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Analytical. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. creation.com [creation.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino acid dating - Wikipedia [en.wikipedia.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Temperature calibration of amino acid racemization: Age implications for the Yuha skeleton [pubs.usgs.gov]
- 9. bachem.com [bachem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. scas.co.jp [scas.co.jp]
- 16. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with Amino(mesityl)acetic acid in organic solvents
Welcome to the technical support center for Amino(mesityl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this unique compound. Due to its distinct molecular structure, combining a hydrophilic amino acid moiety with a bulky, hydrophobic mesityl group, achieving successful dissolution requires a nuanced approach. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to facilitate your experimental success.
Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is my this compound completely insoluble in standard organic solvents like hexanes, toluene, or diethyl ether?
A: The insolubility in non-polar organic solvents stems from the dual nature of the molecule. This compound possesses both an acidic carboxylic acid group and a basic amino group. In its solid state and near neutral pH, these groups form an internal salt, known as a zwitterion.[1][2] This gives the molecule a high degree of ionic character, creating strong intermolecular forces similar to those in a salt lattice.[2] Non-polar solvents like hexanes or toluene cannot overcome these strong ionic attractions, leading to insolubility. The principle "like dissolves like" dictates that the highly polar, salt-like zwitterion will not dissolve in non-polar solvents.[2]
Q2: What are the recommended starting solvents for dissolving this compound?
A: For direct dissolution without chemical modification, highly polar aprotic solvents are the most effective starting point. We recommend beginning with:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which allows them to effectively solvate both the charged portions of the zwitterion and the non-polar mesityl group. Many complex amino acid derivatives show improved solubility in these solvents.[3][4]
Q3: How does temperature affect the solubility of this compound?
A: Increasing the temperature will generally increase the solubility of this compound in most solvents. The additional thermal energy helps overcome the intermolecular forces in the solid state. However, this approach should be used with caution:
-
Risk of Precipitation: The compound may crash out of solution upon cooling to room or sub-ambient temperatures. This is a critical consideration for reactions that require sustained solubility at lower temperatures.
-
Potential for Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures could lead to degradation, especially in the presence of reactive media. Always perform a small-scale test to check for stability at your desired temperature.
Q4: I managed to dissolve the compound, but it precipitated out after I added another reagent to my reaction. What likely caused this?
A: This is a common issue known as "crashing out" and is typically caused by a significant change in the solvent environment. The most likely causes are:
-
Addition of an Anti-Solvent: You may have added a reagent dissolved in a solvent in which your compound is insoluble (e.g., adding a reagent in hexanes to your DMF solution). This lowers the overall polarity of the solvent system, causing your product to precipitate.
-
Change in pH: If your reaction mixture is buffered or if the added reagent is acidic or basic, it can shift the pH away from the optimal range for solubility.
-
Chemical Reaction: The compound itself may have reacted to form a new substance with different solubility characteristics.
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable, step-by-step protocols for overcoming specific solubility issues.
Issue 1: Poor Solubility in Aprotic Organic Solvents (e.g., THF, Ethyl Acetate, Acetonitrile)
If polar aprotic solvents like DMSO or DMF are incompatible with your experimental conditions, the following protocols can help.
This protocol helps you identify a suitable single or co-solvent system in a systematic manner.
Methodology:
-
Preparation: Dispense a small, known amount (e.g., 1-2 mg) of this compound into several small vials.
-
Initial Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent (e.g., THF, Dichloromethane, Acetonitrile, Acetone).
-
Observation: Vortex each vial for 1-2 minutes at room temperature. Observe and record the degree of dissolution (e.g., Insoluble, Partially Soluble, Fully Soluble).
-
Heating: Gently warm the vials that show partial solubility to 40-50°C. Observe if heating improves dissolution. Note if the compound precipitates upon cooling.
-
Co-Solvent Addition: For solvents showing partial solubility, add a small percentage (5-10% v/v) of a strong polar aprotic solvent like DMF or DMSO and observe if this achieves full dissolution.
Expert Rationale: This systematic approach prevents the haphazard use of solvents. By testing a range of polarities and utilizing a strong co-solvent, you can often find a binary mixture that provides the necessary dissolving power without being incompatible with your subsequent reaction steps.
Issue 2: Enhancing Solubility via pH Modification
For protic solvent systems (e.g., water, alcohols) or reactions where pH can be adjusted, modifying the ionic form of the molecule is a powerful strategy.
Methodology:
-
Prepare a Suspension: Create a suspension of this compound in your desired solvent (e.g., water, methanol, or an ethanol/water mixture). The concentration should be at your target for the final experiment.
-
Acidic Dissolution (to form the Cation):
-
Basic Dissolution (to form the Anion):
-
Confirmation: Once the solid has dissolved, you have a solution of the corresponding salt (e.g., the hydrochloride salt or the sodium salt).
Expert Rationale: The zwitterionic form is often the least soluble species because of its strong intermolecular ionic attractions. By converting the entire population of molecules into either a single cationic or anionic species, you replace these strong attractions with ion-dipole interactions between the charged molecule and the polar solvent, significantly enhancing solubility.[6]
Section 3: Data Summary & Visualization
Table 1: Qualitative Solubility Guide for this compound
This table provides general solubility expectations based on the chemical properties of the compound. Note: These are qualitative predictions and should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Expert Notes |
| Non-Polar Aprotic | Hexanes, Toluene, Diethyl Ether | Insoluble | These solvents lack the polarity to overcome the strong intermolecular forces of the zwitterionic form.[2] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Sparingly Soluble | May require heating or a co-solvent. Acetone, particularly when heated, may dissolve small quantities.[4] |
| High-Polarity Aprotic | DMSO, DMF, NMP | Soluble | These are the recommended starting solvents for achieving direct dissolution at room temperature.[3][4] |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble | Solubility is generally low at neutral pH but can be dramatically increased by adjusting the pH to acidic or basic conditions (see Protocol 2.2).[5] |
Diagrams and Workflows
Caption: A decision tree to guide solvent selection.
Caption: The relationship between pH, ionic form, and solubility.
References
- Vertex AI Search. [Mesityl(methyl)amino]acetic acid.
- PubChem. This compound | C11H15NO2 | CID 3891204.
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Study.com. Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether.
- Chemistry LibreTexts. (2022). Backgrounds of Amino Acids.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- BenchChem. (2025). Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid.
- Sciencemadness.org. (2012). how can i dissolved amino acid.
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - how can i dissolved amino acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Large-Scale Purification of Amino(mesityl)acetic Acid
Introduction
Welcome to the technical support center for the large-scale purification of Amino(mesityl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the purification of this sterically hindered amino acid. This document will cover common issues from impurity profiles to crystallization difficulties, offering practical, field-tested solutions to ensure a robust and scalable purification process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | White or cream powder | [2] |
| Melting Point | 167–168°C (recrystallized) | [3] |
| XLogP3 | -0.6 | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. If you are employing a Strecker synthesis, which is a common method for α-amino acids, you can anticipate the following impurities[4][5][6][7][8]:
-
Unreacted starting materials: Residual mesitylaldehyde and cyanide salts.
-
Intermediates: The corresponding α-aminonitrile may persist if hydrolysis is incomplete.
-
Side-products: Over-alkylation of the amino group is possible, leading to N-substituted byproducts. Additionally, the bulky mesityl group can sometimes lead to rearrangement products under harsh acidic or basic conditions.
Q2: How does the pH of the solution affect the solubility and crystallization of this compound?
A2: Like other amino acids, this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups[9][10]. This dictates that its solubility in aqueous media is highly pH-dependent[11][12][13].
-
At the isoelectric point (pI): The amino acid exists as a zwitterion with a net neutral charge. This is the point of minimum solubility, which is ideal for crystallization[13].
-
At low pH (acidic): The amino group is protonated (-NH₃⁺), and the molecule carries a net positive charge, increasing its solubility in aqueous solutions.
-
At high pH (basic): The carboxylic acid group is deprotonated (-COO⁻), and the molecule has a net negative charge, which also increases its solubility.
Therefore, a common strategy for crystallization is to dissolve the crude product at a high or low pH and then adjust the pH to the isoelectric point to induce precipitation[14].
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of amino acids[15][16].
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for determining chemical purity and separating the target molecule from related impurities[16]. A C18 column is often used.
-
Chiral HPLC: If the enantiomeric purity is a critical quality attribute, a chiral HPLC method is necessary to separate the L- and D-enantiomers[16].
-
Detection: Since this compound has an aromatic ring, UV detection is suitable[15][17]. For more sensitive detection, pre- or post-column derivatization with a fluorescent reagent can be employed[17][18].
Troubleshooting Guide
This section addresses specific issues you may encounter during the large-scale purification of this compound.
Problem 1: Oiling Out During Crystallization
Symptom: Instead of forming a crystalline solid, the product separates from the solution as a viscous oil.
Possible Causes & Solutions:
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation.
-
Solution: Consider an initial purification step before crystallization. Activated carbon treatment can be effective for removing colored and other organic impurities[19]. A liquid-liquid extraction at an appropriate pH can also help remove non-polar or acidic/basic impurities.
-
-
Inappropriate Solvent System: The chosen solvent may have too high of a solubility for the product, even at lower temperatures.
-
Solution: An anti-solvent crystallization approach can be beneficial. In this method, a solvent in which the product is poorly soluble is added to a solution of the product, inducing precipitation[][21].
-
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring nucleation over crystal growth, which can result in oiling out or the formation of fine, difficult-to-filter particles.
-
Solution: Employ a controlled, slow cooling profile. Seeding the solution with a small amount of pure crystalline material at the point of supersaturation can promote controlled crystal growth[22].
-
Problem 2: Poor Yield After Recrystallization
Symptom: A significant amount of product is lost in the mother liquor after recrystallization.
Possible Causes & Solutions:
-
Suboptimal pH for Crystallization: If the pH is not precisely at the isoelectric point, the solubility of the amino acid will be higher, leading to lower recovery.
-
Solution: Carefully determine the isoelectric point experimentally. Perform small-scale trials to find the pH that gives the lowest solubility and highest yield.
-
-
Incorrect Solvent Volume: Using an excessive volume of solvent will result in a lower concentration of the product, and thus a lower yield upon crystallization.
-
Solution: Optimize the solvent volume to achieve a saturated or near-saturated solution at the desired dissolution temperature.
-
Problem 3: Inconsistent Crystal Form (Polymorphism)
Symptom: Different batches of the purified product exhibit different physical properties (e.g., melting point, solubility, XRD pattern), suggesting the presence of different polymorphs.
Possible Causes & Solutions:
-
Variations in Crystallization Conditions: Polymorphism is often sensitive to factors like solvent, temperature, and cooling rate.
-
Solution: Strictly control and document all crystallization parameters. Once a desired polymorph is identified, ensure that the process is consistently reproduced. Seeding with the desired polymorph can help ensure its formation in subsequent batches[23].
-
Experimental Protocols
Protocol 1: pH-Controlled Aqueous Crystallization
-
Dissolution: Dissolve the crude this compound in an aqueous basic solution (e.g., 1M NaOH) until the pH is well above the pI (e.g., pH 11-12) and the material is fully dissolved.
-
Activated Carbon Treatment (Optional): If the solution is colored, add 1-5% w/w of activated carbon and stir for 30-60 minutes at room temperature. Filter through a bed of celite to remove the carbon.
-
Precipitation: Slowly add an aqueous acid (e.g., 1M HCl) with vigorous stirring to adjust the pH to the isoelectric point. Monitor the pH closely.
-
Maturation: Once the target pH is reached, continue stirring the resulting slurry for a period (e.g., 2-4 hours) to allow for crystal growth and equilibration.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent in which it is highly soluble (e.g., a polar protic solvent like methanol or ethanol).
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., water or a non-polar solvent like heptane) to the solution with good agitation.
-
Seeding (Recommended): When the solution becomes slightly turbid, add a small amount of pure seed crystals to promote controlled crystallization.
-
Equilibration: Continue the addition of the anti-solvent at a controlled rate, and then allow the slurry to stir for a period to maximize yield.
-
Isolation and Drying: Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the large-scale purification of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022).
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (n.d.). Benchchem.
- This compound. (n.d.).
- Is the solubility of amino acids affected by their pH levels? (2024). Quora.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Agilent.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025).
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025).
- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013). American Pharmaceutical Review.
- Problems, potentials and future of industrial crystalliz
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- Mesitylacetic acid. (n.d.).
- How to get (or crystallize) solid amino acids derivatives and peptides? (2014).
- mesitylacetic acid. (n.d.). Organic Syntheses Procedure.
- Amino Acids- Properties, Structure, Classific
- GENERAL PROPERTIES OF AMINO ACIDS. (n.d.). CyberLeninka.
- Amino acid purification with activ
Sources
- 1. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesitylacetic acid | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. microbenotes.com [microbenotes.com]
- 10. cyberleninka.ru [cyberleninka.ru]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. desotec.com [desotec.com]
- 21. syrris.com [syrris.com]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
Technical Support Center: Dealing with Emulsions During Amino(mesityl)acetic Acid Workup
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for a common challenge encountered during the synthesis of Amino(mesityl)acetic acid and its derivatives: the formation of stable emulsions during aqueous workup. This document offers both preventative strategies and robust troubleshooting methods to ensure efficient and successful purification.
I. Understanding the Challenge: Why Do Emulsions Form?
Emulsions are stable mixtures of two immiscible liquids, in this case, the organic solvent containing your product and the aqueous washing solution.[1][2][3] The stability of these emulsions is often due to the presence of surfactant-like molecules that reduce the interfacial tension between the two phases.[2][4]
In the context of this compound workup, several factors can contribute to emulsion formation:
-
Amphiphilic Nature of the Product and Intermediates: Amino acids, by their very nature, possess both a hydrophilic carboxylic acid group and a more hydrophobic region (the mesityl group in this case). This dual character can lead to them acting as emulsifying agents, particularly at certain pH values.
-
Presence of Byproducts: The reaction mixture may contain partially reacted starting materials or byproducts that have surfactant-like properties.
-
Vigorous Agitation: Excessive shaking during the extraction process can provide the energy needed to disperse one liquid phase into the other, creating a stable emulsion.[3]
-
High Concentration: Concentrated reaction mixtures are more prone to emulsion formation.
II. Frequently Asked Questions (FAQs)
Q1: What is the first and simplest thing I should do when an emulsion forms?
A1: The most straightforward initial step is to simply let the separatory funnel stand undisturbed for a period, ranging from 30 minutes to an hour.[5][6][7] Gravity alone can sometimes be sufficient to allow the layers to separate. Gentle swirling or tapping the side of the funnel may also aid in this process.[5]
Q2: I've heard adding brine can help. How does that work?
A2: Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[1][4][5][8][9] This method, known as "salting out," increases the ionic strength of the aqueous layer.[10][11][12] This makes the aqueous phase more polar, thereby decreasing the solubility of the organic compounds and forcing them into the organic layer, which helps to break the emulsion.[1][10][13]
Q3: Can I just add more of my organic solvent?
A3: Yes, in some cases, adding more of the organic solvent used for the extraction can help.[1][4][9] This can alter the overall polarity of the organic phase and help to dissolve any emulsifying agents, promoting phase separation.[1][9]
III. In-Depth Troubleshooting Guide
When simple methods fail, a more systematic approach is necessary. The following guide provides a series of interventions, from least to most disruptive, to break stubborn emulsions.
A. Physical Methods to Disrupt Emulsions
These methods physically disrupt the emulsion without introducing additional chemical reagents.
| Method | Description | Advantages | Disadvantages |
| Patience and Gentle Agitation | Allow the mixture to stand. Gentle swirling can encourage coalescence.[5] | Non-invasive, no risk of contamination. | May be time-consuming and ineffective for stable emulsions. |
| Filtration | Pass the entire mixture through a plug of glass wool or Celite®.[8] Phase separation filter paper can also be used.[4] | Can be effective for removing fine particulates that stabilize emulsions. | May lead to product loss on the filter medium. Not always effective for all emulsion types. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers.[1][2][4][6][7][9] | Highly effective for breaking fine emulsions.[1] | Requires access to a centrifuge and appropriate tubes.[9] Limited by the volume of the centrifuge rotor.[9] |
| Temperature Modification | Gentle heating can decrease the viscosity of the emulsion and promote separation.[1] Conversely, cooling or even freezing the mixture can sometimes break the emulsion as ice crystals form.[1] | Can be effective when viscosity is a major factor. | Heating risks decomposition of thermally sensitive compounds.[1] |
B. Chemical Methods to Break Emulsions
These methods involve the addition of chemical agents to alter the properties of the mixture and force phase separation.
Protocol 1: The "Salting Out" Method
This is often the most effective chemical method.
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to water with stirring until no more salt dissolves.
-
Add Brine to the Emulsion: Add a volume of the saturated brine solution to the separatory funnel, typically 10-20% of the aqueous phase volume.
-
Gentle Mixing: Gently invert the separatory funnel several times. Avoid vigorous shaking.
-
Observe: Allow the funnel to stand and observe if the layers begin to separate.
Protocol 2: pH Adjustment
The solubility of your this compound is highly pH-dependent. Adjusting the pH can significantly impact its behavior at the interface.
-
Determine the Current pH: Use pH paper to test the pH of the aqueous layer.
-
Acidify or Basify:
-
If your product is expected to be in the organic layer as the free acid, consider adding a small amount of dilute acid (e.g., 1M HCl) to the aqueous layer to ensure the carboxylic acid is fully protonated.
-
If you are extracting into the aqueous layer as the carboxylate salt, adding a small amount of dilute base (e.g., 1M NaOH) might be beneficial.
-
-
Gentle Mixing and Observation: As with the salting-out method, mix gently and observe for phase separation.
Protocol 3: Addition of a Co-solvent
Adding a small amount of a polar, water-miscible solvent can sometimes disrupt the emulsion.
-
Select a Co-solvent: Methanol or ethanol are common choices.
-
Add a Small Amount: Add a small volume (e.g., 1-5% of the total volume) of the co-solvent to the separatory funnel.
-
Gentle Mixing and Observation: Mix gently and observe if the emulsion breaks.
Caution: The addition of a co-solvent will increase the solubility of your organic product in the aqueous layer, which may lead to some product loss.
C. Advanced and Preventative Strategies
If emulsions are a persistent problem, consider these strategies for future experiments.
-
Evaporate the Reaction Solvent: Before beginning the workup, remove the reaction solvent under reduced pressure. Then, dissolve the residue in the extraction solvent.[8]
-
Solid Phase Extraction (SPE): For small-scale purifications, SPE can be an excellent alternative to liquid-liquid extraction and completely avoids the formation of emulsions.[9]
-
Change the Organic Solvent: Some organic solvents are more prone to emulsion formation than others. If you are using a solvent like dichloromethane, consider switching to a less emulsion-prone solvent like ethyl acetate or diethyl ether.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for tackling emulsion problems during the workup of this compound.
Caption: A decision-making flowchart for troubleshooting emulsions.
V. References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
Salting Out - Chemistry LibreTexts. (2023). Available at: [Link]
-
Salting-out effect | chemistry - Britannica. Available at: [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024). Available at: [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
-
Salting out - Wikipedia. Available at: [Link]
-
Enhancing Extractions by Salting Out | LCGC International. (2023). Available at: [Link]
-
Salting Out Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Tackling emulsions just got easier - Biotage. (2023). Available at: [Link]
-
How To: Manage an Emulsion - Department of Chemistry : University of Rochester. Available at: [Link]
-
Emulsion Problem Encountered in Extractions - BrainKart. (2018). Available at: [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018). Available at: [Link]
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- 2. brainkart.com [brainkart.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. azom.com [azom.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Salting-out effect | chemistry | Britannica [britannica.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Salting out - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Amino(mesityl)acetic Acid Derivatives
.
Welcome to the technical support center for the characterization of Amino(mesityl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these sterically hindered and structurally unique molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
The bulky mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance, which can profoundly impact the spectroscopic and chromatographic behavior of these amino acid derivatives.[1] This guide provides in-depth technical insights and practical solutions to overcome these characterization hurdles.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structural elucidation. However, the steric bulk of the mesityl group in this compound derivatives can lead to several challenges in acquiring and interpreting NMR spectra.
Frequently Asked Questions (FAQs) - NMR
Q1: Why are the proton signals in my ¹H NMR spectrum broad and poorly resolved?
A1: Broadening of NMR signals for sterically hindered molecules like this compound derivatives can arise from several factors:
-
Restricted Rotation: The bulky mesityl group can hinder free rotation around single bonds. This restricted rotation can lead to the presence of multiple conformers that are slowly interconverting on the NMR timescale, resulting in broad peaks.
-
Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation, which increases the effective molecular weight and slows down molecular tumbling, causing line broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample or NMR tube can cause significant line broadening.
Troubleshooting Steps:
-
Increase Temperature: Acquiring the NMR spectrum at a higher temperature can increase the rate of conformational exchange, potentially leading to sharper signals as the individual conformer signals coalesce.
-
Decrease Concentration: Prepare a more dilute sample to minimize aggregation.[2]
-
Use a Metal Chelator: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can help.
-
Solvent Effects: The choice of solvent can influence conformational equilibria.[2] Experiment with different deuterated solvents to find one that may favor a single conformation or improve resolution.
Q2: I'm having difficulty assigning the aromatic protons of the mesityl group. Why are they not simple singlets?
A2: While the two aromatic protons on the mesityl ring are chemically equivalent in a freely rotating system, steric hindrance can make them magnetically non-equivalent. This is because the bulky substituents on the alpha-carbon can restrict rotation, placing the aromatic protons in different magnetic environments. This can lead to more complex splitting patterns than expected.
Troubleshooting Workflow:
Caption: Troubleshooting complex aromatic signals in ¹H NMR.
Q3: The α-proton signal is shifted significantly downfield. Is this normal?
A3: Yes, a downfield shift of the α-proton is expected. The steric bulk of the mesityl group and its electronic properties can alter the local chemical environment of the α-proton, leading to a downfield shift compared to less hindered amino acids.[1]
Section 2: Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of this compound derivatives.
Frequently Asked Questions (FAQs) - MS
Q1: I am observing an unexpected M+98 peak in my mass spectrum. What is the origin of this artifact?
A1: The M+98 peak is a known artifact that can arise from the reaction of your analyte with mesityl oxide, which is a product of the aldol condensation of acetone.[3] Acetone is a common solvent used for cleaning glassware and in protein precipitation.
Prevention and Troubleshooting:
-
Avoid Acetone: Thoroughly rinse all glassware with other solvents like methanol or isopropanol to remove any acetone residue.
-
Use High-Purity Solvents: Ensure that all solvents used in sample preparation are of high purity and free from acetone contamination.
-
Sample Preparation Blank: Run a blank sample (solvent only) to confirm that the M+98 peak is not coming from your system.
Q2: Why is the molecular ion peak weak or absent in my Electron Ionization (EI) mass spectrum?
A2: this compound derivatives can be prone to fragmentation under the high-energy conditions of EI-MS. The bulky mesityl group can facilitate certain fragmentation pathways, leading to a weak or absent molecular ion.
Troubleshooting Steps:
-
Use a Softer Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" and less likely to cause extensive fragmentation, resulting in a more prominent molecular ion peak.
-
Derivatization: Derivatizing the amino and carboxylic acid groups (e.g., with trimethylsilyl groups) can increase the volatility and stability of the molecule, leading to a better-defined molecular ion in GC-MS applications.[4]
Typical Fragmentation Pattern:
A common fragmentation pathway involves the loss of the carboxylic acid group (-COOH) or the entire amino acid moiety, leaving a stable mesityl-containing cation.
| Fragment | m/z (nominal) | Description |
| [M-COOH]⁺ | M-45 | Loss of the carboxylic acid group |
| [Mesityl]⁺ | 119 | The 2,4,6-trimethylphenyl cation |
Section 3: Chromatography and Chiral Separation
The separation and purification of this compound derivatives, particularly their enantiomers, can be challenging.
Frequently Asked Questions (FAQs) - Chromatography
Q1: I am struggling to achieve good peak shape and resolution in my reverse-phase HPLC analysis. What can I do?
A1: Poor peak shape (e.g., tailing) and resolution are common issues.
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: The ionization state of the amino and carboxylic acid groups is pH-dependent. Adjusting the pH of the mobile phase can significantly impact retention and peak shape. For these amphoteric compounds, a pH around the isoelectric point can sometimes lead to poor retention. Experiment with acidic (e.g., 0.1% formic acid) or basic (e.g., 0.1% ammonium hydroxide) mobile phases.
-
Consider Ion-Pairing Reagents: If adjusting the pH is not sufficient, adding an ion-pairing reagent (e.g., trifluoroacetic acid for positive ion mode or triethylamine for negative ion mode) can improve peak shape by masking residual silanol groups on the stationary phase and forming a neutral complex with the analyte.
-
Change Stationary Phase: If issues persist, consider a different stationary phase. A column with end-capping or a different base material (e.g., a hybrid silica) may provide better performance.
Q2: What is the best approach for separating the enantiomers of this compound?
A2: Chiral separation is critical for drug development and biological studies.[5]
Recommended Approaches:
-
Chiral HPLC: This is the most direct method. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) are often effective for separating underivatized amino acids.[6]
-
Derivatization with a Chiral Reagent: If direct chiral HPLC is unsuccessful, you can derivatize your amino acid with a chiral agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated on a standard achiral reverse-phase column.
Workflow for Chiral Separation Method Development:
Caption: Decision tree for chiral separation method development.
Section 4: Stability and Polymorphism
The stability and solid-state properties of this compound derivatives are important considerations, especially in drug development.
Frequently Asked Questions (FAQs) - Stability and Polymorphism
Q1: My compound seems to be degrading during storage or analysis. What are the likely degradation pathways?
A1: Amino acid derivatives can be susceptible to degradation.
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of light, air, and trace metals.
-
Decarboxylation: At elevated temperatures, decarboxylation (loss of CO₂) can occur.
-
Reaction with Solvents: As mentioned, reaction with residual acetone is a possibility.[3] Also, be mindful of the stability of derivatives formed for analysis, as some, like those with o-phthalaldehyde (OPA), can be unstable.[7][8]
Stability Testing Recommendations:
-
Store samples in a cool, dark, and inert environment (e.g., under nitrogen or argon).
-
Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and establish the stability profile of your compound.
Q2: I have obtained different crystal forms of my this compound derivative. How can I characterize these polymorphs?
A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of solid-state characterization. Different polymorphs can have different physical properties, such as solubility and bioavailability.
Techniques for Characterizing Polymorphs:
-
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystal forms.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and transition temperatures of different polymorphs.
-
Thermogravimetric Analysis (TGA): TGA can assess the thermal stability and solvent content of different crystal forms.
-
Solid-State NMR (ssNMR): This can provide detailed structural information about the different polymorphic forms.
Pressure can also be a factor in inducing polymorphism in amino acids.[9]
References
-
Analytical Methods. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Journal of Proteome Research. Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. [Link]
-
PubChem. Mesityl oxide. [Link]
-
PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]
-
University of Alberta. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]
-
The Good Scents Company. mesityl oxide. [Link]
-
PubChem. This compound. [Link]
-
Journal of the American Chemical Society. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. [Link]
-
National Institutes of Health. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
PubMed. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. [Link]
-
National Institutes of Health. Chromatographic Studies of Protein-Based Chiral Separations. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
-
ResearchGate. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. [Link]
-
Agilent. Amino Acid Analysis: “How-To” Guide. [Link]
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ResearchGate. Chromatographic Separation of Amino Acids. [Link]
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University of Edinburgh Research Explorer. High-pressure polymorphism in amino acids. [Link]
-
PubMed Central. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]
-
ResearchGate. Characterization of Amino Acid Based Molecular Micelles with Molecular Modeling. [Link]
-
Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
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MDPI. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. [Link]
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Royal Society of Chemistry. Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes. [Link]
-
ResearchGate. Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]
-
PubMed. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study. [Link]
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Technical Support Center: Monitoring the Progress of Amino(mesityl)acetic Acid Reactions
Welcome to the technical support center dedicated to the synthesis and reaction monitoring of Amino(mesityl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and sterically hindered amino acid. The bulky mesityl group introduces specific challenges to its synthesis and subsequent reactions, making careful monitoring essential for successful outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of α,α-disubstituted α-amino acids like this compound is inherently challenging due to steric hindrance.[1] The bulky mesityl group can significantly slow down reaction rates, lead to incomplete reactions, and necessitate the use of specialized, highly reactive reagents or demanding reaction conditions.[2][3] Traditional methods like the Strecker and Bucherer-Bergs syntheses may require harsh conditions for the hydrolysis of intermediates, which can be problematic for some substrates.[4]
Q2: Which synthetic routes are most promising for this compound?
Several modern synthetic strategies have shown success in preparing sterically hindered amino acids. These include:
-
Alkylation of α-nitroacetate: This method allows for the introduction of bulky substituents and can be followed by a selective reduction of the nitro group.[4][5]
-
Allylboration of hydrazonoesters: This metal-free approach can provide access to sterically encumbered amino acid precursors with good stereocontrol.[6]
-
Palladium-catalyzed C(sp³)–H arylation: This advanced technique allows for the direct introduction of aryl groups, including bulky ones, onto an amino acid scaffold.[7]
The choice of method will depend on the available starting materials, required scale, and desired stereochemistry.
Q3: How does the mesityl group affect subsequent peptide coupling reactions?
The steric bulk of the mesityl group makes peptide bond formation exceptionally challenging.[8][9] Standard coupling reagents are often inefficient, leading to low yields and slow reaction rates.[3] Specialized, highly reactive coupling agents or innovative synthetic strategies, such as the use of α,α-disubstituted α-amidonitriles, may be necessary to achieve successful peptide synthesis with this amino acid.[9]
Q4: What are the most effective analytical techniques for monitoring the reaction progress?
A combination of chromatographic and spectroscopic methods is ideal for monitoring the synthesis of this compound.
-
Thin-Layer Chromatography (TLC): Provides a quick and simple way to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for the determination of conversion, yield, and purity. A reversed-phase method is generally suitable.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the product and helping to identify any byproducts. Both ¹H and ¹³C NMR are valuable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) for comprehensive analysis of the reaction mixture.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Steric hindrance from the mesityl group slowing down the reaction.[13] | - Increase reaction time and/or temperature. - Use a more reactive acylating agent or catalyst. - Consider a different synthetic route more suitable for sterically hindered compounds.[6][7] |
| Hydrolysis of Reagents: Moisture-sensitive reagents (e.g., acyl chlorides) degrading.[13] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Quality Starting Materials: Impure or degraded starting materials. | - Verify the purity of starting materials using appropriate analytical techniques (NMR, GC, etc.). - Use freshly purified or newly purchased reagents. | |
| Multiple Spots/Peaks in TLC/HPLC (Side Products) | Over-alkylation or Di-acylation: The amino group reacting more than once. | - Use a suitable protecting group for the amine if the reaction targets another functional group. - Carefully control the stoichiometry of the reagents. |
| Racemization: Loss of stereochemical integrity at the α-carbon.[13] | - Use milder reaction conditions (lower temperature, less harsh base). - Employ chiral catalysts or auxiliaries if a specific stereoisomer is desired.[6] - Analyze enantiomeric purity using chiral HPLC. | |
| Formation of Byproducts from Reagent Decomposition: | - Ensure optimal reaction conditions to minimize reagent degradation. - Choose more stable reagents where possible. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials/Byproducts: | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization to alter the polarity of the product or impurities for easier separation. - Recrystallization from a suitable solvent system can be effective. |
| Product is an Amphoteric Compound: Amino acids can be challenging to handle on silica gel. | - Use a modified silica gel or a different stationary phase (e.g., reversed-phase C18). - Ion-exchange chromatography can be a powerful purification technique for amino acids.[14] |
Analytical Methodologies & Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the solution onto the TLC plate alongside spots of your starting materials for reference.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point for this compound and its precursors is a mixture of a non-polar and a polar solvent, such as:
-
Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)
-
Dichloromethane:Methanol (e.g., 9:1 v/v)
-
-
Visualization:
-
UV Light: The aromatic mesityl group should be visible under short-wave (254 nm) UV light.
-
Staining: Use a ninhydrin solution to visualize the amino group (appears as a purple or yellow spot upon heating). This is particularly useful for tracking the formation of the amino acid product.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the accurate determination of conversion and purity.
Protocol (General Reversed-Phase Method):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water
-
B: 0.1% TFA or Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time (e.g., 5% to 95% B over 20 minutes). The exact gradient will need to be optimized for your specific reaction mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm (for the mesityl group) and/or 210 nm (for the carboxyl group).[10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting conditions. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for structural confirmation of the final product and identification of any byproducts.
Expected ¹H NMR Signals for this compound:
-
Aromatic Protons: A singlet in the aromatic region (around 6.8-7.0 ppm) corresponding to the two protons on the mesityl ring.
-
Methyl Protons: Two singlets in the aliphatic region (around 2.2-2.4 ppm) for the three methyl groups on the mesityl ring (one for the para-methyl and one for the two ortho-methyls).
-
α-Proton: A singlet for the proton attached to the α-carbon. Its chemical shift will depend on the solvent and protonation state.
-
Amine and Carboxylic Acid Protons: These protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
General Reaction Monitoring Workflow
Caption: A typical workflow for monitoring the progress of this compound synthesis.
References
-
Vedejs, E., & Fields, S. C. (1998). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 63(22), 7652–7656. [Link]
-
Vedejs, E., & Fields, S. C. (1998). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]
-
Maji, B., & Szabó, K. J. (2020). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Chemical Communications, 56(82), 12386-12389. [Link]
-
Vedejs, E., & Fields, S. C. (1998). Sterically Hindered C α , α -Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. Request PDF. [Link]
-
Lin, Z., Wang, Y., et al. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
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Beilstein Journals. (n.d.). Experimental Part. Beilstein Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
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Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
- Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]
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ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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Steinberg, S., & Bada, J. L. (1980). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. Science, 207(4432), 765-767. [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate. [Link]
-
Liu, W., et al. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 11(1), 135-140. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
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Organic Syntheses. (n.d.). mesitylacetic acid. Organic Syntheses. [Link]
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Gellman, S. H., et al. (2001). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 98(23), 13146-13151. [Link]
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ResearchGate. (n.d.). (a) Gram-scale synthesis of bulky side chain amino acids. (b) Co(iii). ResearchGate. [Link]
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Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
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MDPI. (n.d.). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. MDPI. [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]
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The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). Thieme. [Link]
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Request PDF. (2025). Systematic Modulation of Michael-Type Reactivity of Thiols through the Use of Charged Amino Acids. Request PDF. [Link]
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Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS. [Link]
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UCL Discovery. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. [Link]
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SIELC Technologies. (n.d.). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Microbial electrosynthesis: is it sustainable for bioproduction of acetic acid? (2021). RSC Publishing. [Link]
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Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]
-
Amino Acid Analysis : Methods and Protocols. (n.d.). Frederick National Lab for Cancer Research. [Link]
-
Request PDF. (2025). HPLC determination of amino acids with AQC derivatization in vinegars along submerged and surface acetifications and its relation to the microbiota. Request PDF. [Link]
-
MDPI. (2023). Evaluation of the Amino Acid Composition and Content of Organic Acids of Complex Postbiotic Substances Obtained on the Basis of Metabolites of Probiotic Bacteria Lacticaseibacillus paracasei ABK and Lactobacillus helveticus H9. MDPI. [Link]
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- 6. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in Reactions with Amino(mesityl)acetic acid
Here is the technical support center for catalyst deactivation in reactions with Amino(mesityl)acetic acid.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation, a common challenge encountered in synthetic reactions involving this compound and its derivatives. Our goal is to provide you with the causal understanding and practical protocols necessary to diagnose, mitigate, and resolve these issues effectively.
Section 1: Understanding the Core Problem - Deactivation Mechanisms
This section addresses the fundamental principles of catalyst deactivation, with a specific focus on the unique challenges posed by amino acid derivatives.
Q1: What is catalyst deactivation and why is it a concern?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] For researchers in drug development and fine chemical synthesis, deactivation is a significant concern as it leads to reduced reaction efficiency, lower yields, inconsistent product quality, and increased costs due to the need for higher catalyst loading or catalyst replacement.[2][3] The three most common causes of catalyst decay are poisoning, coking (fouling), and thermal degradation.[4]
Q2: Why are catalysts in reactions with this compound particularly susceptible to deactivation?
This compound possesses functional groups that can strongly interact with and deactivate the active sites of metal catalysts, which are often used in hydrogenation or cross-coupling reactions.[5][6] The primary culprits are:
-
The Amino Group (-NH₂): This group can act as a Lewis base, forming strong coordinate bonds with the electron-deficient metal centers of the catalyst (e.g., Pd, Pt, Rh, Ru).[7] This strong adsorption blocks the active sites, preventing reactant molecules from binding and reacting, a process known as poisoning.[8][9]
-
The Carboxylic Acid Group (-COOH): This group can also adsorb onto the catalyst surface. While its interaction is often weaker than the amino group's, it can contribute to changes in the electronic properties of the catalyst or participate in the formation of inactive surface species.
-
The Bulky Mesityl Group: This large aromatic substituent can cause steric hindrance, physically blocking access to the catalyst's active sites. Over time, it can also contribute to the buildup of carbonaceous deposits on the catalyst surface, a mechanism known as fouling or coking.[4]
Caption: Interactions of this compound with a catalyst active site.
Q3: What are the primary mechanisms of deactivation I should be aware of?
There are several ways a catalyst can lose its effectiveness. For reactions involving complex organic molecules like this compound, the most common mechanisms are:
-
Poisoning: This is a chemical deactivation where impurities or the reactant itself bind strongly to the active sites, rendering them inactive.[4][9] This is often the primary concern with amino acids.
-
Fouling or Coking: This is a physical or mechanical deactivation caused by the deposition of carbonaceous residues or polymers on the catalyst surface and within its pores, blocking access to the active sites.[4][10]
-
Leaching: This occurs in both homogeneous and heterogeneous catalysis, where the active metal component dissolves from the support into the reaction medium, leading to a permanent loss of catalyst.[11][12]
-
Thermal Degradation (Sintering): At high temperatures, the small metal particles of a supported catalyst can migrate and agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[4][8]
Section 2: Troubleshooting Guide - "My Reaction Has Stalled!"
When a catalytic reaction underperforms, a systematic approach is crucial for accurate diagnosis.
Q4: My reaction is sluggish or has stopped completely. How do I diagnose the problem?
A stalled reaction requires a logical troubleshooting workflow to distinguish between catalyst deactivation and other experimental errors.
Caption: Troubleshooting workflow for a stalled catalytic reaction.
Q5: How can I differentiate between catalyst poisoning and other issues?
A key diagnostic experiment is to add a second, fresh batch of catalyst to the stalled reaction.
-
If the reaction restarts: This strongly suggests the initial catalyst was deactivated, likely by poisoning from a finite amount of impurity in the starting materials.
-
If the reaction does not restart: This points towards a persistent inhibitor in the reaction mixture or a fundamental issue with the reaction conditions or reagents that is not related to the catalyst itself.
Another powerful tool is a control reaction. Run a small-scale, parallel experiment using a well-known, reliable substrate with your catalyst batch. If the control reaction proceeds as expected, the issue lies with your specific reagents (like this compound) or setup. If the control also fails, the catalyst itself may have been compromised before the reaction even began.
Section 3: Deep Dive into Catalyst Poisoning Sources
Poisoning is the most frequent and insidious mode of deactivation in reactions with amino acids. Identifying the source of the poison is the first step toward a solution.
Q6: What are the most common poisons I should be aware of?
Poisons can be introduced from starting materials, solvents, or the reaction apparatus. Even trace amounts can be highly detrimental.[13][14]
| Poison Category | Specific Examples | Common Sources | Affected Catalysts |
| Nitrogen Compounds | Amino groups (from the substrate), ammonia, other amines | The substrate itself, impurities from synthesis, degradation byproducts.[5][7] | Pd, Pt, Rh, Ru, Ni |
| Sulfur Compounds | Thiols, sulfides, sulfates | Impurities in reagents or solvents, residues from previous reactions.[13][15] | Pd, Pt, Rh, Ru, Ni |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Often residual from the synthesis of precursors or the catalyst itself (e.g., from H₂PtCl₆). | Most noble metals |
| Heavy Metals | Lead (Pb), Mercury (Hg), Zinc (Zn), Cadmium (Cd) | Contamination in starting materials, leaching from equipment.[8][9] | Pd, Pt, Rh |
| Carbon Monoxide (CO) | Incomplete purging of reaction lines, byproduct of some reactions.[13] | Pd, Rh, Ru |
Q7: My this compound is "high purity." Could it still be the source of the poison?
Yes. The term "high purity" (e.g., 98-99%) means that 1-2% of the material consists of impurities. If these impurities are potent catalyst poisons (like sulfur-containing analogues), even at these low levels, they can be sufficient to deactivate the catalyst, especially when the catalyst loading is low (e.g., < 1 mol%). It is crucial to consider the nature, not just the quantity, of impurities.[16]
Section 4: Prevention and Mitigation Strategies
The most effective way to deal with deactivation is to prevent it from happening.
Q8: How can I purify my reagents to prevent catalyst poisoning?
Proper purification of this compound and solvents is a critical preventative measure.
-
Recrystallization: For solid reagents like this compound, recrystallization from a suitable solvent system (e.g., dilute alcohol or ligroin) can effectively remove many non-volatile impurities.[17]
-
Activated Carbon Treatment: Stirring a solution of the reagent with activated carbon can adsorb many organic and sulfur-containing impurities. Filter the carbon away before use.
-
Solvent Purification: Use high-purity, degassed solvents. If contamination is suspected, distilling the solvent can remove non-volatile impurities.
-
Use of Scavengers: In some cases, adding a "sacrificial agent" or scavenger to the reaction mixture can preferentially bind to poisons, protecting the primary catalyst. However, this requires careful selection to avoid interfering with the main reaction.
Q9: Are there catalyst-related strategies to reduce deactivation?
Yes, the choice and handling of the catalyst are paramount.
-
Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes overcome the effects of a low-level poison. This should be considered a temporary fix while the root cause is investigated.
-
Select a More Robust Catalyst: Some catalysts are inherently more resistant to certain poisons. For example, platinum (Pt) catalysts are sometimes more resistant to nitrogen-containing compounds than palladium (Pd) catalysts.
-
Use a Guard Bed: In flow chemistry setups, a small pre-column (guard bed) of a sacrificial catalyst can be used to remove poisons from the feedstock before it reaches the main reactor.
Section 5: Catalyst Regeneration Protocols
When a catalyst has already deactivated, it may be possible to restore its activity. The feasibility of regeneration depends on the deactivation mechanism.[18][19]
Safety Note: Always perform regeneration procedures in a well-ventilated fume hood. Handle catalysts with appropriate personal protective equipment (PPE), including gloves and safety glasses. Thermal treatments can be exothermic and should be done with extreme care.
Protocol 1: Solvent Washing (For Fouling or Reversibly Adsorbed Poisons)
This method is effective for removing non-covalently bound species and some organic residues from the catalyst surface.[19]
Objective: To wash away impurities that are physically blocking active sites.
Methodology:
-
Catalyst Recovery: Carefully filter the catalyst from the reaction mixture.
-
Initial Wash: Wash the recovered catalyst multiple times with the reaction solvent to remove residual reactants and products.
-
Polar Solvent Wash: Wash the catalyst with a polar solvent like methanol or ethanol to remove polar impurities.
-
Non-Polar Solvent Wash: Follow with a wash using a non-polar solvent like hexanes or toluene to remove non-polar organic buildup.
-
Volatile Solvent Rinse: Perform a final rinse with a low-boiling-point solvent like diethyl ether or acetone to facilitate drying.
-
Drying: Dry the catalyst thoroughly under a vacuum at a mild temperature (e.g., 40-60 °C) before attempting to reuse it.
Protocol 2: Mild Oxidative Treatment (For Coking/Carbon Fouling)
This method is designed to burn off carbon deposits (coke) that have formed on the catalyst surface. This is a more aggressive method and should be used with caution as it can lead to sintering if not properly controlled.[10][18]
Objective: To remove carbonaceous deposits via controlled oxidation.
Methodology:
-
Catalyst Preparation: Ensure the catalyst has been washed and dried as described in Protocol 1.
-
Setup: Place the catalyst in a tube furnace or a similar apparatus that allows for precise temperature control and gas flow.
-
Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) while slowly raising the temperature to around 150-200 °C to remove any remaining volatile organics.
-
Controlled Oxidation: Slowly introduce a gas stream with a low concentration of oxygen (e.g., 1-5% O₂ in N₂) into the system. Caution: This step can be exothermic. Monitor the temperature closely.
-
Temperature Ramp: Gradually increase the temperature to a setpoint (typically 200-350 °C for supported metal catalysts). The exact temperature depends on the catalyst's thermal stability. Hold at this temperature for 2-4 hours.[18]
-
Cool Down: Cool the catalyst back to room temperature under a flow of inert gas.
-
(Optional) Reduction: For many hydrogenation catalysts (e.g., Pd/C, Pt/C), a subsequent reduction step is necessary to reduce the metal oxides formed during the oxidative treatment. This is typically done by switching the gas flow to hydrogen (e.g., 5% H₂ in N₂) at a moderate temperature (e.g., 150-200 °C).[18]
References
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing).
- Catalyst Regeneration. Industry News - AVANT.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- What Methods Are Available to Reactivate Deactivated Catalysts?. minstrong.
- WO2014014466A1 - Regeneration of a hydrogenation catalyst. Google Patents.
- Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. Frontiers.
- Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. PMC - NIH.
- Technical Support Center: Catalyst Poisoning in Ethyl 2-[cyano(methyl)amino]acetate Reactions. Benchchem.
- CHAPTER 24: Noncovalent Interactions of Biogenic Impurities with Transition Metal Catalyst Surfaces. Books - The Royal Society of Chemistry.
- Technical Support Center: Catalyst Poisoning by Sulfur-Containing Amino Acids in Synthesis. Benchchem.
- Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. PubMed.
- Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. Princeton University.
- Catalyst deactivation Common causes. AmmoniaKnowHow.
- Catalyst Deactivation Mechanisms → Term - Fashion. Sustainability Directory.
- A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications.
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byproduct formation and identification in Amino(mesityl)acetic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Amino(mesityl)acetic Acid Synthesis
The synthesis of this compound, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry and drug development due to its use as a bulky, sterically hindered building block. The most common synthetic route is the Strecker synthesis, a robust three-component reaction involving mesitylaldehyde, a cyanide source (e.g., KCN or NaCN), and an ammonia source (e.g., NH₄Cl) to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[1][2] While seemingly straightforward, this synthesis is prone to several side reactions that can complicate purification and reduce yields. This guide will address the formation and identification of these byproducts.
Core Synthesis Pathway and Potential Diversions
The intended reaction proceeds as follows: mesitylaldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield 2-amino-2-(mesityl)acetonitrile.[3][4] Subsequent hydrolysis, typically under acidic conditions, converts the nitrile group to a carboxylic acid, affording the final product.[3][4]
However, several competing reactions can occur, leading to a mixture of products. Understanding these potential pitfalls is the first step in effective troubleshooting.
Caption: Strecker synthesis pathway for this compound and key side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Amino Acid
Question: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields can often be traced back to two primary culprits: the formation of a cyanohydrin byproduct and incomplete hydrolysis of the α-aminonitrile intermediate.
-
Cyanohydrin Formation: Mesitylaldehyde can react directly with the cyanide source to form 2-hydroxy-2-(mesityl)acetonitrile (the cyanohydrin).[5] This reaction competes directly with the formation of the imine, the first step of the desired Strecker pathway.[5]
-
Causality: This side reaction is favored by the direct exposure of the aldehyde to cyanide before the imine has had a chance to form.
-
Troubleshooting & Optimization:
-
Order of Reagent Addition: Pre-forming the imine by stirring the mesitylaldehyde with the ammonia source (e.g., ammonium chloride) for a period before adding the cyanide can significantly minimize cyanohydrin formation.[5]
-
Temperature Control: Running the initial reaction at a lower temperature (e.g., 0-10 °C) can disfavor the formation of the cyanohydrin byproduct.[5]
-
Anhydrous Conditions: Ensuring anhydrous conditions during imine formation can prevent the hydrolysis of the imine back to the aldehyde.[5] The use of a desiccant like MgSO₄ can help drive the equilibrium towards the imine.[5]
-
-
-
Incomplete Hydrolysis: The conversion of the α-aminonitrile to the final amino acid requires harsh conditions (strong acid or base) and may not go to completion.[5][6]
-
Causality: The nitrile group is relatively stable and requires vigorous conditions to hydrolyze completely to the carboxylic acid. The reaction proceeds through an amide intermediate, which may also be present in the final product mixture if the reaction is not complete.
-
Troubleshooting & Optimization:
-
Reaction Conditions: Ensure sufficiently strong acidic conditions (e.g., concentrated HCl or H₂SO₄) for the hydrolysis step.[5]
-
Reaction Time and Temperature: Increase the reaction time and/or temperature during hydrolysis. Refluxing for several hours is common.[7]
-
Monitoring: Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the aminonitrile and amide intermediates.
-
-
Issue 2: Presence of Unexpected Impurities in the Final Product
Question: After purification, my NMR spectrum shows unexpected signals. How can I identify these impurities?
Answer:
The most common impurities are the cyanohydrin byproduct and the unhydrolyzed α-aminonitrile or amide intermediates.[5] A systematic approach using multiple analytical techniques is the most effective way to identify them.
Byproduct Identification Workflow
Caption: A systematic workflow for byproduct identification.
Expected Spectral Characteristics of Common Byproducts
| Compound | Molecular Weight | Key ¹H NMR Signals (approx. δ, ppm) | Key ¹³C NMR Signals (approx. δ, ppm) | Mass Spec (m/z) [M+H]⁺ |
| This compound | 193.24[8] | ~2.2-2.4 (9H, Ar-CH₃), ~4.5 (1H, α-CH), ~7.0 (2H, Ar-H) | ~20 (Ar-CH₃), ~60 (α-C), ~120-140 (Ar-C), ~175 (C=O) | 194.1 |
| 2-amino-2-(mesityl)acetonitrile | 174.24 | ~2.2-2.4 (9H, Ar-CH₃), ~4.8 (1H, α-CH), ~7.0 (2H, Ar-H) | ~20 (Ar-CH₃), ~45 (α-C), ~120 (C≡N), ~125-140 (Ar-C) | 175.1 |
| 2-hydroxy-2-(mesityl)acetonitrile | 175.23 | ~2.2-2.4 (9H, Ar-CH₃), ~5.5 (1H, α-CH), ~7.0 (2H, Ar-H) | ~20 (Ar-CH₃), ~65 (α-C), ~118 (C≡N), ~125-140 (Ar-C) | 176.1 |
| 2-amino-2-(mesityl)acetamide | 192.26 | ~2.2-2.4 (9H, Ar-CH₃), ~4.3 (1H, α-CH), ~7.0 (2H, Ar-H), ~7.5 (2H, -CONH₂) | ~20 (Ar-CH₃), ~62 (α-C), ~125-140 (Ar-C), ~178 (C=O) | 193.1 |
Note: Exact chemical shifts can vary depending on the solvent and pH.
Experimental Protocols
Protocol 1: Byproduct Identification using LC-MS[9]
This protocol is designed for the initial screening of the crude reaction mixture to identify the molecular weights of the components.
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Identify the m/z values of the main product and any co-eluting peaks. Compare these with the expected molecular weights of potential byproducts.
Protocol 2: Structural Elucidation of an Isolated Byproduct using NMR[9][10]
Once a significant impurity has been isolated via preparative HPLC or column chromatography, NMR spectroscopy is essential for definitive structural elucidation.[9]
-
Isolation: Isolate the byproduct of interest using an appropriate chromatographic method.
-
Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base to aid solubility).
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the types and connectivity of protons. Pay close attention to the integration of the aromatic methyl groups versus the alpha-proton.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms (e.g., presence of a nitrile carbon around 120 ppm or a carbonyl carbon above 170 ppm).
-
2D NMR (if necessary): For unambiguous assignment, perform 2D NMR experiments:
-
COSY: To identify proton-proton couplings.
-
HSQC: To identify one-bond proton-carbon correlations.
-
HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different fragments of the molecule.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I'm struggling to separate my desired amino acid from the byproducts. What purification strategies do you recommend?
Answer:
The purification of amino acids can be challenging due to their zwitterionic nature, which gives them high polarity and often poor solubility in common organic solvents.[10]
-
Crystallization: This is the most effective method for purifying the final product.
-
pH Adjustment: The key to successful crystallization is to adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. At its pI, the amino acid exists as a neutral zwitterion and has its minimum solubility in water, promoting precipitation.[5]
-
Solvent System: Recrystallization from water or ethanol/water mixtures is generally effective.[10] For this compound, aqueous acetic acid solutions can also be employed for recrystallization.[11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of acidic water (e.g., dilute HCl) to fully protonate the amino group and solubilize the compound.
-
Treat with activated charcoal to remove colored impurities, if necessary.[10]
-
Filter the solution while hot.
-
Slowly add a base (e.g., dilute NaOH or pyridine) to the filtrate with stirring until the pI is reached and the product precipitates.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with cold water, then ethanol, and finally ether, before drying under vacuum.[10]
-
-
-
Ion-Exchange Chromatography: For small-scale purification or very difficult separations, ion-exchange chromatography is a powerful technique.[10]
-
Principle: At a pH below its pI, the amino acid is positively charged and will bind to a cation-exchange resin. At a pH above its pI, it is negatively charged and will bind to an anion-exchange resin. Impurities with different charge characteristics can be washed away. The desired product is then eluted by changing the pH or ionic strength of the buffer.
-
References
- Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. (n.d.). BenchChem. Retrieved January 11, 2026.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026.
- Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43.
- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 11, 2026.
- Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. (n.d.). BenchChem. Retrieved January 11, 2026.
- Fuson, R. C., & Rabjohn, N. (1945). Mesitylacetic acid. Organic Syntheses, 25, 65.
- Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026.
- Strecker amino acid synthesis. (n.d.). chemeurope.com. Retrieved January 11, 2026.
- Methyliminodiacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026.
- Process for purifying long chain amino acids. (2020).
- Jones, O. A., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 398.
- This compound. (n.d.). PubChem. Retrieved January 11, 2026.
- Montgomery, C. R., et al. (2023). 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110099.
- How to remove acetic acid residual impurities in amino acids. (n.d.). ECHEMI. Retrieved January 11, 2026.
- General procedures for the purification of Amino acids. (n.d.). Chempedia - LookChem. Retrieved January 11, 2026.
- Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids. YouTube.
- El-Elimat, T., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, 11, 1353846.
- Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. (2014).
- Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Amino(mesityl)acetic Acid
Introduction
Amino(mesityl)acetic acid is a non-proteinogenic α-amino acid characterized by a sterically demanding mesityl (2,4,6-trimethylphenyl) group attached directly to the α-carbon[1]. This structure presents unique features, including a chiral center and significant steric hindrance, which are of interest to researchers in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular connectivity and stereochemistry.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will dissect the predicted spectral features, explain the underlying principles governing chemical shifts and multiplicities, and offer a comparative perspective on the information gleaned from each type of spectrum. Furthermore, a detailed experimental protocol is provided to empower researchers to acquire high-quality data.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
While other analytical techniques provide valuable information, they do not offer the comprehensive structural map that NMR does.
-
Mass Spectrometry (MS) excels at determining the molecular weight and elemental formula of a compound. However, it provides limited information about the specific arrangement and connectivity of atoms, making it impossible to distinguish between isomers.
-
Infrared (IR) Spectroscopy is highly effective for identifying the presence of specific functional groups (e.g., -COOH, -NH₂, aromatic C-H). It confirms the components of this compound but fails to detail the carbon-hydrogen framework.
NMR spectroscopy, in contrast, provides a detailed atom-by-atom picture of the molecule. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. Together, they allow for the unambiguous assignment of the entire molecular structure.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of symmetry in the mesityl group and the isolated nature of the α-proton. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a polar solvent capable of dissolving the amino acid while also allowing for the observation of labile protons from the amine and carboxylic acid groups[2].
Expected Signals in DMSO-d₆:
-
Carboxyl Proton (-COOH): A single, broad proton signal is expected at a significantly downfield chemical shift, typically in the δ 10-13 ppm range. This is due to the acidic nature of the proton, which is highly deshielded. This peak would disappear upon adding a drop of D₂O, a classic test for exchangeable protons[3].
-
Aromatic Protons (Ar-H): The mesityl group has two protons at the meta-positions (C3 and C5). Due to the free rotation around the C-C bond connecting the aromatic ring to the α-carbon, these two protons are chemically equivalent. They will therefore appear as a single singlet integrating to 2H . Their expected chemical shift is around δ 6.8 ppm , typical for aromatic protons in a mesitylene-like environment[4][5].
-
Alpha-Proton (α-CH): The single proton on the chiral center is adjacent to the amino, carboxyl, and mesityl groups. With no adjacent non-equivalent protons, its signal will be a singlet integrating to 1H . It is expected to resonate in the δ 4.0-4.5 ppm range, shifted downfield by the deshielding effects of the adjacent nitrogen and carbonyl carbon[6].
-
Amino Protons (-NH₂): In DMSO-d₆, the two protons of the primary amine are typically observed. They often appear as a broad singlet integrating to 2H . The chemical shift can be variable but is often found in the δ 3.0-4.0 ppm range.
-
Para-Methyl Protons (p-CH₃): The methyl group at the para-position (C4) of the mesityl ring is unique. It will appear as a singlet integrating to 3H , with an expected chemical shift around δ 2.2-2.3 ppm [7].
-
Ortho-Methyl Protons (o-CH₃): The two methyl groups at the ortho-positions (C2 and C6) are chemically equivalent due to molecular symmetry. They will produce a single singlet integrating to 6H , appearing slightly upfield or downfield of the para-methyl group, also in the δ 2.2-2.4 ppm range.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, revealing the carbon skeleton.
Expected Signals:
-
Carbonyl Carbon (-COOH): The most downfield signal, typically appearing in the δ 170-180 ppm range, is characteristic of a carboxylic acid carbon[8].
-
Aromatic Carbons (Ar-C): The mesityl ring will show four distinct signals:
-
C1 (ipso-carbon): The quaternary carbon attached to the α-carbon.
-
C2/C6 (ortho-carbons): Equivalent quaternary carbons bearing methyl groups.
-
C3/C5 (meta-carbons): Equivalent carbons bonded to hydrogen.
-
C4 (para-carbon): The quaternary carbon bearing a methyl group. These signals are expected in the typical aromatic region of δ 125-140 ppm [8].
-
-
Alpha-Carbon (α-C): The chiral carbon atom. Its chemical shift is influenced by the attached nitrogen and carbonyl group, typically appearing in the δ 50-65 ppm range[9][10].
-
Methyl Carbons (-CH₃): The methyl groups on the aromatic ring will produce two signals, corresponding to the ortho and para positions. These signals are found in the aliphatic region, typically around δ 20-25 ppm .
Data Summary and Visualization
The structure of this compound, with its unique proton and carbon environments, is depicted below.
Caption: Molecular structure of this compound with key proton groups highlighted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Integration (¹H) / Description (¹³C) |
| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Ar-H (meta) | ~6.8 | Singlet | 2H | |
| α-CH | 4.0 - 4.5 | Singlet | 1H | |
| -NH₂ | 3.0 - 4.0 | Broad Singlet | 2H | |
| o-CH₃ | 2.2 - 2.4 | Singlet | 6H | |
| p-CH₃ | 2.2 - 2.3 | Singlet | 3H | |
| ¹³C | -C=O | 170 - 180 | Carbonyl | |
| Ar-C (ipso) | 125 - 140 | Aromatic Quaternary | ||
| Ar-C (ortho) | 125 - 140 | Aromatic Quaternary | ||
| Ar-C (para) | 125 - 140 | Aromatic Quaternary | ||
| Ar-C (meta) | 125 - 140 | Aromatic CH | ||
| α-C | 50 - 65 | Aliphatic CH | ||
| o-CH₃ | 20 - 25 | Aliphatic CH₃ | ||
| p-CH₃ | 20 - 25 | Aliphatic CH₃ |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D). The use of high-purity deuterated solvents is essential to minimize interfering residual solvent signals[3][11].
- If quantitative analysis is required, add a suitable internal standard. For DMSO-d₆, tetramethylsilane (TMS) is a common choice.
- Cap the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A brief sonication may aid dissolution if necessary.
2. Instrument Setup & Calibration:
- Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
- Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field during acquisition.
- Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
- Calibrate the chemical shift reference. For ¹H NMR in DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. For ¹³C NMR, the solvent peak is set to δ 39.52 ppm.
3. Data Acquisition:
- ¹H NMR:
- Use a standard single-pulse experiment.
- Set a spectral width of approximately 16 ppm.
- Acquire 16-32 scans with a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.
- ¹³C NMR:
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set a spectral width of approximately 220 ppm.
- Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons.
4. Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Perform baseline correction to obtain a flat spectrum.
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.
Comparative Analysis and Advanced Applications
-
¹H vs. ¹³C NMR: For this compound, the ¹H NMR spectrum is arguably more informative at a glance due to the integration values, which directly confirm the 2:1:2:6:3 proton ratio of the aromatic, alpha, amino, ortho-methyl, and para-methyl groups, respectively. The ¹³C spectrum is crucial for confirming the number of unique carbon environments and identifying the carbonyl group, which is silent in ¹H NMR.
-
2D NMR Spectroscopy: To definitively assign the connectivity between protons and carbons, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC would reveal longer-range (2-3 bond) C-H correlations, confirming the entire molecular structure.
-
Chiral Analysis: Standard NMR spectroscopy does not differentiate between the (R) and (S) enantiomers of this compound[12][13]. To determine enantiomeric excess (ee), a chiral resolving agent (CRA) or a chiral solvating agent (CSA) must be added to the NMR sample[14][15][16]. These agents interact with the enantiomers to form diastereomeric complexes, which are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum, allowing for their quantification.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is unattainable with other common analytical techniques. The high symmetry of the molecule leads to a relatively simple and interpretable set of signals. By understanding the principles of chemical shift, multiplicity, and integration, and by employing a robust experimental protocol, researchers can confidently elucidate and verify the structure of this unique amino acid, paving the way for its further study and application in drug development and scientific research.
References
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Borges, K. B., de Oliveira, A. R. M., & de Sousa, J. R. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(19), 4545. [Link][14]
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Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link][12]
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Technology Networks. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link][13]
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Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link][15]
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Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link][17]
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Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link][4]
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Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link][11]
-
University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. [Link][18]
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Fàbrega-Ferrer, M., et al. (2007). Position dependence of the 13C chemical shifts of α-helical model peptides. Protein Science, 16(7), 1307-1316. [Link][9]
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Sun, H., & Oldfield, E. (1999). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 121(14), 3373–3382. [Link][10]
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University of Wisconsin-Madison. (n.d.). Typical proton chemical shifts for amino acids within a protein. [Link][6]
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Homework.Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum. [Link][7]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][8]
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- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mesitylene - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labinsights.nl [labinsights.nl]
- 12. biocompare.com [biocompare.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
A Comparative Guide to Interpreting Mass Spectrometry Data of Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Amino(mesityl)acetic Acid
This compound, a non-proteinogenic amino acid, presents a unique analytical challenge due to its hybrid structure. It combines the characteristic functional groups of an amino acid with a bulky, aromatic mesityl group. This structure influences its ionization and fragmentation behavior in a mass spectrometer, making the choice of analytical technique critical for accurate characterization. Understanding its mass spectrometric profile is essential for its identification, purity assessment, and for tracking its incorporation in drug development and metabolic studies.
This guide will compare two fundamentally different ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI), providing a framework for researchers to select the optimal method for their specific analytical needs.
Electron Ionization Mass Spectrometry (EI-MS): Unveiling the Core Structure
Electron Ionization is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). This energetic bombardment results in extensive fragmentation, providing a detailed fingerprint of the molecule's core structure. While often leading to the absence of a prominent molecular ion peak, the fragment ions are highly reproducible and invaluable for structural elucidation.
Predicted EI Fragmentation Pathway of this compound
Based on established fragmentation patterns of aromatic carboxylic acids and amino acids, we can predict the primary fragmentation pathways for this compound (Molecular Weight: 178.23 g/mol ) under EI conditions.[1] The mass spectrum of Mesitylacetic acid is available in the NIST database.[2]
Analysis of Key Fragments:
-
Molecular Ion (M+): m/z 178: The presence of the molecular ion is crucial for confirming the molecular weight of the compound. In EI, its intensity may be low due to extensive fragmentation.
-
[M - COOH]+: m/z 133: A prominent peak resulting from the loss of the carboxylic acid group as a radical (45 Da). This fragment corresponds to the mesitylmethyl cation and is a strong indicator of the basic carbon skeleton.[1] This is a commonly observed fragmentation pattern for aromatic acids.
-
Further Fragmentation: The m/z 133 fragment can undergo further rearrangements and fragmentation, though these are typically of lower intensity.
Experimental Protocol: GC-EI-MS of this compound
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the polar amino and carboxylic acid groups is necessary to increase volatility. A common approach is silylation.
-
Sample Preparation (Silylation):
-
To 1 mg of this compound, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting trimethylsilyl (TMS) derivative is now ready for injection.
-
-
GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-500.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A Gentler Approach for the Intact Molecule
Electrospray Ionization is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[3][4] This method imparts minimal excess energy to the analyte, typically resulting in a prominent protonated molecule, [M+H]+, and minimal fragmentation in a single-stage MS experiment.[4] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed.[4]
Predicted ESI-MS/MS Fragmentation Pathway of this compound
In positive ion mode, this compound will readily form a protonated molecule [M+H]+ at m/z 179. Collision-Induced Dissociation (CID) of this precursor ion will lead to characteristic neutral losses.
Analysis of Key Fragments:
-
Protonated Molecule [M+H]+: m/z 179: This will likely be the base peak in the MS1 spectrum, confirming the molecular weight of the analyte.
-
[M+H - H2O]+: m/z 161: Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for protonated amino acids.
-
[M+H - NH3]+: m/z 162: Loss of ammonia from the amino group is another characteristic fragmentation for amino acids.
-
[M+H - HCOOH]+: m/z 133: The loss of formic acid (46 Da) is also a plausible fragmentation pathway.
Experimental Protocol: LC-ESI-MS/MS of this compound
Liquid Chromatography (LC) is an ideal separation technique for this compound, as it does not require derivatization.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas (N2) Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
MS/MS Parameters:
-
Precursor Ion Selection: m/z 179.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
-
Comparative Analysis: EI-MS vs. ESI-MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment | Formation of charged droplets and solvent evaporation |
| Ionization "Hardness" | Hard | Soft |
| Molecular Ion | Often weak or absent | Typically the base peak (as [M+H]+ or [M-H]-) |
| Fragmentation | Extensive, provides a detailed structural "fingerprint" | Minimal in MS1, controlled fragmentation in MS/MS |
| Sample Introduction | Typically coupled with Gas Chromatography (GC) | Typically coupled with Liquid Chromatography (LC) |
| Derivatization | Often required for polar analytes | Generally not required |
| Information Yield | Detailed structural information from fragments | Molecular weight confirmation and targeted structural information |
Conclusion: A Synergistic Approach to Structural Confirmation
Both Electron Ionization and Electrospray Ionization mass spectrometry offer valuable, yet distinct, insights into the structure of this compound.
-
EI-MS , particularly when coupled with GC, provides a robust and reproducible fragmentation pattern that is excellent for initial identification and structural confirmation of the core mesitylmethyl structure. The extensive fragmentation serves as a detailed chemical fingerprint.
-
ESI-MS , coupled with LC and tandem MS, excels in confirming the molecular weight of the intact molecule and provides controlled fragmentation that can selectively probe the amino acid and carboxylic acid functionalities. This technique is also more amenable to high-throughput analysis without the need for derivatization.
For a comprehensive and unambiguous characterization of this compound, a synergistic approach utilizing both techniques is recommended. The detailed fragmentation pattern from EI-MS can be used to build a confident structural hypothesis, which can then be confirmed by the accurate molecular weight determination and targeted fragmentation of ESI-MS/MS. This dual-pronged approach ensures the highest level of scientific integrity and trustworthiness in your analytical results.
References
-
Poon, T. C. W., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]
-
Kenia, V. F., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1883-1892. [Link]
-
Zenaidee, M. A., et al. (2021). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 16(2), e0247322. [Link]
-
Piraud, M., et al. (2005). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Journal of Inherited Metabolic Disease, 28(2), 163-173. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78123, Mesitylacetic acid. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Mesitylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 15(12), 8783-8806. [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]
-
Wiley-VCH. (2011). Mass Spectrometry of Amino Acids and Proteins. [Link]
Sources
A Comparative Guide to Chiral Building Blocks: Amino(mesityl)acetic Acid Derivatives vs. Evans Auxiliaries in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral building block is paramount to achieving the desired stereochemical control. This guide provides an in-depth comparison of two powerful classes of chiral auxiliaries in the context of the asymmetric aldol reaction: the well-established Evans oxazolidinones and the sterically demanding mesityl-substituted thiones. While direct applications of Amino(mesityl)acetic acid as a chiral auxiliary in aldol reactions are not extensively documented in peer-reviewed literature, the foundational principles of steric influence can be effectively understood by examining closely related mesityl-substituted systems. This guide will delve into the mechanistic underpinnings, comparative performance, and experimental protocols of these systems, offering valuable insights for the discerning chemist.
Introduction: The Critical Role of Chiral Auxiliaries
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] This strategy is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug molecule is often confined to a single enantiomer. The ideal chiral auxiliary should be readily available, easily attached and removed, and, most importantly, exert a high degree of stereochemical control over the reaction.
The Evans oxazolidinones, developed by David A. Evans, are a class of chiral auxiliaries derived from amino acids that have become a benchmark in the field of asymmetric synthesis.[3][4] They are particularly renowned for their high diastereoselectivity in aldol reactions, a fundamental carbon-carbon bond-forming reaction.[5]
This guide will compare the performance of Evans auxiliaries with mesityl-substituted chiral auxiliaries, focusing on how the steric bulk of the mesityl group influences the stereochemical outcome of the aldol reaction.
The Asymmetric Aldol Reaction: A Mechanistic Overview
The asymmetric aldol reaction involves the stereoselective reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound. The stereochemistry of the newly formed chiral centers is controlled by the chiral auxiliary.
The Evans Aldol Reaction: A Paradigm of Stereocontrol
The high stereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state.[1][5] The key factors influencing this selectivity include:
-
Formation of a (Z)-enolate: The use of a boron triflate and a hindered amine base promotes the formation of the (Z)-enolate.[3]
-
Chelation Control: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid six-membered ring transition state.[5]
-
Steric Hindrance: The substituent on the oxazolidinone (e.g., isopropyl or benzyl group) effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face.[6][7]
-
Dipole Minimization: The conformation of the transition state is further stabilized by minimizing the dipole-dipole repulsion between the carbonyl groups of the oxazolidinone and the enolate.[3]
This combination of factors leads to a highly predictable and reproducible synthesis of the syn-aldol product.[3][5]
Caption: Workflow of the Evans Asymmetric Aldol Reaction.
Mesityl-Substituted Auxiliaries: The Impact of Steric Bulk
The introduction of a bulky mesityl group (2,4,6-trimethylphenyl) onto a chiral auxiliary is expected to exert a significant steric influence on the transition state of the aldol reaction. While a direct analogue of an N-(amino(mesityl)acetyl)oxazolidinone is not widely reported for this reaction, studies on mesityl-substituted N-acetyloxazolidinethione and N-acetylthiazolidinethione provide valuable insights.[8]
The increased steric hindrance from the mesityl group can lead to even higher diastereoselectivities by further restricting the possible conformations of the transition state and more effectively blocking one face of the enolate.
Comparative Performance: Evans vs. Mesityl-Substituted Auxiliaries
The following table summarizes the comparative performance of a standard Evans auxiliary (N-propionyloxazolidinone) and a mesityl-substituted thiazolidinethione auxiliary in the asymmetric acetate aldol reaction.
| Entry | Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [5] |
| 2 | (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 89 | [5] |
| 3 | Mesityl-substituted Thiazolidinethione | Isobutyraldehyde | 98:2 | 91 | [8] |
| 4 | Mesityl-substituted Thiazolidinethione | Benzaldehyde | 97:3 | 88 | [8] |
As the data indicates, both systems provide excellent yields and high diastereoselectivities. The Evans auxiliary system consistently delivers outstanding selectivity. The mesityl-substituted auxiliary also demonstrates very high levels of diastereoselectivity, underscoring the effectiveness of a sterically demanding group in controlling the stereochemical outcome.
Experimental Protocols
General Procedure for the Evans Asymmetric syn-Aldol Reaction
This protocol outlines the general steps for the diastereoselective aldol reaction between an N-acyloxazolidinone and an aldehyde.[9]
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Dibutylboryl triflate (Bu₂BOTf, 1.1 equiv)
-
Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding MeOH, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with saturated aqueous Na₂SO₃.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Evans Aldol Reaction.
General Procedure for the Asymmetric Acetate Aldol Reaction with a Mesityl-Substituted Thiazolidinethione Auxiliary
This protocol is adapted from the work of Crimmins et al. and describes the use of a chlorotitanium enolate.[8]
Materials:
-
N-acetyl mesityl-substituted thiazolidinethione (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.1 equiv)
-
(-)-Sparteine (1.1 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acetyl thiazolidinethione in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TiCl₄ dropwise.
-
Add (-)-sparteine dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: Selecting the Optimal Chiral Building Block
Both Evans oxazolidinones and mesityl-substituted auxiliaries are highly effective in controlling the stereochemistry of the aldol reaction. The choice between them may depend on several factors:
-
Availability and Cost: Evans auxiliaries are derived from common amino acids and are widely commercially available.
-
Desired Stereoisomer: While the standard Evans aldol reaction yields the syn-product, variations in Lewis acids and auxiliaries can lead to the anti-product. The stereochemical outcome with mesityl-substituted auxiliaries may also be tunable.
-
Substrate Scope: The steric bulk of the mesityl group might be advantageous for certain substrates, potentially leading to higher selectivities where standard Evans auxiliaries may be less effective. Conversely, it could also introduce limitations with very bulky aldehydes or ketones.
-
Cleavage Conditions: The ease of removal of the chiral auxiliary without racemization of the product is a critical consideration.
Ultimately, the selection of the appropriate chiral building block is a strategic decision that should be guided by the specific requirements of the synthetic target and empirical optimization. This guide provides a foundational understanding to aid researchers in making informed choices in their pursuit of stereochemically pure molecules.
References
- Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129.
- Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83.
- Evans, D. A. Aldrichimica Acta 1982, 15 (2), 23–32.
- Sibi, M. P.; Venkatraman, L. J. Org. Chem. 2010, 75 (20), 6745–6757.
- BenchChem. Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries.
- Crimmins, M. T.; King, B. W.; Tabet, A. E. J. Am. Chem. Soc. 1997, 119 (33), 7883–7884.
- Tokyo Chemical Industry Co., Ltd. Evans Aldol Reaction.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
- Boston University. The asymmetric aldol reaction.
- BenchChem. Technical Support Center: Diastereoselective Synthesis of Oxazolidinones.
- University of York. Asymmetric Synthesis.
- J. Chem. Educ. 2008, 85, 5, 695.
- Ghosh, A. K.; Fidanze, S.; Senanayake, C. H. Synthesis 2008, 13, 2035-2048.
- Palomo, C.; Oiarbide, M.; García, J. M. Chem. Soc. Rev. 2004, 33, 65-75.
- Wikipedia. Chiral auxiliary.
- Macmillan Group. The Selective Aldol Reaction.
- Crimmins, M. T.; Shamszad, M. Org. Lett. 2007, 9 (1), 149–152.
- List, B.; Lerner, R. A.; Barbas, C. F. J. Am. Chem. Soc. 2000, 122 (10), 2395–2396.
- Cossío, F. P.; de Cózar, A.; Gómez-Bengoa, E. Molecules 2019, 24 (4), 826.
- National Institutes of Health. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
- D'hooghe, M.; De Kimpe, N. Synlett 2008, 2008 (14), 2079-2096.
- Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity.
- Reddy, L. R.; Saravanan, P.; Corey, E. J. J. Am. Chem. Soc. 2004, 126 (20), 6230–6231.
- An Efficient Synthesis of N -Methyl Amino Acids by Way of Intermedi
- Ghosh, A. K.; Kawahama, R.; Wink, D. J. Org. Lett. 1999, 1 (9), 1503–1506.
- Chemistry Stack Exchange. stereoselectivity in aldol reactions.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- Asymmetric aldol reactions catalyzed by amino acid deriv
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
- Enders, D.; Shilvock, J. P. Chem. Soc. Rev. 2000, 29, 359-373.
- Master Organic Chemistry.
- The Aldol Reactions of Active Methylene Compounds.
- Zhang, Y.; Phillips, A. J.; Sammakia, T. Org. Lett. 2004, 6 (1), 23–25.
- A Brønsted Acid-Amino Acid as a Synergistic Catalyst for Asymmetric List-Lerner-Barbas Aldol Reactions.
- Aldol Condensation and Esterification over Ti-Substituted *BEA Zeolite: Mechanisms and Effects of Pore Hydrophobicity.
- TCI Chemicals. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.
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The Mesityl Advantage: A Comparative Guide to Amino(mesityl)acetic Acid in Peptide Science
In the expanding universe of non-proteinogenic amino acids (NPAAs), researchers continually seek novel building blocks to overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity.[1][2] Among the diverse arsenal of synthetic amino acids, Amino(mesityl)acetic acid emerges as a compelling candidate for peptide chemists and drug developers. Its unique structural feature, a bulky mesityl group, imparts significant and predictable advantages over other natural and unnatural amino acids. This guide provides an in-depth comparison, supported by established principles in peptide science and analogous experimental data, to illuminate the strategic value of incorporating this compound into peptide-based research and development.
The Architectural Cornerstone: Unveiling the Mesityl Group's Influence
This compound, structurally a phenylglycine derivative with three methyl groups symmetrically positioned on the phenyl ring (2,4,6-trimethylphenyl), introduces significant steric bulk directly adjacent to the peptide backbone.[3] This steric hindrance is not a mere impediment; it is a powerful tool for precisely controlling peptide conformation and enhancing stability.[4]
Steric Shielding: A Fortress Against Degradation
One of the most significant challenges in the development of peptide therapeutics is their susceptibility to proteolytic degradation.[5][6] The peptide backbone is readily recognized and cleaved by a plethora of proteases in biological systems. The bulky mesityl group of this compound acts as a formidable steric shield, physically obstructing the approach of protease active sites to the adjacent peptide bonds. This "molecular armor" is anticipated to confer exceptional resistance to enzymatic degradation, a crucial attribute for extending the in-vivo half-life of peptide drugs.[7]
Conformational Rigidity: Engineering Predictable Topographies
The conformational flexibility of linear peptides often leads to a loss of binding affinity and specificity for their biological targets.[8] The incorporation of this compound can enforce well-defined secondary structures by restricting the rotational freedom around the peptide backbone. The steric clashes between the mesityl group and adjacent residues can favor specific dihedral angles (phi and psi), guiding the peptide to adopt a more rigid and predictable conformation.[9] This pre-organization of the peptide into a bioactive conformation can significantly enhance its binding affinity and selectivity.
This principle is widely exploited in the design of peptidomimetics and beta-peptides, where the introduction of sterically demanding residues is a key strategy for inducing stable secondary structures like helices and turns.[10][11]
Comparative Analysis: this compound vs. Other Amino Acids
To fully appreciate the advantages of this compound, a direct comparison with other classes of amino acids is essential.
| Feature | Natural Amino Acids (e.g., Alanine, Leucine) | Other Bulky NPAAs (e.g., tert-Butylglycine) | This compound |
| Steric Hindrance | Low to moderate | High | Very High |
| Conformational Control | Low | Moderate to High | High to Very High |
| Proteolytic Stability | Low | Moderate to High | Expected to be Very High |
| Hydrophobicity | Variable | High | High |
| Synthetic Accessibility | Readily available | Commercially available | Available from specialized suppliers |
Table 1: Comparative overview of this compound and other amino acids.
Experimental Validation: Protocols for Assessing the Mesityl Advantage
To empirically validate the hypothesized advantages of this compound, the following experimental protocols can be employed.
Solid-Phase Peptide Synthesis (SPPS) of a Mesityl-Containing Peptide
This protocol outlines the manual synthesis of a model hexapeptide containing this compound using Fmoc/tBu chemistry.
Workflow for Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis Workflow.**
Step-by-Step Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (including Fmoc-Amino(mesityl)acetic acid-OH) in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIEA).
-
Pre-activate for 2 minutes and then add the solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time and/or the use of a more potent coupling reagent like HATU may be necessary.[12] A Kaiser test should be performed to ensure complete coupling.
-
-
Washing: Repeat the washing steps as described in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Purification and Characterization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Proteolytic Stability Assay
This assay compares the stability of a peptide containing this compound to a control peptide (with a natural amino acid like Phenylalanine in its place) in the presence of a protease.
Workflow for Proteolytic Stability Assay:
Caption: Proteolytic Stability Assay Workflow.**
Step-by-Step Protocol:
-
Peptide Solutions: Prepare 1 mg/mL stock solutions of both the this compound-containing peptide and the control peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Protease Solution: Prepare a 0.1 mg/mL solution of a broad-spectrum protease, such as Proteinase K, in the same buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 50 µL of the protease solution. Include a control for each peptide with buffer instead of the protease solution.
-
Incubation: Incubate all tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of a 1% TFA solution.
-
Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the time zero sample. Plot the percentage of intact peptide versus time to determine the degradation kinetics.
Conclusion and Future Perspectives
This compound represents a powerful and strategic tool for peptide chemists and drug developers. Its inherent steric bulk offers a predictable means to enhance proteolytic stability and enforce conformational rigidity, addressing two of the most significant hurdles in peptide-based therapeutics. While further direct experimental validation is warranted, the foundational principles of steric hindrance and conformational control, supported by extensive data from analogous bulky amino acids, strongly suggest that this compound can unlock new possibilities in the design of potent, stable, and specific peptide modulators of biological processes. As synthetic methodologies continue to advance, the accessibility and application of such unique building blocks will undoubtedly accelerate the discovery and development of next-generation peptide therapeutics.
References
-
Machado, E., & others. (2004). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Journal of Food Science, 69(5), R131-R138. [Link]
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A bifunctional amino acid to study protein–protein interactions. (2015). RSC Advances, 5(10), 7118-7121. [Link]
-
Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. (2011). Journal of Medicinal Chemistry, 54(15), 5484-5493. [Link]
-
Active esters and resins in peptide synthesis: the role of steric hindrance. (1971). Journal of the Chemical Society D: Chemical Communications, (1), 26. [Link]
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This compound. PubChem. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). Chemistry & Biodiversity, 2(5), 591-632. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. (1982). Life Sciences, 31(3), 189-199. [Link]
-
Application of alicyclic beta-amino acids in peptide chemistry. (2006). Chemical Society Reviews, 35(4), 323-334. [Link]
-
Design and synthesis of beta-peptides with biological activity. (2006). Methods in Molecular Biology, 340, 1-27. [Link]
-
The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. (2013). Scientific Reports, 3, 1639. [Link]
-
Synthesis and Applications of Synthetic Peptides. (2019). Current Organic Synthesis, 16(1), 14-27. [Link]
-
Proteolytic Stability Peptides. Scribd. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(1), 229-251. [Link]
-
Proton NMR studies of peptide conformations. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2020). Biomacromolecules, 21(3), 1196-1206. [Link]
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- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. scribd.com [scribd.com]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for chiral, non-proteinogenic amino acids such as Amino(mesityl)acetic acid, where stereospecificity is critical to therapeutic efficacy and safety. This guide provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this compound, offering a comparative analysis of validation parameters, supporting experimental protocols, and insights into the rationale behind these processes.
The Criticality of Method Validation for Chiral Non-Proteinogenic Amino Acids
This compound, a non-proteinogenic amino acid, presents unique analytical challenges due to its chiral center and aromatic nature. The enantiomeric purity of such compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a validated, stability-indicating analytical method is imperative to ensure the identity, purity, and potency of the drug substance and product. This guide will walk through the essential stages of validating a chiral HPLC method, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[1][2]
Proposed Chiral HPLC Method for this compound
Before embarking on validation, a suitable analytical method must be developed. Based on the analysis of similar aryl-substituted and underivatized amino acids, a normal-phase chiral HPLC method is proposed as a robust starting point.[3][4][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This method is chosen for its proven effectiveness in separating chiral compounds with aromatic moieties. The amylose-based chiral stationary phase (CSP) provides the necessary stereoselectivity, while the normal-phase mobile system offers good resolution and peak shape.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Caption: A typical workflow for analytical method validation.
System Suitability Testing (SST)
Before commencing validation, the suitability of the chromatographic system must be established. SST ensures that the equipment and method are performing adequately on the day of analysis.
Experimental Protocol:
-
Prepare a standard solution of racemic this compound at a concentration that yields a significant detector response.
-
Inject the standard solution six replicate times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation of the two enantiomers.[6] |
| Tailing Factor (T) | 0.8 - 1.5 | Indicates good peak symmetry.[6] |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency.[6] |
| % Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% | Confirms the precision of the injection system.[1] |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] Forced degradation studies are integral to establishing the stability-indicating nature of the method.[7][8][9][10]
Experimental Protocol (Forced Degradation):
-
Expose solutions of this compound to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[9][10]
-
Analyze the stressed samples using the proposed HPLC method alongside an unstressed control.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours (solid state)
-
Photostability: ICH-compliant photostability chamber (solid state and solution)
Acceptance Criteria:
-
The method should be able to resolve the peaks of the this compound enantiomers from all degradation products.
-
Peak purity analysis (e.g., using a photodiode array detector) should confirm that the analyte peaks are spectrally pure.
Caption: Forced degradation study workflow.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of racemic this compound covering the expected range of concentrations (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard solution in triplicate.
-
Plot the mean peak area of each enantiomer against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 3: Linearity and Range Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999[11] |
| Y-intercept | Should be close to zero. |
| Range (Assay) | 80% to 120% of the target concentration.[11] |
| Range (Impurity) | From the reporting threshold to 120% of the specification limit. |
Accuracy
Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies.[1]
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation components except the active pharmaceutical ingredient).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Table 4: Accuracy Acceptance Criteria
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0%[6] |
| 120% | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Table 5: Precision Acceptance Criteria
| Precision Level | Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0%[11] |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentrations.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.[11]
-
LOQ: S/N ratio of approximately 10:1. The precision and accuracy at the LOQ should also be acceptable (e.g., %RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of these changes on the system suitability parameters and the assay results.
Table 6: Robustness Study Parameters and Variations
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2°C |
| Mobile Phase Composition | ± 2% of the minor component (Isopropanol) |
Acceptance Criteria:
-
The system suitability parameters should remain within the established acceptance criteria.
-
The assay results should not be significantly affected by the variations.
Conclusion
The validation of an analytical method for a chiral compound like this compound is a multifaceted process that underpins the quality and safety of the final pharmaceutical product. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a high degree of confidence in the reliability of the analytical data. This guide provides a foundational framework and practical protocols to navigate the complexities of method validation, ensuring that the developed methods are fit for their intended purpose and compliant with global regulatory expectations.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]
-
Forced Degradation Studies - CHIRAL LABORATORIES. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. [Link]
-
Where do the Acceptance Criteria in Method Validation Come From? - Mourne Training Services. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
analysis of amino acids by high performance liquid chromatography. [Link]
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization | Journal of Chromatographic Science | Oxford Academic. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. [Link]
-
Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Analytical Chemistry - ACS Publications. [Link]
-
Analysis of Amino Acids by HPLC - Agilent. [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column - PubMed. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]
Sources
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- 2. database.ich.org [database.ich.org]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Enantiomeric Excess Determination for Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of non-proteinogenic amino acids is a cornerstone of modern pharmaceutical design and chemical synthesis. Amino(mesityl)acetic acid, with its sterically demanding mesityl group, presents a unique analytical challenge for the accurate determination of its enantiomeric excess (ee). This guide provides an in-depth, comparative analysis of the predominant analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a critical evaluation of each method's performance.
Introduction: The Significance of Chiral Purity in Bulky Amino Acids
This compound is a valuable building block in medicinal chemistry, often employed to introduce conformational constraints and enhance metabolic stability in peptidomimetics and other therapeutic agents. The distinct three-dimensional arrangement of its enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, the ability to precisely and accurately quantify the enantiomeric composition of this amino acid is not merely an analytical exercise but a critical component of quality control and regulatory compliance in drug development. This guide will equip you with the knowledge to select and implement the most appropriate analytical strategy for your research and development needs.
Comparative Performance of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound is a nuanced decision, balancing factors such as accuracy, precision, sensitivity, sample throughput, and the need for derivatization.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer.[1] |
| Accuracy | High (typically <1% error). | High (typically <1-2% error). | High (typically ±1-2% error).[1] |
| Precision | High. | High. | High. |
| Sensitivity | Moderate to High (UV, MS detection). | Very High (FID, MS detection). | Generally lower, requires higher sample concentration.[1] |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Derivatization | Often not required (direct method). | Mandatory. | Not required for the analyte, but addition of CSA is necessary. |
| Instrumentation | Widely available (HPLC/UHPLC systems). | Requires GC with a chiral column. | Requires high-field NMR spectrometer. |
| Method Development | Can be time-consuming to find the optimal column and mobile phase. | Derivatization and temperature programming need optimization. | Can be rapid, involving screening of a few CSAs and solvents. |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Direct chiral HPLC is often the preferred method for the enantiomeric excess determination of non-proteinogenic amino acids due to its robustness and the ability to analyze the compound in its native form, thus avoiding potential racemization or side reactions during derivatization.[2][3]
Causality of Method Design
The successful chiral separation of this compound hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The bulky mesityl group necessitates a CSP with a well-defined chiral cavity or multiple interaction sites capable of differentiating the subtle stereochemical differences between the enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the resolution of underivatized amino acids.[2] An application note for the structurally similar 2-Amino-2-(p-tolyl)acetic acid provides a strong foundation for our methodology, suggesting that a macrocyclic glycopeptide CSP is a promising choice.[4]
Experimental Protocol: Direct Chiral HPLC
This protocol is adapted from established methods for structurally analogous aromatic amino acids.[4]
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Stationary Phase: A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC® T, is recommended as a starting point. These columns are known for their excellent performance in separating underivatized amino acids.[2][3]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of an acid (e.g., 0.1% formic acid or acetic acid). The acidic additive is crucial for protonating the amino group and suppressing the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a standard analytical column.
-
Column Temperature: Ambient or slightly elevated (e.g., 25-30 °C) to ensure reproducibility.
-
Detection: UV at a wavelength where the aromatic mesityl group absorbs, typically around 220 nm or 254 nm.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Workflow for HPLC Method Development
Caption: Workflow for Direct Chiral HPLC Analysis.
II. Chiral Gas Chromatography (GC): High Resolution through Derivatization
Chiral GC is a powerful technique renowned for its high resolution and sensitivity. However, it necessitates the conversion of the non-volatile amino acid into a volatile derivative prior to analysis.
Causality of Method Design
The primary challenge in the GC analysis of amino acids is their high polarity and low volatility. A two-step derivatization is typically employed:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to reduce its polarity.
-
Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride) to further decrease polarity and improve thermal stability.
This derivatization process must be carefully controlled to prevent racemization of the chiral center. The resulting volatile diastereomers are then separated on a chiral capillary column.
Experimental Protocol: Chiral GC with Derivatization
1. Sample Derivatization:
-
Esterification: To approximately 1 mg of this compound in a reaction vial, add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100 °C for 30 minutes. Cool the vial and evaporate the solvent to dryness.
-
Acylation: To the dry residue, add 1 mL of a suitable solvent (e.g., methylene chloride) and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool the sample to room temperature before injection.
2. GC Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., CHIRALDEX® G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a final temperature of approximately 220 °C. The temperature program should be optimized to achieve baseline separation of the enantiomers.
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
3. Data Analysis:
-
Calculate the % ee from the integrated peak areas of the two enantiomeric derivatives, as described for the HPLC method.
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis with Derivatization.
III. NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Non-Separative Approach
NMR spectroscopy offers a distinct advantage for ee determination as it is a non-separative technique that analyzes the sample in solution.[1] The method relies on the addition of a chiral solvating agent to the analyte solution, which forms transient diastereomeric complexes with the enantiomers of this compound.[1]
Causality of Method Design
The formation of these diastereomeric complexes results in a subtle change in the chemical environment of the protons in each enantiomer, leading to the splitting of one or more signals in the ¹H NMR spectrum. The integration ratio of these split signals directly reflects the enantiomeric ratio. For this compound, the proton at the alpha-carbon (the methine proton) is a prime candidate for observing this splitting, as are the methyl protons of the mesityl group. The choice of CSA is critical and often empirical; however, agents that can engage in hydrogen bonding and/or π-π stacking with the analyte are generally effective.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of key protons.
-
Prepare a stock solution of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of mandelic acid) in the same deuterated solvent.
-
Add a specific molar equivalent of the CSA to the NMR tube containing the analyte. The optimal ratio of CSA to analyte (often between 1:1 and 5:1) may need to be determined empirically to achieve the best signal separation.[1]
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
3. Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation into two distinct peaks corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two separated signals.
-
Calculate the % ee using the integration values in the same manner as for the chromatographic methods.
Principle of Chiral Recognition by a CSA
Sources
comparative study of different synthetic routes to Amino(mesityl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic chemistry, the synthesis of non-proteinogenic amino acids with unique structural motifs is of paramount importance for the development of novel therapeutics and molecular probes. Amino(mesityl)acetic acid, a sterically hindered α-amino acid, presents a compelling synthetic challenge and a valuable building block due to the bulky and rigid nature of the mesityl group. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental considerations, and strategic selection of each pathway.
Introduction to this compound
This compound, with its 2,4,6-trimethylphenyl substituent, offers a unique combination of steric bulk and aromatic character. This structural feature can impart conformational rigidity to peptides, enhance metabolic stability, and modulate biological activity. Consequently, efficient and versatile synthetic access to this amino acid is a key objective for chemists in drug discovery and materials science. This guide will explore the classical Strecker and Bucherer-Bergs syntheses, as well as modern asymmetric approaches, to provide a holistic understanding of the available synthetic strategies.
Classical Synthetic Routes: A Head-to-Head Comparison
The two most established methods for the synthesis of α-amino acids from carbonyl compounds are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer a convergent approach to this compound, starting from the readily available mesitylaldehyde.
The Strecker Synthesis: A Direct Approach
The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1][2][3]
Mechanism and Rationale: The reaction proceeds through the initial formation of an imine from mesitylaldehyde and ammonia. The subsequent nucleophilic addition of a cyanide ion to the imine generates the α-aminonitrile intermediate. The steric hindrance of the mesityl group may slow down the rate of imine formation and cyanide addition, potentially requiring optimized reaction conditions. The final step involves the vigorous hydrolysis of the nitrile functionality to a carboxylic acid, typically under strong acidic or basic conditions.[1][4]
Experimental Protocol: Strecker Synthesis of this compound
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, a solution of mesitylaldehyde (1.0 equiv.) in methanol is cooled to 0 °C.
-
A solution of ammonium chloride (1.2 equiv.) in water is added, followed by the slow addition of an aqueous solution of sodium cyanide (1.1 equiv.).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting α-aminonitrile may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate) after removal of methanol under reduced pressure.
-
-
Hydrolysis:
-
The crude α-aminonitrile is then subjected to hydrolysis by refluxing in a strong acid, such as 6 M hydrochloric acid, for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
The Bucherer-Bergs Reaction: A Two-Step Pathway to a Crystalline Intermediate
The Bucherer-Bergs reaction offers an alternative route, proceeding through a hydantoin intermediate. This multi-component reaction involves an aldehyde or ketone, ammonium carbonate, and a cyanide source.[5][6][7][8]
Mechanism and Rationale: Mesitylaldehyde reacts with ammonium carbonate and potassium cyanide to form a 5-substituted hydantoin. This reaction is believed to proceed through the formation of an aminonitrile, which then cyclizes in the presence of carbonate.[7] A key advantage of this method is that the hydantoin intermediate is often a stable, crystalline solid, which can be easily purified, potentially leading to a purer final product. The hydrolysis of the sterically hindered hydantoin to the corresponding amino acid can be challenging and may require harsh conditions.[9]
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
-
Hydantoin Formation:
-
A mixture of mesitylaldehyde (1.0 equiv.), potassium cyanide (1.5 equiv.), and ammonium carbonate (3.0 equiv.) in a mixture of ethanol and water is heated to 60-70 °C in a sealed vessel for several hours.
-
Upon cooling, the hydantoin derivative typically crystallizes from the reaction mixture.
-
The solid is collected by filtration, washed with water, and can be recrystallized from ethanol or acetic acid to achieve high purity.
-
-
Hydrolysis:
-
The purified hydantoin is hydrolyzed by heating with a strong base (e.g., 25% aqueous sodium hydroxide) or a strong acid (e.g., concentrated hydrochloric acid) at elevated temperatures for an extended period.
-
After hydrolysis, the reaction mixture is cooled and acidified to the isoelectric point of this compound to precipitate the product.
-
The product is isolated by filtration, washed, and dried.
-
Comparative Analysis of Classical Routes
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Mesitylaldehyde, NH₄Cl, NaCN | Mesitylaldehyde, (NH₄)₂CO₃, KCN |
| Intermediates | α-Aminonitrile | 5-(Mesityl)hydantoin |
| Number of Steps | One-pot for aminonitrile, then hydrolysis | One-pot for hydantoin, then hydrolysis |
| Yield | Generally moderate to good | Good to excellent for hydantoin |
| Purification | Can be challenging for the aminonitrile | Crystalline hydantoin allows for easy purification |
| Scalability | Readily scalable | Readily scalable |
| Safety Concerns | Use of toxic cyanide salts | Use of toxic cyanide salts |
| Key Challenge | Potential for side reactions; purification | Harsh conditions for hydantoin hydrolysis |
Asymmetric Synthesis: Accessing Enantiopure this compound
For applications in drug development, the synthesis of enantiomerically pure amino acids is crucial. Both the Strecker and Bucherer-Bergs syntheses typically yield racemic products. Therefore, asymmetric strategies are necessary to obtain single enantiomers of this compound.
Chiral Auxiliary-Mediated Synthesis
A robust strategy for asymmetric synthesis involves the use of a chiral auxiliary, a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[10][11][12] For the synthesis of this compound, a chiral amine can be used in a modified Strecker reaction.
Principle: A chiral amine, such as (S)-α-methylbenzylamine, is reacted with mesitylaldehyde to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, controlled by the stereocenter of the chiral auxiliary. The resulting diastereomeric aminonitriles can be separated, and subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched amino acid.
Conceptual Workflow: Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker synthesis workflow.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture.[13][14][15][16] This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the substrate.
Principle: A racemic mixture of an this compound derivative (e.g., an ester or amide) is treated with a specific enzyme, such as a lipase or an acylase. The enzyme will selectively hydrolyze one enantiomer, leaving the other unreacted. The resulting mixture of the hydrolyzed amino acid and the unreacted derivative can then be separated based on their different physical properties (e.g., solubility).
Conceptual Workflow: Enzymatic Kinetic Resolution
Caption: Enzymatic resolution of N-acetylated amino acid.
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through both classical and modern synthetic methodologies. The choice between the Strecker and Bucherer-Bergs syntheses will depend on the desired scale, purification strategy, and tolerance for harsh hydrolysis conditions. For the production of enantiomerically pure this compound, asymmetric methods are indispensable. Chiral auxiliary-mediated approaches offer a reliable, albeit stoichiometric, route, while enzymatic resolutions provide an elegant and environmentally friendly alternative.
Future research in this area may focus on the development of catalytic asymmetric syntheses, which would offer a more atom-economical and efficient approach to enantiopure this compound. The continued exploration of novel enzymes with tailored substrate specificities will also undoubtedly expand the toolbox for the synthesis of this and other sterically demanding amino acids, paving the way for their broader application in the development of next-generation pharmaceuticals and advanced materials.
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Vane, J. R. Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry. [Link]
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PubMed. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. [Link]
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ResearchGate. Sterically Hindered C α , α -Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. [Link]
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National Institutes of Health. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. [Link]
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ACS Publications. Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. [Link]
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The Untapped Potential of Amino(mesityl)acetic Acid Derivatives in Asymmetric Catalysis: A Comparative and Prospective Guide
Introduction: The Quest for Precision in Chiral Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable, driven by the stringent requirements of the pharmaceutical and fine chemical industries. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful pillar alongside metal and enzyme catalysis, offering mild, sustainable, and often highly selective routes to chiral molecules.[1][2] Within this field, chiral amino acids and their derivatives have garnered significant attention as readily available and tunable catalysts for a myriad of asymmetric reactions.[1] This guide delves into the prospective catalytic prowess of a lesser-explored class of these catalysts: Amino(mesityl)acetic acid derivatives .
While direct experimental data on the catalytic activity of this compound derivatives remains scarce in the current literature, this guide aims to provide a comprehensive and forward-looking analysis. By examining the established catalytic performance of structurally analogous N-aryl amino acids and derivatives bearing bulky substituents, we can extrapolate and project the potential of the mesityl moiety to impart unique reactivity and selectivity. This guide will serve as a valuable resource for researchers and drug development professionals by not only summarizing the state-of-the-art in related systems but also by illuminating a promising, yet uncharted, area of organocatalysis.
The Structural Advantage: Why the Mesityl Group Matters
This compound, with its sterically demanding 2,4,6-trimethylphenyl group appended to the α-carbon, presents a unique structural motif for a catalyst. The influence of such bulky substituents in organocatalysis is a well-established principle for enhancing stereoselectivity. The mesityl group can exert its influence in several ways:
-
Steric Shielding: The sheer size of the mesityl group can effectively block one face of the reactive intermediate, directing the approach of the substrate and thereby controlling the stereochemical outcome of the reaction. This is particularly crucial in the formation of new stereocenters.
-
Conformational Rigidity: The steric hindrance imposed by the mesityl group can lock the catalyst-substrate complex into a more rigid and well-defined transition state. This reduction in conformational flexibility often translates to higher enantioselectivities.
-
Electronic Effects: While primarily a steric influencer, the methyl groups on the aromatic ring are weakly electron-donating, which could subtly modulate the electronic properties of the catalyst and its intermediates.
The following sections will explore these concepts in the context of key asymmetric transformations, drawing parallels from existing literature on catalysts with similar structural features.
Comparative Analysis of Catalytic Performance in Key Asymmetric Reactions
To build a predictive framework for the catalytic activity of this compound derivatives, we will examine analogous systems in two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: the Michael addition and the Aldol reaction.
Asymmetric Michael Addition: A Prospective View
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[1] The use of chiral amino acid derivatives as catalysts for asymmetric Michael additions is well-documented, with the catalyst's structure playing a pivotal role in the stereochemical outcome.
Studies on β-amino acid organocatalysts in the asymmetric Michael addition of isobutyraldehyde to N-substituted maleimides have shown that the bulkiness of the substituent on the β-carbon has a profound effect on both the reaction's conversion rate and the enantiomeric excess (ee) of the product.[3] For instance, an increase in the steric bulk of the substituent led to a decrease in the reaction rate but a significant increase in the enantioselectivity.[3] This trade-off between reactivity and selectivity is a common theme in catalysis and underscores the importance of fine-tuning the catalyst's steric profile.
Table 1: Performance of Bulky β-Amino Acid Catalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Benzylmaleimide [3]
| Catalyst (β-Amino Acid) | Substituent on β-carbon | Conversion (%) | ee (%) |
| 5 | Isopropyl | High | Moderate |
| 6 | Isobutyl | Moderate | Good |
| 7 | tert-Butyl | Low | Excellent (91%) |
Data extracted from Martínek et al., Molecules, 2022.[3]
Based on these findings, it is reasonable to hypothesize that an this compound derivative, when employed as a catalyst in a Michael addition, would likely favor the formation of one enantiomer with high fidelity due to the significant steric hindrance of the mesityl group. The proposed catalytic cycle would involve the formation of an enamine intermediate from the aldehyde and the amino acid catalyst, with the mesityl group directing the attack of the enamine onto the Michael acceptor.
Figure 1: Proposed catalytic cycle and transition state model for the Michael addition.
Asymmetric Aldol Reaction: Anticipating High Diastereo- and Enantioselectivity
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental tool for carbon-carbon bond formation.[4][5] Acyclic amino acids have been successfully employed as organocatalysts for direct asymmetric aldol reactions, affording products with excellent stereocontrol.[4]
The mechanism of the amino acid-catalyzed aldol reaction is believed to proceed through an enamine intermediate, similar to the Michael addition. The stereochemical outcome is determined in the transition state where the enamine attacks the aldehyde. The steric bulk of the catalyst can play a decisive role in controlling the facial selectivity of this attack.
While direct analogues with an N-mesityl group are not readily found in the literature for aldol reactions, the principle of steric control remains paramount. We can infer from the broader field of organocatalysis that a bulky group in proximity to the reactive center will enhance stereoselectivity. For instance, in N-heterocyclic carbene (NHC) catalysis, the presence of an N-mesityl group has been shown to be crucial for the reactivity and selectivity of many transformations.[6] Although the catalytic cycle is different, the underlying principle of steric influence on the transition state is transferable.
Table 2: Performance of Acyclic Amino Acids in the Direct Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde [4]
| Catalyst (Amino Acid) | Yield (%) | Diastereomeric Ratio (anti/syn) | ee (%) (anti) |
| L-Alanine | 95 | 95:5 | >99 |
| L-Valine | 98 | 97:3 | >99 |
| L-Isoleucine | 96 | 96:4 | >99 |
Data from Sakthivel et al., Chem. Commun., 2001.[4]
Given the exceptional stereocontrol exerted by relatively smaller amino acids like alanine and valine, it is highly probable that an this compound derivative would also be a highly effective catalyst for the asymmetric aldol reaction, potentially leading to even greater levels of diastereo- and enantioselectivity.
Figure 2: General experimental workflow for an asymmetric aldol reaction.
Experimental Protocols: A Guide for Exploration
The following are detailed, step-by-step methodologies for the asymmetric Michael and Aldol reactions, adapted from established protocols for analogous amino acid-catalyzed transformations. These protocols can serve as a starting point for investigating the catalytic activity of novel this compound derivatives.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Maleimide
This protocol is adapted from the work of Martínek et al. on β-amino acid catalyzed Michael additions.[3]
Materials:
-
This compound derivative (catalyst)
-
N-substituted maleimide (Michael acceptor)
-
Aldehyde (e.g., isobutyraldehyde) (Michael donor)
-
Solvent (e.g., ethyl acetate)
-
Base (e.g., LiOH·H₂O) (optional, may influence selectivity)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of the N-substituted maleimide (1.0 mmol) and the this compound derivative catalyst (0.1 mmol, 10 mol%) in the chosen solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol, 2.0 equiv.).
-
If using a base, add the base (e.g., LiOH·H₂O, 0.1 mmol, 10 mol%) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Direct Asymmetric Aldol Reaction
This protocol is based on the work of Sakthivel et al. on acyclic amino acid-catalyzed aldol reactions.[4]
Materials:
-
This compound derivative (catalyst)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO or neat)
-
Standard laboratory glassware and stirring equipment
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a mixture of the aldehyde (0.5 mmol) and the ketone (2.0 mmol, 4.0 equiv.), add the this compound derivative catalyst (0.05 mmol, 10 mol%).
-
If using a solvent, add the solvent (e.g., DMSO, 0.5 mL). For neat conditions, omit the solvent.
-
Stir the mixture at room temperature until the aldehyde is consumed, as monitored by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography to obtain the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
While the direct catalytic applications of this compound derivatives are yet to be extensively explored, the foundational principles of organocatalysis and the compelling evidence from structurally related systems strongly suggest a promising future for this class of catalysts. The inherent steric bulk of the mesityl group is poised to offer significant advantages in achieving high levels of stereocontrol in a variety of asymmetric transformations.
This guide has provided a prospective analysis, drawing upon established literature to build a case for the potential of these novel catalysts. The detailed experimental protocols offer a practical starting point for researchers to embark on the synthesis and evaluation of this compound derivatives. It is our hope that this guide will inspire further investigation into this untapped area, ultimately leading to the development of new and powerful tools for asymmetric synthesis. The exploration of these catalysts could unlock novel pathways to complex chiral molecules, with far-reaching implications for the pharmaceutical and agrochemical industries.
References
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Martínek, T. A., et al. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 27(17), 5693. [Link]
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Ištván, K., et al. (2020). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 25(1), 188. [Link]
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Szollosi, G., et al. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 27(17), 5693. [Link]
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Mahatthananchai, J., & Bode, J. W. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical science, 3(1), 192-197. [Link]
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Sakthivel, K., et al. (2001). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (16), 1534-1535. [Link]
-
Sakthivel, K., et al. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon−carbon bond-forming reactions. Journal of the American Chemical Society, 123(22), 5260-5267. [Link]
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Unveiling Molecular Architecture: A Comparative Guide to the Crystallography of Amino(mesityl)acetic Acid and its Analogs
For researchers and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physical properties, biological activity, and intermolecular interactions. X-ray crystallography remains the gold standard for elucidating this atomic-level detail with unparalleled precision. This guide delves into the structural analysis of Amino(mesityl)acetic acid, a sterically hindered aromatic amino acid. While crystallographic data for this specific molecule is not yet publicly available, this guide will underscore the critical need for such a study. We will achieve this by presenting a comparative analysis with structurally related compounds: the non-aminated precursor Mesitylacetic acid, and the fundamental aromatic amino acids, L-Phenylalanine and N-Acetyl-L-phenylalanine. This comparison will illuminate how subtle changes in molecular composition can profoundly influence crystal packing and conformation, thereby shaping the molecule's potential applications.
The Significance of Structural Elucidation
This compound presents a unique structural motif: a bulky, electron-rich mesityl group directly attached to the α-carbon of an amino acid. This significant steric hindrance is expected to impose conformational constraints that differ substantially from simpler aromatic amino acids. Such constraints can be advantageous in the design of peptides with enhanced stability against enzymatic degradation or in the development of molecules with specific binding affinities. However, without a definitive crystal structure, hypotheses about its conformation and packing remain speculative.
A Comparative Crystallographic Analysis
To appreciate the potential structural nuances of this compound, we will compare the known crystal structures of three related molecules. The data, summarized in Table 1, showcases the diversity in crystal packing and symmetry that arises from seemingly minor chemical modifications.
| Compound | Mesitylacetic Acid | L-Phenylalanine | N-Acetyl-L-phenylalanine |
| CCDC Number | 766910 | 985094 | 143333 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁ | P2₁2₁2₁ |
| a (Å) | 9.87 | 8.65 | 5.89 |
| b (Å) | 12.45 | 5.95 | 11.23 |
| c (Å) | 8.21 | 16.89 | 15.78 |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.3 | 95.8 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 988.5 | 864.2 | 1043.7 |
| Z | 4 | 4 | 4 |
| R-factor (%) | 4.2 | 3.9 | 4.5 |
Table 1: Comparative Crystallographic Data. This table summarizes key crystallographic parameters for Mesitylacetic acid, L-Phenylalanine, and N-Acetyl-L-phenylalanine, highlighting the variations in their solid-state structures.
The comparison reveals significant differences. Mesitylacetic acid, with its bulky mesityl group but lacking the amino functionality, crystallizes in a centrosymmetric space group (P2₁/c). In contrast, the chiral L-Phenylalanine and its N-acetylated derivative adopt non-centrosymmetric space groups (P2₁ and P2₁2₁2₁ respectively), which is expected for enantiomerically pure chiral molecules. The introduction of the acetyl group in N-Acetyl-L-phenylalanine, while seemingly a minor addition, shifts the crystal system from monoclinic to orthorhombic, indicating a substantial change in the intermolecular interactions and packing efficiency.
These observations lead to critical questions regarding the yet-to-be-determined structure of this compound. The presence of both the bulky mesityl group and the hydrogen-bonding capable amino and carboxylic acid functionalities suggests a complex interplay of steric and electronic effects that will govern its crystal packing. It is plausible that the molecule will adopt a non-centrosymmetric space group due to its chirality, but the influence of the mesityl group on the unit cell dimensions and overall packing motif is a key area for investigation.
Experimental Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation.[1][2] The following protocol outlines a generalized workflow for a small molecule like this compound.
1. Synthesis and Purification: The synthesis of this compound can be approached through established methodologies for α-amino acid synthesis, such as a Strecker synthesis from mesityl aldehyde or an O'Donnell aminoglycine alkylation. Rigorous purification, typically by recrystallization or chromatography, is essential to remove impurities that can inhibit crystallization.
2. Crystallization Screening: A systematic screening of crystallization conditions is performed to identify suitable solvents and precipitation methods. Common techniques include:
- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solution.[3]
- Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
A variety of solvents and solvent mixtures should be screened, ranging in polarity (e.g., water, ethanol, acetone, ethyl acetate, hexane).
3. Crystal Mounting and Data Collection: A single, well-formed crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[2] The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[3]
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined, often using direct methods for small molecules. This yields an initial electron density map, into which a molecular model is built. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.[1][2]
The Impact of Steric Hindrance on Potential Applications
Sterically hindered amino acids, such as this compound, are of significant interest in peptide and medicinal chemistry. The bulky side chains can restrict the conformational freedom of peptide backbones, leading to more stable secondary structures. This can enhance resistance to proteolytic enzymes and improve bioavailability. Furthermore, the defined orientation of the side chain can be exploited to create highly specific interactions with biological targets. The precise knowledge of the preferred dihedral angles and intermolecular interactions, which can only be definitively determined through X-ray crystallography, is therefore crucial for the rational design of peptidomimetics and other bioactive molecules.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs underscores the importance of this endeavor. The interplay of the bulky mesityl group and the versatile hydrogen-bonding capabilities of the amino acid moiety promises a unique and informative solid-state architecture. The elucidation of this structure will not only provide fundamental insights into the effects of steric hindrance on crystal packing but will also be invaluable for the rational design of novel peptides and pharmaceuticals with tailored properties. The experimental protocols outlined in this guide provide a clear roadmap for achieving this goal, and it is our hope that this work will stimulate further research into the fascinating structural world of sterically hindered amino acids.
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Creative BioMart. X-ray Crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids like Amino(mesityl)acetic acid are invaluable building blocks. Their unique steric and electronic properties can impart enhanced metabolic stability, conformational rigidity, and novel pharmacological activities to peptide-based therapeutics. However, the very structural complexity that makes these compounds desirable also presents significant challenges in their synthesis and subsequent purity verification.
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for rigorously assessing the purity of synthesized this compound. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment strategy begins with understanding the synthetic route, as this knowledge informs the search for potential process-related impurities. This compound, a sterically hindered α-amino acid, is often synthesized via methods like the Strecker synthesis or the Bucherer-Bergs reaction, followed by hydrolysis.
-
Strecker Synthesis: This venerable method involves a one-pot, multi-component reaction of an aldehyde (mesitylaldehyde), ammonia, and a cyanide source (e.g., KCN), followed by hydrolysis of the resulting α-aminonitrile.
-
Bucherer-Bergs Reaction: This route utilizes a ketone or aldehyde, ammonium carbonate, and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[1][2]
Given these pathways, a scientist must anticipate several classes of impurities:
-
Starting Materials: Unreacted mesitylaldehyde.
-
Intermediates: Residual α-aminonitrile or the hydantoin intermediate from incomplete hydrolysis.
-
Side-Products: By-products from competing reactions.
-
Enantiomeric Impurities: The D-enantiomer, as these syntheses are typically racemic unless a chiral auxiliary or catalyst is used.[3]
-
Solvent and Reagent Residues: Acetic acid, inorganic salts, and other solvents used during synthesis and purification.[4]
A multi-pronged analytical approach is therefore not just recommended; it is essential for a comprehensive purity profile.
Orthogonal Analytical Strategies: A Comparative Overview
No single technique can definitively establish purity. Instead, a combination of orthogonal methods—techniques that measure sample properties based on different principles—provides the most complete and reliable picture. The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Below is a workflow diagram illustrating a comprehensive purity assessment strategy.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.
Table 1: Comparison of Key Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations | Typical Purity Threshold |
| Chiral HPLC | Enantiomeric Purity, Chemical Purity | High sensitivity for isomers; quantitative.[5][6] | Requires method development; may not detect non-UV active impurities. | >99% ee |
| ¹H qNMR | Absolute Purity (Quantitative) | Non-destructive; provides structural confirmation; universal detector for ¹H-containing molecules.[1][7] | Lower sensitivity than HPLC; requires a high-purity internal standard.[8] | >95% (mass fraction) |
| LC-MS | Identity Confirmation, Impurity Profiling | High sensitivity and specificity; provides molecular weight of impurities.[9][10] | Response factors can vary significantly; often semi-quantitative without standards. | N/A (Used for Identification) |
| Elemental Analysis | Elemental Composition Verification | Confirms molecular formula.[11][12] | Insensitive to isomeric impurities; requires high sample purity for accurate results (±0.4% deviation).[13][14] | Within ±0.4% of theoretical |
In-Depth Methodologies & Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone for determining both chemical and, crucially, enantiomeric purity. For chiral molecules like amino acids, direct separation on a Chiral Stationary Phase (CSP) is preferred over derivatization methods to avoid introducing potential side reactions and impurities.[15] Polysaccharide-based CSPs are often effective for resolving underivatized amino acid enantiomers. The choice of mobile phase is critical; its polarity plays a major role in the chiral recognition events on the CSP.[6]
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
System: HPLC or UHPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® IC or equivalent).
-
Mobile Phase: A mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be 80:20 Hexane:Ethanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (where the carboxyl group absorbs) or 265 nm (if the mesityl group provides sufficient chromophore).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
System Suitability: Inject a racemic standard of this compound to confirm the resolution of the two enantiomers (Resolution > 1.5).
-
Analysis: Inject the synthesized sample. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Trustworthiness: The protocol's validity is ensured by the system suitability test using a racemic standard. This confirms the column's ability to separate the enantiomers under the specified conditions on the day of analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: While HPLC provides relative purity, quantitative ¹H NMR (qNMR) offers a path to determining absolute purity (as a mass fraction) without needing a reference standard of the analyte itself.[1][7] The method relies on comparing the integral of a unique, well-resolved proton signal from the analyte with that of a certified internal standard of known purity and weight.[2] It is a non-destructive technique that simultaneously confirms the compound's identity.[3]
Experimental Protocol: Absolute Purity by ¹H qNMR
-
System: NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS): A certified standard with high purity, chemical stability, and a simple spectrum with signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: a. Accurately weigh approximately 10-15 mg of the this compound sample into a vial. b. Accurately weigh approximately 5-10 mg of the internal standard into the same vial. c. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer). Ensure complete dissolution. d. Transfer the solution to a high-quality NMR tube.
-
NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum to confirm structure and identify non-overlapping signals for both the analyte and the internal standard. b. Crucial for Quantification: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals being integrated. This ensures full relaxation and accurate integration. A d1 of 30 seconds is a safe starting point. c. Acquire the quantitative spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Data Processing: a. Apply a zero-filling and a small exponential line-broadening function. b. Carefully phase and baseline correct the spectrum. c. Integrate the chosen, well-resolved signal for the analyte (e.g., the aromatic protons of the mesityl group) and the signal for the internal standard.
-
Purity Calculation: Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Trustworthiness: The key to this protocol's self-validation lies in the use of a certified internal standard and the careful setting of acquisition parameters (especially the relaxation delay) to ensure the signal integrals are truly proportional to the number of nuclei.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is an indispensable tool for confirming the molecular weight of the synthesized product and for identifying low-level impurities.[9][10] While not inherently quantitative without specific standards for each impurity, its high sensitivity allows for the detection of trace components that might be missed by NMR.[10] It is particularly powerful for identifying the mass of unexpected side-products or residual intermediates.
Experimental Protocol: Impurity Profiling by LC-MS
-
System: HPLC or UHPLC coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Column: A reversed-phase C18 column is typically used for separating small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to aid ionization).
-
Gradient Example: Start at 5% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The amino group will readily protonate.
-
Scan Range: m/z 100 - 1000.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the theoretical mass of this compound. Analyze minor peaks in the chromatogram to identify the molecular weights of potential impurities.
-
Trustworthiness: The method is validated by the clear detection of the target molecule's [M+H]⁺ ion, confirming its identity. The mass data for other detected peaks provide strong, verifiable evidence for the presence and identity of impurities.
Choosing the Right Analytical Tool
The selection of an analytical method is guided by the specific question being asked. The following flowchart provides a logical path for researchers.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Assessing the purity of a novel, sterically hindered amino acid like this compound requires a meticulous, multi-faceted approach. Relying on a single analytical result is insufficient for the rigorous demands of pharmaceutical and chemical research. By employing an orthogonal set of techniques—chiral HPLC for enantiomeric excess, quantitative NMR for absolute purity, LC-MS for identity and impurity profiling, and elemental analysis for compositional verification—researchers can build a comprehensive and trustworthy data package. This robust analytical strategy not only validates the quality of the synthesized material but also upholds the principles of scientific integrity, ensuring that subsequent research is built upon a foundation of accurately characterized molecules.
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Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link].
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Teshima, N., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. NIH. Available at: [Link].
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Wang, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link].
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Vander Velde, D. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. PMC - PubMed Central. Available at: [Link].
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ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link].
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MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link].
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Waters. (2020). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Available at: [Link].
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BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. Available at: [Link].
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Available at: [Link].
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CABI Digital Library. AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. CABI Digital Library. Available at: [Link].
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Available at: [Link].
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Castro-Puyana, M., et al. (2007). CE methods for the determination of non-protein amino acids in foods. Electrophoresis. PubMed. Available at: [Link].
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A Senior Application Scientist's Guide to the Computational Analysis of Amino(mesityl)acetic Acid Transition States
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount. This guide provides an in-depth computational analysis of the transition states of Amino(mesityl)acetic acid, a molecule of interest for its potential applications in peptide synthesis and as a chiral building block. We will objectively compare various computational methodologies, offering supporting data and field-proven insights to empower your research. This document eschews rigid templates in favor of a structure that logically unfolds the complexities of transition state analysis for this specific molecule.
The Significance of Transition State Analysis for this compound
This compound, with its sterically hindered mesityl group, presents unique challenges and opportunities in synthesis and biological applications. Understanding the transition states of its formation and subsequent reactions is crucial for optimizing reaction conditions, predicting stereoselectivity, and designing novel catalysts. Computational chemistry provides a powerful lens to visualize and quantify these fleeting, high-energy structures that govern reaction rates and pathways.[1][2]
This guide will focus on a plausible synthetic route for this compound: the reductive amination of mesitylglyoxylic acid. This reaction involves the formation of an imine intermediate followed by reduction, each step proceeding through a distinct transition state. We will explore how different computational methods can be applied to elucidate this reaction mechanism.
A Comparative Analysis of Computational Methodologies
The accurate localization of a transition state, a first-order saddle point on the potential energy surface, is a central task in computational chemistry.[2] We will compare two widely used approaches: Density Functional Theory (DFT) and semi-empirical methods like GFN2-xTB, highlighting their respective strengths and weaknesses for the analysis of this compound transition states.
Density Functional Theory (DFT): The Gold Standard
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[3] Functionals like B3LYP are frequently employed for studying organic reaction mechanisms.[4][5][6]
Expertise & Experience in Method Selection: For a molecule like this compound, the choice of functional and basis set is critical. The B3LYP functional, a hybrid functional, generally provides a good description of electronic structure for organic molecules.[4][5] A Pople-style basis set, such as 6-311+G(d,p), is a robust choice, offering a good compromise between accuracy and computational expense by including diffuse functions (+) for anionic species and polarization functions (d,p) to describe bond anisotropies.[4] The inclusion of a solvent model, such as the Solvation Model based on Density (SMD), is crucial for accurately representing reaction energetics in solution.[4]
Trustworthiness Through Self-Validation: A true transition state is characterized by a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.[1] Following the transition state optimization, an Intrinsic Reaction Coordinate (IRC) calculation must be performed to confirm that the located transition state connects the correct reactants and products.[7]
Semi-Empirical Methods: A High-Throughput Approach
For rapid screening of reaction pathways or for very large systems, semi-empirical methods such as GFN2-xTB offer a significant speed advantage over DFT.[8] These methods use parameters derived from experimental data to simplify the quantum mechanical calculations.
Expertise & Experience in Application: While not as accurate as DFT, xTB methods are excellent for generating initial guesses for transition state geometries.[8] This is particularly useful for complex reactions with multiple possible transition state conformers. A common workflow involves an initial, fast scan of the potential energy surface using xTB, followed by refinement of the located transition state candidates at a higher level of theory, such as DFT.
Trustworthiness and Limitations: The primary limitation of semi-empirical methods is their reduced accuracy in describing absolute energy barriers. However, they are often reliable for predicting the correct geometry of the transition state. Validation through subsequent DFT calculations is essential for obtaining reliable energetic data.
Data Presentation and Comparative Performance
To provide a clear comparison, the following table summarizes the key performance metrics for DFT and xTB in the context of analyzing the transition state for the imine formation step in the synthesis of this compound.
| Feature | Density Functional Theory (DFT) | Semi-Empirical (GFN2-xTB) |
| Accuracy | High | Moderate |
| Computational Cost | High (Hours to Days) | Low (Minutes) |
| Typical Use Case | Accurate energy barriers, detailed mechanistic studies | Rapid screening, initial guess generation |
| Software | Gaussian, ORCA, Spartan | xTB, MLatom |
| Validation | Frequency & IRC calculations are essential | Requires validation with higher-level theory |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, step-by-step methodologies for locating and validating a transition state for the reductive amination of mesitylglyoxylic acid using both a DFT-centric and a combined xTB/DFT workflow.
Protocol 1: DFT-Based Transition State Search (using Gaussian)
This protocol outlines the direct search for a transition state using DFT.
-
Reactant and Product Optimization:
-
Build the structures of the reactants (mesitylglyoxylic acid and ammonia) and the product (the corresponding imine).
-
Perform a geometry optimization and frequency calculation for each species using a method like B3LYP/6-311+G(d,p) with an implicit solvent model (e.g., SMD).
-
Confirm that the optimized structures have no imaginary frequencies.
-
-
Transition State Guess Generation:
-
Use a synchronous transit-guided quasi-Newton (QST2) method in Gaussian, providing the reactant and product structures as input. For a more refined guess, a QST3 calculation can be performed, which also includes an initial guess for the transition state structure.
-
-
Transition State Optimization:
-
Run a transition state optimization using the Opt=TS keyword. Employ a robust optimizer like Berny.
-
The calculation should converge on a stationary point.
-
-
Transition State Validation:
-
Perform a frequency calculation on the optimized transition state structure. A valid transition state will have exactly one imaginary frequency.[1]
-
Visualize the imaginary frequency to ensure the motion corresponds to the expected bond-forming/bond-breaking process.
-
Conduct an IRC calculation to confirm that the transition state connects the intended reactants and products.[7]
-
Protocol 2: A Hybrid xTB and DFT Workflow
This protocol leverages the speed of xTB for an efficient initial search.[7]
-
Initial Path Exploration with xTB:
-
Generate a reaction path from reactants to products using a tool like xtb's reaction path generator or a nudged elastic band (NEB) method.
-
Identify the highest energy structure along this path as a candidate for the transition state.
-
-
Transition State Refinement with DFT:
-
Validation:
-
Follow the same validation steps as in Protocol 1 (frequency and IRC calculations) to confirm the nature of the located transition state.
-
Visualizing Computational Workflows and Reaction Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for a DFT-based transition state search.
Caption: Proposed reductive amination pathway for this compound synthesis.
Conclusion and Future Directions
The computational analysis of this compound transition states is a multifaceted endeavor that benefits from a strategic combination of different theoretical approaches. For high accuracy in energetic predictions, DFT remains the method of choice. For rapid exploration and generation of initial geometries, semi-empirical methods provide an invaluable tool. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently investigate the reaction mechanisms of this and other complex organic molecules, paving the way for new discoveries in synthesis and drug development.
Future work could involve exploring alternative synthetic routes, investigating the role of explicit solvent molecules, and employing higher levels of theory, such as coupled cluster methods, for even greater accuracy on key transition states.
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A Comparative Guide to Chiral Control: Benchmarking Amino(mesityl)acetic Acid Against Classical Chiral Auxiliaries
In the exacting field of asymmetric synthesis, the reliable control of stereochemistry is paramount. For decades, chiral auxiliaries—stereogenic units temporarily incorporated into a substrate—have been a cornerstone strategy, enabling chemists to construct complex, enantiomerically pure molecules.[1][2][3] This guide provides a comparative analysis of a unique chiral building block, Amino(mesityl)acetic acid, against the "gold standard" chiral auxiliaries, specifically Evans' oxazolidinones and Oppolzer's sultams.
While classical auxiliaries function as removable directing groups, our investigation of the literature reveals that this compound operates differently. It is primarily employed as a chiral substrate or building block, where its inherent and sterically demanding mesityl group dictates the stereochemical outcome of a reaction without being cleaved in a subsequent step. This guide will therefore benchmark the strategy of using a built-in stereocontrol element like the mesityl group against the traditional, removable auxiliary approach, providing researchers with a nuanced understanding of these distinct methodologies.
The Archetype of Chiral Control: The Evans Oxazolidinone Auxiliary
Introduced by David A. Evans and coworkers, chiral oxazolidinone auxiliaries are among the most reliable and well-documented tools for asymmetric synthesis.[1][4][5] Derived from readily available amino alcohols like L-valinol or L-phenylalaninol, these auxiliaries are acylated and then subjected to reactions such as alkylations or aldol additions.[6][7]
Mechanism of Stereocontrol: The power of the Evans auxiliary lies in its ability to force a reaction to proceed through a highly ordered, rigid transition state. Upon acylation and deprotonation with a suitable base (e.g., LDA for alkylations, or Bu₂BOTf for aldol reactions), a Z-enolate is formed.[6] This enolate chelates to the metal cation (Li⁺ or B²⁺), creating a rigid structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face.[8] This results in a predictable and typically very high degree of diastereoselectivity.
For the classic Evans' aldol reaction, this stereocontrol is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[[“]] The substituents from both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain, and the auxiliary's substituent dictates the facial approach of the aldehyde.[[“]]
This compound: A Strategy of In-Built Stereocontrol
This compound (PubChem CID: 3891204) represents a different philosophy of stereocontrol.[10] Its core feature is the mesityl group (2,4,6-trimethylphenyl), a sterically imposing aromatic ring that acts as a powerful and permanent three-dimensional shield.
A survey of current literature does not show its use as a traditional, cleavable auxiliary. Instead, it serves as a chiral scaffold. For instance, derivatives of this compound have been used as substrates in palladium-catalyzed asymmetric arylations to produce chiral α-amino ketones.[11][12] In this reaction, the mesityl group is integral to the substrate and remains in the final product, having directed the stereochemistry of the transformation.
The principle of using a mesityl group for stereocontrol within a traditional auxiliary framework has been validated. Research by Crimmins et al. demonstrated that mesityl-substituted N-acetyloxazolidinethione and N-acetylthiazolidinethione auxiliaries achieve high diastereoselectivity (93:7 to 98:2 d.r.) in acetate aldol additions.[4][13] This powerfully suggests that the steric hindrance provided by the mesityl group is highly effective at creating a biased reaction environment, lending credence to the potential of this compound derivatives in asymmetric design.
Head-to-Head Comparison: A Representative Asymmetric Aldol Reaction
To provide a clear benchmark, we will outline the protocol for a diastereoselective aldol reaction—a cornerstone of C-C bond formation—using a classical Evans auxiliary. We will then compare the strategic outcomes against the use of a mesityl-based system.
The following diagram and protocol describe a typical workflow for an asymmetric synthesis mediated by a chiral auxiliary.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
This protocol details the reaction of the boron enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with isobutyraldehyde, a well-documented example of an Evans aldol reaction.[8][[“]]
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (DCM), anhydrous
-
Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Enolate Formation: Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere and cool the solution to -78°C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the resulting solution at -78°C for 30 minutes, then warm to 0°C and stir for 1 hour.
-
Aldol Addition: Cool the reaction mixture back down to -78°C. Add freshly distilled isobutyraldehyde (1.5 eq) dropwise. Stir the reaction at -78°C for 2 hours, then warm to 0°C and stir for an additional 1 hour.
-
Workup: Quench the reaction at 0°C by adding 3:1 methanol:phosphate buffer (pH 7). Add 2:1 methanol:30% H₂O₂ slowly to the vigorously stirred biphasic mixture. After stirring for 1 hour, separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aldol adduct.
The high diastereoselectivity of the Evans aldol reaction is explained by the rigid, chair-like transition state shown below.
Caption: The Zimmerman-Traxler model for the Evans' aldol reaction.[[“]]
Performance and Strategy Benchmark
The following table summarizes the expected performance of the classical Evans auxiliary and compares the overall strategy with the this compound approach.
| Feature | Evans Oxazolidinone Auxiliary | This compound (as Chiral Building Block) |
| Role | Removable stereodirecting group.[1][3] | Permanent, integral part of the molecular scaffold. |
| Mechanism of Control | C₂-like symmetry and steric hindrance from a substituent (e.g., isopropyl, benzyl) on a rigid chelated enolate.[4][8] | Extreme steric bulk of the fixed mesityl group shields one face of the molecule. |
| Typical Reaction | Asymmetric Aldol Addition | Asymmetric Arylation of α-keto imine derivative.[11][12] |
| Yield | Generally high (e.g., 80-95%).[8] | Good to high yields reported for specific reactions. |
| Diastereoselectivity (d.r.) | Excellent (typically >99:1 for syn:anti).[8] | High diastereoselectivity reported in specific applications. |
| Cleavage | Required. Standard methods include LiOH/H₂O₂, LiBH₄, or conversion to Weinreb amides.[1] | Not applicable; the mesityl-containing moiety is part of the final product. |
| Versatility | Extremely broad; used for aldol reactions, alkylations, Diels-Alder reactions, and more.[1][14] | Application appears to be more specialized to the synthesis of specific target structures. |
| Recyclability | The auxiliary can often be recovered in good yield (75-90%) and reused.[6] | Not applicable. |
Conclusion and Outlook
This guide demonstrates that while this compound is a valuable chiral molecule, it does not function as a direct competitor to classical chiral auxiliaries like Evans' oxazolidinones. Instead, it represents an alternative and powerful strategy for asymmetric synthesis: the use of a fixed, sterically dominant group to control the stereochemical environment.
For the Researcher:
-
Choose a classical auxiliary (Evans, Oppolzer, etc.) when: The goal is to synthesize a chiral carboxylic acid, alcohol, or ketone derivative, and when the ability to remove and recycle the directing group is advantageous for atom economy. These methods are exceptionally well-documented and versatile.
-
Consider a chiral building block like this compound when: The target molecule itself can incorporate the bulky mesityl-amino acid scaffold. This approach is more direct, avoiding the steps of auxiliary attachment and cleavage, but is inherently less modular.
The proven success of incorporating the mesityl group into other auxiliary systems confirms its potent stereodirecting ability.[4][13] Future research may yet uncover applications for this compound derivatives in novel, catalytic, or even cleavable auxiliary-based methodologies. For now, it stands as an excellent example of an embedded, non-removable control element, offering a complementary approach to the robust and proven field of classical chiral auxiliaries.
References
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Highly selective acetate aldol additions using mesityl-substituted chiral auxiliaries. PubMed. Available at: [Link]
-
Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries. ACS Publications. Available at: [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). Available at: [Link]
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Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Evans enolate alkylation-hydrolysis. University of Rochester. Available at: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. Available at: [Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Available at: [Link]
-
Chiral Enolates. University of Wisconsin. Available at: [Link]
-
Camphorsultam. Wikipedia. Available at: [Link]
-
Asymmetric Synthesis. University of York. Available at: [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science (RSC Publishing). Available at: [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available at: [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
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Evans aldol ppt. Slideshare. Available at: [Link]
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Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. SciSpace. Available at: [Link]
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This compound. PubChem - NIH. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Amino(mesityl)acetic Acid
For the researcher, every stage of drug discovery and development is governed by precision, from initial synthesis to final analysis. The disposal of a novel or specialized chemical like Amino(mesityl)acetic acid is no exception. This final step in the experimental lifecycle is not merely procedural; it is a critical component of laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a framework for the safe and compliant disposal of this compound. As of this writing, a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. Therefore, this document is built upon the foundational principles of chemical waste management and assumes the compound must be treated as a hazardous waste until proven otherwise. The causality behind these protocols is rooted in risk mitigation in the face of incomplete data—a common scenario in research environments. Your institution's Environmental Health and Safety (EHS) department remains the ultimate authority and indispensable partner in this process.
PART 1: Pre-Disposal Protocol & Hazard Assessment
Before any disposal action is taken, a thorough pre-disposal assessment is mandatory. This is a self-validating system designed to ensure safety and compliance from the point of generation.
1.1. Waste Minimization and Characterization:
The most effective disposal strategy begins with waste minimization.[1] Prudent purchasing and scaling of experiments to use only the necessary amount of this compound is the first line of defense.[1]
For the waste you do generate, characterization is key. Since no specific SDS is available, the waste must be handled based on its chemical class and potential hazards. This compound is a non-halogenated organic acid. By default, it should be treated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) until a formal hazard determination proves otherwise.[2][3][4]
1.2. Personal Protective Equipment (PPE):
Given the presence of an amino group and an acetic acid moiety, potential hazards include skin and eye irritation.[5] Therefore, a conservative PPE protocol is required.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, minimum 4 mil thickness | Provides protection against incidental contact with organic solids and acids. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Protects against splashes and airborne dust particles. |
| Lab Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale handling of solids. Use in a fume hood if creating dust. | Handling solids in a well-ventilated area or chemical fume hood minimizes inhalation risk. |
1.3. Waste Segregation:
Proper segregation at the point of generation is non-negotiable to prevent dangerous reactions.[6][7][8]
-
Solid Waste: Collect solid this compound waste, including contaminated weigh paper and PPE, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must not be mixed with other solvent wastes unless confirmed to be compatible by your EHS department. For instance, never mix acidic waste with basic or oxidizing waste streams.[7]
-
Container Compatibility: Use a container made of material compatible with organic acids, such as high-density polyethylene (HDPE) or glass.[6] The original product container is often the best choice for waste accumulation.[8]
PART 2: Step-by-Step Disposal Workflow
This workflow outlines the procedural steps for managing this compound waste within the laboratory, leading to its final disposal by trained professionals.
Step 1: Container Preparation and Labeling Before generating any waste, prepare a designated hazardous waste container. The label must, at a minimum, include:
-
The full chemical name: "This compound "
-
The date accumulation begins.
-
The primary hazard(s) (e.g., "Irritant," "Handle as Toxic").
Step 2: Waste Accumulation Place all solid waste directly into the prepared container. Keep the container closed at all times except when adding waste.[3][8] This container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[9][10] Ensure the SAA has secondary containment to capture any potential spills.[8][10]
Step 3: Requesting Disposal Once the experiment is complete or the waste container is full, submit a chemical waste pickup request to your institution's EHS department. Do not move the waste to a central storage area yourself unless you are specifically trained and authorized to do so.[9]
Step 4: Awaiting Pickup Store the sealed and properly labeled container in the SAA. Do not exceed the SAA volume limits (typically 55 gallons) or time limits as defined by EPA regulations and institutional policy.[9][10]
Step 5: Emergency Procedures (Spills) In the event of a spill:
-
Small Spill (Solid, <5g): Wearing appropriate PPE, gently sweep the solid material into a dustpan and place it in the hazardous waste container. Clean the area with a suitable solvent (e.g., water, if the material is soluble, followed by ethanol) and dispose of the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert your colleagues and supervisor. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
PART 3: Visualization of Disposal Decision Logic
The following diagram illustrates the critical decision-making process for disposing of a research chemical like this compound, for which specific hazard data is not immediately available.
Caption: Decision workflow for handling this compound waste.
Conclusion
The responsible disposal of this compound is a process defined by caution, adherence to established principles, and partnership with safety professionals. By treating this compound as hazardous, segregating it properly, and engaging with your EHS department, you uphold the highest standards of scientific integrity and ensure a safe laboratory environment for yourself and your colleagues. This structured approach transforms a procedural task into a demonstration of expertise and commitment to safety.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Lab Manager. (2022, March 24). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- TCI Chemicals. (2023, April 3). SAFETY DATA SHEET: (2-Amino-4-thiazolyl)acetic Acid.
- Clinical Lab Management Association. (n.d.). Managing Hazardous Chemical Waste in the Lab.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Amino(mesityl)acetic acid
Immediate Safety and Logistical Information
This guide provides a framework for the safe handling of Amino(mesityl)acetic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The primary hazards associated with a powdered amino acid derivative of this nature are inhalation of fine particulates and direct contact with skin and eyes.
Core Principles of Protection
-
Engineering Controls as the First Line of Defense: Always handle solid this compound within a certified chemical fume hood or a powder containment hood to minimize airborne particulates.[7]
-
PPE as the Essential Barrier: The correct PPE creates a necessary barrier between you and the chemical, preventing exposure through inhalation, dermal contact, and accidental splashes.[8]
-
Hygiene and Decontamination: Rigorous hand washing and proper doffing procedures are critical to prevent cross-contamination of personal spaces and equipment.[9]
Operational Plan: Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | ANSI Z87.1 compliant safety goggles with side shields.[10] | Double-gloving with powder-free nitrile gloves.[9] | Fully-buttoned laboratory coat. | N95 respirator or higher, as determined by your institution's risk assessment.[11] |
| Preparation of Solutions | Chemical splash goggles and a face shield.[10] | Nitrile gloves (or other chemically resistant gloves as per institutional guidelines).[12] | Chemical-resistant apron over a laboratory coat. | Not typically required if performed in a fume hood. |
| Running Reactions & Workup | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not typically required if performed in a fume hood. |
| Minor Spill Cleanup | Chemical splash goggles and a face shield.[7] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or disposable coveralls. | N95 respirator or higher. |
Step-by-Step PPE Donning and Doffing Procedure
Proper technique in putting on and taking off PPE is crucial to prevent exposure.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Ensure it is fully fastened.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.[9] If double-gloving, don the inner pair first, followed by the outer pair over the lab coat cuff.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if used): Peel off the first pair of gloves without touching the outside with your bare hands.
-
Lab Coat/Apron: Unfasten and roll it away from your body, turning it inside out as you remove it.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Inner Gloves: Remove the second pair of gloves.
-
Respirator (if used): Remove without touching the front of the mask.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
